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  • Product: 4-amino-N-quinolin-8-ylbenzenesulfonamide
  • CAS: 33757-63-0

Core Science & Biosynthesis

Foundational

4-amino-N-quinolin-8-ylbenzenesulfonamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug discovery. The quinoline and sulfonamide moieties are key pharmacophores, and this scaffold is foundational for developing novel therapeutic agents.[1][2] This document moves beyond a simple recitation of steps to provide mechanistic insights and the scientific rationale behind the chosen synthetic strategy, ensuring a reproducible and well-understood process for researchers and drug development professionals.

Strategic Overview: A Three-Step Synthetic Approach

The synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide is most effectively achieved through a robust three-step sequence. This strategy leverages a protecting group to ensure regioselective functionalization and prevent unwanted side reactions.

The core logic is as follows:

  • Protection: The highly reactive amino group of an aniline precursor is temporarily masked as an acetamide. This prevents it from reacting during the subsequent sulfonation step.

  • Key Bond Formation: An electrophilic sulfonyl chloride is generated and subsequently reacted with 8-aminoquinoline to form the critical sulfonamide linkage.

  • Deprotection: The protecting group is removed to unveil the primary amine of the final product.

This strategic workflow is visualized below.

G cluster_0 Step 1: Electrophilic Aromatic Substitution cluster_1 Step 2: Sulfonamide Bond Formation cluster_2 Step 3: Deprotection Acetanilide Acetanilide (Starting Material) Chlorosulfonation Chlorosulfonation (HOSO2Cl) Acetanilide->Chlorosulfonation ASC 4-Acetamidobenzenesulfonyl Chloride (Intermediate 1) Chlorosulfonation->ASC AQ 8-Aminoquinoline Coupling Nucleophilic Acyl Substitution AQ->Coupling ProtectedProduct N-(4-Acetamidophenyl)-N- (quinolin-8-yl)benzenesulfonamide (Intermediate 2) Coupling->ProtectedProduct ASC_ref->Coupling Hydrolysis Acidic Hydrolysis FinalProduct 4-amino-N-quinolin-8-ylbenzenesulfonamide (Final Product) Hydrolysis->FinalProduct ProtectedProduct_ref->Hydrolysis

Caption: Overall Synthetic Workflow.

Mechanistic Foundations of the Synthesis

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. This section details the chemical transformations occurring at each stage.

Step 1: Chlorosulfonation of Acetanilide

This is a classic electrophilic aromatic substitution reaction. The acetylamino group on acetanilide is a powerful ortho-, para-director. Due to steric hindrance from the bulky acetylamino group, the incoming electrophile, the chlorosulfonium cation (+SO2Cl), is directed predominantly to the para position.[3]

The reaction is initiated by the auto-protolysis of chlorosulfonic acid. The excess chlorosulfonic acid acts as both the solvent and the sulfonating agent.[4] The reaction is vigorous and evolves hydrogen chloride (HCl) gas, necessitating careful handling in a fume hood.[4]

Step 2: Nucleophilic Attack by 8-Aminoquinoline

The formation of the sulfonamide bond is a nucleophilic acyl substitution. The nitrogen atom of the amino group in 8-aminoquinoline acts as the nucleophile, attacking the electrophilic sulfur atom of the 4-acetamidobenzenesulfonyl chloride. The lone pair of electrons on the nitrogen initiates the attack, leading to the displacement of the chloride anion, which is an excellent leaving group. A base, such as pyridine or triethylamine, is often used to scavenge the HCl generated in situ, driving the reaction to completion.[5]

Step 3: Acid-Catalyzed Hydrolysis

The final step involves the deprotection of the acetamide to reveal the primary aromatic amine. This is typically achieved by heating the intermediate in the presence of an aqueous acid, such as hydrochloric acid. The mechanism involves the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate which subsequently collapses, eliminating acetic acid and yielding the protonated final product. A final basic workup neutralizes the excess acid and liberates the free amine.

The complete reaction scheme is illustrated below.

G Acetanilide Acetanilide ASC 4-Acetamidobenzenesulfonyl Chloride Acetanilide->ASC Step 1 ChlorosulfonicAcid + ClSO3H AQ 8-Aminoquinoline H3O H3O+ / Heat ProtectedProduct N-(4-Acetamidophenyl)-N-(quinolin-8-yl)benzenesulfonamide ASC->ProtectedProduct Step 2 + 8-Aminoquinoline (Pyridine) FinalProduct 4-amino-N-quinolin-8-ylbenzenesulfonamide ProtectedProduct->FinalProduct Step 3

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-quinolin-8-ylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-amino-N-quinolin-8-ylbenzenesulfonamide is a molecule of significant interest in medicinal chemistry, belonging to the sulfonamide class of c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-quinolin-8-ylbenzenesulfonamide is a molecule of significant interest in medicinal chemistry, belonging to the sulfonamide class of compounds. Its structure, featuring a benzenesulfonamide core linked to a quinoline moiety, suggests potential applications in drug discovery, particularly in the development of novel therapeutic agents. The quinoline ring is a key pharmacophore in a number of successful drugs, while the sulfonamide group is a well-established functional group in antibacterial and other therapeutic agents. A thorough understanding of the physicochemical properties of this compound is paramount for its development as a drug candidate, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-amino-N-quinolin-8-ylbenzenesulfonamide, including its structural and chemical identity, and predicted physicochemical parameters. Detailed, field-proven experimental protocols for the determination of these properties are also presented to enable researchers to perform their own characterization.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity and structure.

  • IUPAC Name: 4-amino-N-(quinolin-8-yl)benzenesulfonamide

  • Synonyms: 4-amino-N-(8-quinolinyl)benzenesulfonamide[1]

  • CAS Number: 33757-63-0[1][2]

  • Molecular Formula: C₁₅H₁₃N₃O₂S[1][2]

  • Molecular Weight: 299.35 g/mol [1][2]

The chemical structure of 4-amino-N-quinolin-8-ylbenzenesulfonamide is depicted below:

Caption: Chemical structure of 4-amino-N-quinolin-8-ylbenzenesulfonamide.

Physicochemical Properties: A Tabulated Summary

A comprehensive understanding of a compound's physicochemical properties is crucial for predicting its behavior in biological systems and for formulation development. The following table summarizes the key predicted and known properties of 4-amino-N-quinolin-8-ylbenzenesulfonamide.

PropertyValueSource/Method
Molecular Formula C₁₅H₁₃N₃O₂S-
Molecular Weight 299.35 g/mol [1][2]
Melting Point Not availableExperimental determination required
Boiling Point Not availableExperimental determination required
Solubility Insoluble in water; Soluble in DMSO
pKa Not availablePrediction/Experimental determination required
logP Not availablePrediction/Experimental determination required
Purity ≥95%[1]

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the experimental determination of key physicochemical properties.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range may suggest the presence of impurities.

Experimental Protocol:

  • Sample Preparation: A small amount of finely powdered, dry 4-amino-N-quinolin-8-ylbenzenesulfonamide is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to approximately 20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the first liquid droplet appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

    • The melting range is reported as the range between the onset and completion temperatures.

  • Validation: The calibration of the melting point apparatus should be verified using certified reference standards with known melting points.

Determination of Solubility

Rationale: Solubility is a critical parameter that influences a drug's bioavailability and formulation. Determining solubility in various solvents, particularly aqueous and organic media, is essential.

Experimental Protocol (Shake-Flask Method):

  • Solvent Systems: Prepare a series of relevant solvents, such as purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M hydrochloric acid, 0.1 M sodium hydroxide, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: An excess amount of 4-amino-N-quinolin-8-ylbenzenesulfonamide is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are allowed to settle, or are centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification:

    • A filtered aliquot of the supernatant is carefully withdrawn.

    • The concentration of the dissolved compound in the aliquot is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve of the compound in the respective solvent should be prepared to ensure accurate quantification.

  • Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.

G cluster_0 Solubility Determination Workflow Start Add excess solid to solvent Equilibrate Shake at constant temperature Start->Equilibrate Separate Centrifuge or filter Equilibrate->Separate Quantify Analyze supernatant by HPLC Separate->Quantify End Report solubility (mg/mL) Quantify->End

Caption: Workflow for solubility determination by the shake-flask method.

Determination of Acid Dissociation Constant (pKa)

Rationale: The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, affects its solubility, absorption, and interaction with biological targets.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: A precisely weighed amount of 4-amino-N-quinolin-8-ylbenzenesulfonamide is dissolved in a suitable co-solvent (e.g., a mixture of methanol and water) to a known concentration (e.g., 0.01 M).

  • Instrumentation: A calibrated pH meter with a combination glass electrode and an automated titrator are used.

  • Titration:

    • The solution is placed in a thermostatted vessel and stirred continuously.

    • For the determination of the acidic pKa of the sulfonamide N-H, the solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • For the determination of the basic pKa of the amino and quinoline nitrogen atoms, the solution is first acidified with a standardized strong acid (e.g., 0.1 M HCl) and then back-titrated with the standardized strong base.

    • The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The equivalence point(s) are determined from the inflection point(s) of the titration curve (or by analyzing the first or second derivative of the curve).

    • The pKa value(s) are determined from the pH at the half-equivalence point(s).

  • Validation: The method should be validated using a compound with a known pKa value.

Determination of Partition Coefficient (logP)

Rationale: The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Experimental Protocol (Shake-Flask Method):

  • Solvent System: n-Octanol and purified water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: A known amount of 4-amino-N-quinolin-8-ylbenzenesulfonamide is dissolved in either the n-octanol or water phase.

  • Partitioning: A known volume of the prepared solution is mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, followed by a period of rest to allow for complete phase separation. Centrifugation can be used to facilitate separation.

  • Quantification:

    • Aliquots are carefully taken from both the n-octanol and aqueous phases.

    • The concentration of the compound in each phase is determined using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

  • Validation: The procedure should be validated using a compound with a known logP value.

G cluster_1 logP Determination Workflow Prepare Saturate n-Octanol & Water Dissolve Dissolve compound in one phase Prepare->Dissolve Partition Mix and shake phases Dissolve->Partition Separate_Phases Separate n-Octanol and Water Partition->Separate_Phases Quantify_Phases Analyze concentration in each phase Separate_Phases->Quantify_Phases Calculate Calculate logP Quantify_Phases->Calculate

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Foundational

An In-Depth Technical Guide to 4-amino-N-quinolin-8-ylbenzenesulfonamide (CAS: 33757-63-0)

This guide provides a comprehensive technical overview of 4-amino-N-quinolin-8-ylbenzenesulfonamide, a molecule of significant interest in medicinal chemistry and cell biology. We will delve into its synthesis, character...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-amino-N-quinolin-8-ylbenzenesulfonamide, a molecule of significant interest in medicinal chemistry and cell biology. We will delve into its synthesis, characterization, biological mechanism of action, and the essential protocols for its study, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identity and Physicochemical Properties

4-amino-N-quinolin-8-ylbenzenesulfonamide is a heterocyclic compound featuring a sulfonamide linkage between a 4-aminobenzene moiety and an 8-aminoquinoline core. This structural arrangement is crucial for its biological activity, particularly its role as a modulator of key cellular signaling pathways.

Table 1: Physicochemical Properties of 4-amino-N-quinolin-8-ylbenzenesulfonamide

Property Value Source
CAS Number 33757-63-0 -
Molecular Formula C₁₅H₁₃N₃O₂S [1]
Molecular Weight 299.35 g/mol
IUPAC Name 4-amino-N-quinolin-8-ylbenzenesulfonamide -
InChI Key FVEDETFZSIPJEW-UHFFFAOYSA-N -
SMILES NC1=CC=C(S(=O)(=O)NC2=C3N=CC=CC3=CC=C2)C=C1 -
Purity ≥95% (Commercially available) -

| Appearance | Solid (form may vary) | - |

Synthesis and Purification: A Validated Approach

The synthesis of N-substituted sulfonamides is a cornerstone reaction in medicinal chemistry. The most reliable method involves the coupling of a sulfonyl chloride with a primary or secondary amine. For the target compound, a logical and field-tested approach involves a two-step process: the coupling of 8-aminoquinoline with 4-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group to the primary amine.

This sequence is preferred over using 4-aminobenzenesulfonyl chloride directly, as the free amino group can lead to self-condensation and other side reactions, complicating the purification process. Protecting the amine (e.g., as an acetamide) is an alternative, but the nitro-reduction pathway is often more efficient.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start1 8-Aminoquinoline Intermediate N-(quinolin-8-yl)-4-nitro benzenesulfonamide Start1->Intermediate Pyridine, DCM 0°C to RT Start2 4-Nitrobenzenesulfonyl chloride Start2->Intermediate Product 4-amino-N-quinolin-8-yl benzenesulfonamide (CAS: 33757-63-0) Intermediate->Product SnCl₂·2H₂O Ethanol, Reflux

Caption: Synthetic route for 4-amino-N-quinolin-8-ylbenzenesulfonamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(quinolin-8-yl)-4-nitrobenzenesulfonamide (Intermediate)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 8-aminoquinoline (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL/mmol).

  • Base Addition: Cool the solution to 0°C in an ice bath and add pyridine (1.5 eq) dropwise. Causality: Pyridine acts as a base to neutralize the HCl byproduct of the sulfonylation reaction, driving the reaction to completion and preventing protonation of the starting amine.

  • Sulfonyl Chloride Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide (Final Product)

  • Setup: To a round-bottom flask, add the crude intermediate from Step 1 (1.0 eq) and ethanol (EtOH, ~5 mL/mmol).

  • Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-5.0 eq) portion-wise. Causality: Stannous chloride is a classic and effective reducing agent for converting aromatic nitro groups to amines under acidic conditions generated in situ.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours, monitoring by TLC.

  • Workup: After cooling, remove the ethanol via rotary evaporation. Treat the residue with a 1M NaOH solution until the pH is strongly basic (pH > 10) to precipitate tin salts and deprotonate the product.

  • Extraction: Extract the aqueous solution multiple times with DCM or ethyl acetate. Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude final product.

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is a robust method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent system at different temperatures. A good solvent will dissolve the compound when hot but not when cold.

  • Solvent Selection: Identify a suitable solvent or solvent pair (e.g., ethanol, ethanol/water, acetone). The product should be highly soluble at the solvent's boiling point and poorly soluble at room temperature or below.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[2]

  • Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum oven.[2]

Structural Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to validate the structure and purity of the synthesized compound. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.

Table 2: Key Analytical Data for Structural Verification

Analytical Technique Purpose Expected Observations
¹H NMR Confirms proton environment and connectivity Aromatic protons (approx. 6.5-8.8 ppm), amine protons (broad singlet, variable), sulfonamide N-H (broad singlet, variable). Specific splitting patterns for quinoline and benzene rings.
¹³C NMR Confirms carbon backbone Aromatic carbons (approx. 110-150 ppm).
FT-IR Identifies functional groups N-H stretches (amine & sulfonamide, ~3200-3500 cm⁻¹), S=O stretches (asymmetric & symmetric, ~1350 & 1160 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹).
Mass Spectrometry Determines molecular weight and formula Expected [M+H]⁺ peak at m/z ≈ 299.35.

| TLC | Assesses purity and monitors reactions | Single spot in an appropriate solvent system (e.g., ethyl acetate/hexane). |

Protocol: Thin-Layer Chromatography (TLC) for Purity Assessment
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Dissolve a small amount of the purified compound in a suitable solvent (e.g., DCM or acetone) and spot it onto the baseline of the TLC plate.

  • Development: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 50:50 ethyl acetate:hexane). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spot(s) under UV light (254 nm). A pure compound should ideally show a single spot.

  • Rf Calculation: Calculate the Retention Factor (Rf) = (distance traveled by spot) / (distance traveled by solvent front). This value serves as a useful characteristic for the compound in that specific solvent system.

Mechanism of Action: Inhibition of the NF-κB Pathway

The N-(quinolin-8-yl)benzenesulfonamide scaffold has been identified as a potent suppressor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] NF-κB is a critical transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and survival.[6][7] Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions, making it a prime therapeutic target.[3][8]

The Canonical NF-κB Pathway

In its inactive state, the NF-κB dimer (most commonly p50/p65) is held in the cytoplasm by an inhibitory protein called IκBα.[3][9] Upon stimulation by signals like TNFα or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated.[10] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[3] The degradation of IκBα unmasks a nuclear localization sequence on the NF-κB dimer, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of target genes.[3][11]

4-amino-N-quinolin-8-ylbenzenesulfonamide and its analogs are believed to exert their inhibitory effect by preventing the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and blocking its transcriptional activity.[5]

NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFα Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-p50/p65 (Inactive) IKK->IkBa_NFkB Phosphorylates p_IkBa_NFkB P-IκBα-p50/p65 IkBa_NFkB->p_IkBa_NFkB Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination NFkB p50/p65 (Active) Proteasome->NFkB Degrades IκBα, Releases NF-κB NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Inhibitor 4-amino-N-quinolin-8-yl benzenesulfonamide Inhibitor->IkBa_NFkB Stabilizes DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription TNFa TNFα TNFa->Receptor

Caption: The canonical NF-κB pathway and the inhibitory point of action.

Biological Evaluation: NF-κB Nuclear Translocation Assay

A robust method to validate the mechanism of action is the immunofluorescence-based nuclear translocation assay. This protocol provides a visual and quantifiable measure of the compound's ability to prevent NF-κB from entering the nucleus upon stimulation.

Assay_Workflow Step1 1. Seed Cells (e.g., HeLa, on coverslips) Step2 2. Pre-treat with Compound (Varying concentrations + Vehicle Control) Step1->Step2 Step3 3. Stimulate with TNFα (e.g., 10 ng/mL for 30 min) Step2->Step3 Step4 4. Fix & Permeabilize (PFA & Triton X-100) Step3->Step4 Step5 5. Immunostain (Primary Ab: anti-p65, Secondary Ab: Alexa Fluor 488) Step4->Step5 Step6 6. Counterstain Nuclei (DAPI) Step5->Step6 Step7 7. Image Acquisition (Fluorescence Microscopy) Step6->Step7 Step8 8. Quantify (Nuclear vs. Cytoplasmic Fluorescence Intensity) Step7->Step8

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Exploratory

A Technical Guide to the Spectral Analysis of 4-amino-N-quinolin-8-ylbenzenesulfonamide

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-amino-N-quinolin-8-ylbenzenesulfonamide, a molecule of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-amino-N-quinolin-8-ylbenzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques as applied to this specific compound. The guide emphasizes the rationale behind experimental choices and provides robust, self-validating protocols to ensure data integrity and reproducibility.

Introduction

4-amino-N-quinolin-8-ylbenzenesulfonamide is a sulfonamide derivative incorporating a quinoline moiety. The unique structural features of this compound, namely the aromatic amine, the sulfonamide linkage, and the quinoline ring system, necessitate a multi-faceted analytical approach for unambiguous identification and purity assessment. This guide will delve into the core analytical techniques that provide a holistic understanding of the molecule's structure, purity, and physicochemical properties.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For 4-amino-N-quinolin-8-ylbenzenesulfonamide, both ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms and the overall molecular structure.

A. Rationale for NMR Experimental Design

The choice of solvent and NMR experiments is critical for obtaining high-quality data. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.[1][2] The characteristic protons of the amino and sulfonamide groups are often broad and may exchange with residual water in other solvents; DMSO-d₆ helps to sharpen these signals.[3] Standard ¹H and ¹³C NMR experiments are the foundation of the analysis, providing direct information about the proton and carbon environments within the molecule.

B. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-amino-N-quinolin-8-ylbenzenesulfonamide is expected to exhibit distinct signals corresponding to the protons on the benzenesulfonamide and quinoline rings, as well as the amino and sulfonamide protons. The aromatic region (typically 6.5-9.0 ppm) will be complex due to the presence of two substituted aromatic systems.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for 4-amino-N-quinolin-8-ylbenzenesulfonamide in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityRationale
NH₂ (amino)~5.8Singlet (broad)Protons of the primary amine on the benzene ring.[4]
Aromatic Protons (Benzenesulfonamide)6.6 - 7.7Doublet, DoubletProtons on the p-substituted benzene ring will appear as two distinct doublets.[4]
Aromatic Protons (Quinoline)7.5 - 8.9MultipletThe six protons on the quinoline ring will show complex splitting patterns characteristic of this heterocyclic system.[5]
NH (sulfonamide)9.5 - 10.5Singlet (broad)The sulfonamide proton is typically deshielded and appears downfield.[3][4]
C. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a "fingerprint" of the carbon skeleton. The number of signals will correspond to the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-amino-N-quinolin-8-ylbenzenesulfonamide in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
Aromatic Carbons (Benzenesulfonamide)113 - 153Carbons of the p-substituted benzene ring.[4]
Aromatic Carbons (Quinoline)116 - 150Carbons of the quinoline ring system.[6][7]
D. Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-amino-N-quinolin-8-ylbenzenesulfonamide and dissolve it in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in DMSO-d6 A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Fourier Transform C->E D->E F Phase & Baseline Correction E->F G Reference Spectra F->G H Structure Elucidation G->H HPLC_Workflow cluster_prep Preparation cluster_run HPLC Run cluster_analysis Data Analysis A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Equilibrate System B->C D Inject Sample C->D E Run Gradient D->E F Integrate Peaks E->F G Calculate Purity F->G LCMS_Workflow cluster_output Data Output A HPLC Separation B Electrospray Ionization (ESI) A->B Eluent C Mass Analyzer B->C Ions D Detector C->D E Data System D->E F Mass Spectrum E->F G Chromatogram E->G

Sources

Foundational

An In-depth Technical Guide to 4-amino-N-quinolin-8-ylbenzenesulfonamide: Synthesis, Characterization, and Biological Activity

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and known biological activities of 4-amino-N-quinolin-8-ylbenzenesulfonamide. It is intended for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and known biological activities of 4-amino-N-quinolin-8-ylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of quinoline-based sulfonamides. This document synthesizes information from peer-reviewed literature and chemical databases to offer practical insights and detailed experimental protocols.

Introduction and Compound Profile

4-amino-N-quinolin-8-ylbenzenesulfonamide is a heterocyclic compound featuring a quinoline ring system linked to a p-aminobenzenesulfonamide moiety. This structural motif is of significant interest in medicinal chemistry, as both quinoline and sulfonamide functionalities are present in numerous clinically approved drugs. The combination of these two pharmacophores has led to the discovery of novel compounds with a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Molecular Structure and Physicochemical Properties

The chemical structure of 4-amino-N-quinolin-8-ylbenzenesulfonamide consists of a benzenesulfonamide core where the sulfonamide nitrogen is attached to the 8-position of a quinoline ring, and an amino group is substituted at the 4-position of the benzene ring.

Table 1: Physicochemical Properties of 4-amino-N-quinolin-8-ylbenzenesulfonamide

PropertyValueSource
Molecular Formula C₁₅H₁₃N₃O₂S
Molecular Weight 299.35 g/mol
CAS Number 33757-63-0
Appearance Solid (predicted)-
Melting Point Not reported-
Solubility Soluble in DMSO, DMFInferred from biological assays
InChI Key FVEDETFZSIPJEW-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide can be achieved through a two-step process, starting from commercially available 8-aminoquinoline and 4-nitrobenzenesulfonyl chloride. This approach involves the formation of a sulfonamide bond followed by the reduction of a nitro group.

Synthetic Workflow

The overall synthetic strategy is outlined below. The first step is a nucleophilic substitution reaction, where the amino group of 8-aminoquinoline attacks the sulfonyl chloride of 4-nitrobenzenesulfonyl chloride. The subsequent step involves the selective reduction of the aromatic nitro group to an amine.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction A 8-Aminoquinoline C 4-nitro-N-(quinolin-8-yl)benzenesulfonamide A->C Pyridine, CH2Cl2, 0°C to rt B 4-Nitrobenzenesulfonyl chloride B->C D 4-nitro-N-(quinolin-8-yl)benzenesulfonamide E 4-amino-N-quinolin-8-ylbenzenesulfonamide D->E SnCl2·2H2O, Ethanol, Reflux

Caption: Synthetic workflow for 4-amino-N-quinolin-8-ylbenzenesulfonamide.

Detailed Experimental Protocols

The following protocols are representative methods based on standard procedures for sulfonamide synthesis and nitro group reduction.[1]

Step 1: Synthesis of 4-nitro-N-(quinolin-8-yl)benzenesulfonamide

  • Reaction Setup: To a solution of 8-aminoquinoline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq) as a base.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous CH₂Cl₂ dropwise over 30 minutes with constant stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4-nitro-N-(quinolin-8-yl)benzenesulfonamide as a solid.

Step 2: Synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide

  • Reaction Setup: In a round-bottom flask, dissolve the 4-nitro-N-(quinolin-8-yl)benzenesulfonamide (1.0 eq) obtained from the previous step in ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.

  • Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated NaHCO₃ solution until the pH is approximately 7-8. This will result in the precipitation of tin salts.

  • Extraction and Purification: Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Concentrate the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 4-amino-N-quinolin-8-ylbenzenesulfonamide.

Characterization Data

The structural confirmation of the final product should be performed using standard analytical techniques. The expected spectral data are as follows:

  • ¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons of the quinoline and benzene rings are expected. The protons of the quinoline ring typically appear in the range of δ 7.5-8.9 ppm. The protons on the aminophenyl ring will show a characteristic splitting pattern, and the amino protons will appear as a broad singlet.

  • ¹³C NMR (DMSO-d₆): Resonances for all 15 carbon atoms are expected. The chemical shifts will be characteristic of the aromatic and heteroaromatic rings.

  • FT-IR (KBr): Characteristic absorption bands for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and C=C and C=N stretching (aromatic rings) should be observed.

  • Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to [M+H]⁺ at m/z 300.08 should be observed.

Biological Activity and Mechanism of Action

Derivatives of N-(quinolin-8-yl)benzenesulfonamide have been identified as potent modulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a critical regulator of the immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions.

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNFα), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.[2]

4-amino-N-quinolin-8-ylbenzenesulfonamide and its analogs have been shown to suppress NF-κB activation.[2] The proposed mechanism involves the stabilization of the IκBα protein, thereby preventing the nuclear translocation of NF-κB.

G cluster_cytoplasm Cytoplasm cluster_complex cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation p50 p50 p65 p65 NFkB_complex NF-κB Complex (p50/p65/IκBα) p50_p65_nuc p50/p65 NFkB_complex->p50_p65_nuc Translocation Nucleus Nucleus Target_Genes Target Gene Transcription p50_p65_nuc->Target_Genes Activates Molecule 4-amino-N-quinolin- 8-ylbenzenesulfonamide Molecule->IkBa Stabilizes

Sources

Exploratory

The Multifaceted Biological Activities of Quinoline-Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the quinoline-sulfonamide scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility in en...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline-sulfonamide scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility in engaging with a wide array of biological targets. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse biological activities of these derivatives. Moving beyond a mere recitation of facts, this document delves into the causal relationships between molecular structure, mechanism of action, and therapeutic potential, offering field-proven insights to guide future drug discovery efforts. We will explore the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of these compounds, supported by detailed experimental protocols and mechanistic insights.

I. Anticancer Activity: Targeting the Engines of Malignancy

Quinoline-sulfonamide derivatives have demonstrated significant potential as anticancer agents through a variety of mechanisms that disrupt the cellular machinery of cancer cells.[1][2] These compounds have been shown to induce cell cycle arrest, trigger apoptosis, inhibit angiogenesis, and modulate key signaling pathways involved in tumor progression.[1]

A. Mechanisms of Anticancer Action

The anticancer efficacy of quinoline-sulfonamide derivatives stems from their ability to interact with several key molecular targets:

  • Inhibition of Pyruvate Kinase M2 (PKM2): A key enzyme in cancer metabolism, PKM2 is a promising target for anticancer therapy.[3] Certain quinoline-8-sulfonamide derivatives have been designed as modulators of PKM2, leading to a reduction in intracellular pyruvate levels and subsequent impairment of cancer cell viability.[3] This targeted approach highlights the potential for developing selective anticancer agents with improved therapeutic windows.[3]

  • Topoisomerase and Tyrosine Kinase Inhibition: Many natural and synthetic quinoline derivatives exhibit anticancer activity by inhibiting topoisomerase I and various tyrosine kinases, crucial enzymes in DNA replication and cell signaling, respectively.[3]

  • Modulation of Apoptotic Pathways: Some derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein BAX.[2] This shift in the balance of apoptotic regulators pushes cancer cells towards programmed cell death. Furthermore, these compounds can increase the transcriptional activity of tumor suppressors like p53 and p21, further promoting apoptosis and cell cycle arrest.[2]

Diagram: Generalized Anticancer Mechanism of Quinoline-Sulfonamides

cluster_drug Quinoline-Sulfonamide Derivative cluster_cell Cancer Cell drug Quinoline-Sulfonamide Derivative PKM2 PKM2 drug->PKM2 Inhibition Topoisomerase Topoisomerase drug->Topoisomerase Inhibition TyrosineKinase Tyrosine Kinase drug->TyrosineKinase Inhibition Apoptosis Apoptosis drug->Apoptosis Induction CellCycle Cell Cycle Arrest PKM2->CellCycle Leads to Topoisomerase->CellCycle Leads to TyrosineKinase->CellCycle Leads to

Caption: Quinoline-sulfonamides exert anticancer effects via multiple pathways.

B. Quantitative Assessment of Anticancer Activity

The cytotoxic effects of quinoline-sulfonamide derivatives are typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-8-sulfonamide (9a)Amelanotic Melanoma (C32)233.9[3]
Quinoline-8-sulfonamide (9a)Melanotic Melanoma (COLO829)168.7[3]
Quinoline-8-sulfonamide (9a)Triple-Negative Breast Cancer (MDA-MB-231)273.5[3]
Quinoline-8-sulfonamide (9a)Glioblastoma Multiforme (U87-MG)339.7[3]
Quinoline-8-sulfonamide (9a)Lung Cancer (A549)223.1[3]
Quinoline-sulfonamide hybrid (9e)Jurkat7.43[4]
Quinoline-sulfonamide hybrid (9p)CCRF-CEM13.19[4]
Quinoline-sulfonamide hybrid (9j)MOLT-45.57[4]
Quinoline-sulfonamide hybrid (9n)RAMOS2.76[4]
Quinoline-sulfonamide hybrid (9e)K5625.47[4]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)Amelanotic Melanoma (C-32)Comparable to Cisplatin[2]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)Breast Adenocarcinoma (MDA-MB-231)Comparable to Doxorubicin[2]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)Lung Adenocarcinoma (A549)Comparable to Cisplatin[2]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]

Diagram: MTT Assay Workflow

cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with quinoline-sulfonamide A->B C 3. Add MTT reagent B->C D 4. Incubate to allow formazan formation C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline-sulfonamide derivatives in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium.[6]

    • Add 100 µL of fresh, serum-free medium and 20 µL of 5 mg/mL MTT reagent to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[5][6]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.[7]

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[5][7]

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

II. Antimicrobial Activity: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents.[9] Quinoline-sulfonamide hybrids have emerged as a promising class of compounds with potent activity against a range of bacterial pathogens, including drug-resistant strains.[9]

A. Mechanisms of Antimicrobial Action

These hybrid molecules often exhibit a dual mechanism of action, targeting essential bacterial pathways:

  • Inhibition of DNA Gyrase and Topoisomerase IV: The quinoline core, similar to fluoroquinolone antibiotics, can inhibit bacterial DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death.[9]

  • Inhibition of Dihydropteroate Synthase (DHPS): The sulfonamide moiety acts as a competitive inhibitor of DHPS, a key enzyme in the bacterial folate biosynthesis pathway.[9] This pathway is essential for the synthesis of nucleic acids and certain amino acids.[9] Importantly, this pathway is absent in mammals, making DHPS an attractive target for selective antibacterial therapy.[9]

Diagram: Dual Antimicrobial Mechanism of Quinoline-Sulfonamides

cluster_drug Quinoline-Sulfonamide Hybrid cluster_bacterium Bacterial Cell drug Quinoline-Sulfonamide Hybrid DNA_Gyrase DNA Gyrase/ Topoisomerase IV drug->DNA_Gyrase Inhibition DHPS DHPS drug->DHPS Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Folate_Synthesis Folate Synthesis DHPS->Folate_Synthesis Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Folate_Synthesis->Cell_Death Leads to

Caption: Quinoline-sulfonamides inhibit key bacterial enzymes.

B. Quantitative Assessment of Antimicrobial Activity

The antimicrobial potency of these compounds is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible bacterial growth.[10][11]

CompoundBacterial StrainMIC (µg/mL)Reference
QS-3Pseudomonas aeruginosa64[9]
QS-3Enterococcus faecalis128[9]
QS-3Escherichia coli128[9]
QS-3Salmonella typhi512[9]
C. Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]

Diagram: MIC Assay Workflow

cluster_workflow MIC Assay Workflow A 1. Prepare serial dilutions of quinoline-sulfonamide in a 96-well plate B 2. Inoculate wells with a standardized bacterial suspension A->B C 3. Incubate the plate B->C D 4. Visually assess for bacterial growth C->D E 5. Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve the quinoline-sulfonamide derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare serial twofold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[12]

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[10]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.[10]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[10][12]

III. Antiviral Activity: A New Frontier

While the anticancer and antimicrobial properties of quinoline-sulfonamides are well-documented, their potential as antiviral agents is an emerging area of research.[9][13]

A. Mechanisms of Antiviral Action
  • HIV-1 Rev Protein Inhibition: Certain benzenesulfonamide quinoline derivatives have been identified as inhibitors of the HIV-1 Rev protein.[14] The Rev protein is essential for the export of viral RNA from the nucleus to the cytoplasm, a critical step in the viral replication cycle.[14] Inhibition of Rev function effectively halts viral proliferation.[14]

  • Influenza Virus Hemagglutinin Inhibition: Some aryl sulfonamides have been shown to inhibit the entry and replication of various influenza viruses by targeting the hemagglutinin (HA) protein.[1] HA is a surface glycoprotein that mediates the attachment of the virus to host cells and the subsequent fusion of the viral and cellular membranes.[1]

Diagram: Antiviral Mechanisms of Quinoline-Sulfonamides

cluster_drug Quinoline-Sulfonamide Derivative cluster_virus Viral Replication Cycle drug Quinoline-Sulfonamide Derivative Rev HIV-1 Rev Protein drug->Rev Inhibition HA Influenza Hemagglutinin drug->HA Inhibition RNA_Export Viral RNA Export Rev->RNA_Export Blocks Viral_Entry Viral Entry HA->Viral_Entry Blocks Replication_Inhibition Viral Replication Inhibition RNA_Export->Replication_Inhibition Leads to Viral_Entry->Replication_Inhibition Leads to

Caption: Quinoline-sulfonamides can inhibit viral replication by targeting key viral proteins.

B. Quantitative Assessment of Antiviral Activity

The antiviral efficacy is often expressed as the EC50 (half-maximal effective concentration) or IC50 value.

Compound ClassVirusTargetIC50/EC50Reference
Quinoline-substituted sulfonamideInfluenza H9N2-0.001 mg/mL (IC50)[15]
Dihydroaloperine (a quinolizidine alkaloid)Influenza A (H1N1)-11.2 µM (EC50)[16]

IV. Anti-inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases.[17] Quinoline-sulfonamide derivatives have demonstrated anti-inflammatory properties, primarily through their ability to modulate oxidative stress.[9]

A. Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism identified for these compounds is the inhibition of reactive oxygen species (ROS) production.[17] ROS are highly reactive molecules that, in excess, can damage cells and contribute to the inflammatory cascade.[17] By scavenging ROS or inhibiting their production, quinoline-sulfonamide derivatives can mitigate inflammation.[17]

Diagram: Anti-inflammatory Mechanism via ROS Scavenging

cluster_drug Quinoline-Sulfonamide Derivative cluster_cell Inflammatory Cell drug Quinoline-Sulfonamide Derivative ROS Reactive Oxygen Species (ROS) drug->ROS Inhibition/Scavenging Inflammation Inflammation ROS->Inflammation Promotes

Sources

Foundational

mechanism of action of N-(quinolin-8-yl)benzenesulfonamides

An In-Depth Technical Guide to the Mechanism of Action of N-(quinolin-8-yl)benzenesulfonamides as NF-κB Pathway Modulators Executive Summary The N-(quinolin-8-yl)benzenesulfonamide (NQBS) scaffold represents a significan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of N-(quinolin-8-yl)benzenesulfonamides as NF-κB Pathway Modulators

Executive Summary

The N-(quinolin-8-yl)benzenesulfonamide (NQBS) scaffold represents a significant class of small molecules identified as potent modulators of the Nuclear Factor-κB (NF-κB) signaling pathway. Initially discovered through independent high-throughput screening campaigns, these compounds have been shown to exhibit a novel mechanism of action centered on the direct stabilization of the inhibitory IκBα protein within its complex with NF-κB. By binding to IκBα, NQBS analogs prevent its signal-induced degradation, thereby sequestering the NF-κB p50/p65 heterodimer in the cytoplasm and blocking its translocation to the nucleus. This guide provides a detailed technical overview of this mechanism, the experimental methodologies used for its validation, and the therapeutic potential of NQBS derivatives in diseases characterized by aberrant NF-κB activation, such as specific cancers and inflammatory disorders.

Part 1: The NF-κB Signaling Pathway: A Central Regulator of Cellular Homeostasis and Disease

The NF-κB family of transcription factors are pivotal regulators of genes involved in a vast array of physiological processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of many chronic diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions, making it a highly sought-after therapeutic target.[2][3]

The most prevalent and well-studied route to NF-κB activation is the canonical pathway . In unstimulated cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm through a non-covalent interaction with inhibitor of κB (IκB) proteins, primarily IκBα.[2] IκBα masks the nuclear localization sequence (NLS) of the p65 subunit, preventing its transport into the nucleus.[2]

Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα), a cascade is initiated that leads to the activation of the IκB kinase (IKK) complex.[2] IKK then phosphorylates IκBα on specific serine residues, flagging it for polyubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of IκBα unmasks the NLS of p65, permitting the active p50/p65 dimer to translocate to the nucleus, bind to specific DNA sequences in gene promoter regions, and initiate the transcription of hundreds of target genes.[2]

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR 1. Ligand Binding IKK IKK Complex TNFR->IKK 2. Signal Transduction NFkB_complex p50/p65/IκBα (Inactive Complex) IKK->NFkB_complex 3. Phosphorylation p_IkBa p-IκBα NFkB_complex->p_IkBa Ub Ubiquitination p_IkBa->Ub 4. Proteasome Proteasome Degradation Ub->Proteasome 5. NFkB_active p50/p65 (Active) Proteasome->NFkB_active 6. IκBα Degradation & NF-κB Release NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus 7. Nuclear Translocation DNA κB DNA Site NFkB_nucleus->DNA 8. DNA Binding Transcription Gene Transcription (Inflammation, Survival, Proliferation) DNA->Transcription 9. Gene Activation

Caption: The Canonical NF-κB Signaling Pathway.

Part 2: Discovery of the NQBS Scaffold as Potent NF-κB Inhibitors

The NQBS scaffold was independently identified as a potent suppressor of the NF-κB pathway in two distinct high-throughput screens (HTS) conducted by the NIH Molecular Libraries Initiative.[2][4][5] This convergence from separate screening paradigms underscored the robustness of the scaffold's biological activity.

  • IκBα Stabilization Screen: This assay utilized a dual-luciferase reporter system in OCI-Ly3 lymphoma cells, a line known for its dependence on constitutive NF-κB activity.[2] The screen was designed to identify compounds that could stabilize IκBα, thereby preventing the release of a luciferase reporter fused to NF-κB components.

  • TNFα-Induced Translocation Screen: A second campaign employed a cell-based assay to find inhibitors of TNFα-induced translocation of the p65 subunit from the cytoplasm to the nucleus.[2]

The identification of the same NQBS core in both screens, despite differences in cell type, activation method, and signal readout, provided a high degree of confidence that its mechanism of action was centered on a common, critical node within the NF-κB pathway.[2][4] Analogs from the series demonstrated potent activity in these cell-based assays, with some exhibiting IC50 values as low as 0.6 µM.[4][5]

Part 3: Core Mechanism of Action: Direct Stabilization of the IκBα/NF-κB Complex

While initial studies suggested that NQBS compounds might act by inhibiting the TNFα-induced phosphorylation of IκBα, subsequent in-depth investigations revealed a more direct and unique mechanism.[1] Advanced structure-activity relationship (SAR) studies and target deconvolution experiments have demonstrated that NQBS analogs do not inhibit the IκB kinase (IKK) directly. Instead, they function by physically binding to and stabilizing the entire IκBα/p50/p65 trimer.[1][6]

Computational modeling and direct binding assays confirmed this novel mechanism.[1][6] Internal Coordinates Mechanics analysis suggested a direct binding interface between potent NQBS analogs, such as CU-O75, and the IκBα protein while it is complexed with the p50/p65 heterodimer.[1][6] This interaction is thought to induce a conformational change that "locks" the complex, rendering IκBα inaccessible to the IKK complex for phosphorylation and subsequent degradation.[6] By stabilizing this inactive cytoplasmic reservoir of NF-κB, the NQBS compounds effectively sequester it, preventing the nuclear translocation required for its function as a transcription factor.[1][6]

G cluster_canonical Canonical Pathway (e.g., TNFα stimulation) cluster_inhibition NQBS-Mediated Inhibition IKK Active IKK NFkB_complex p50/p65/IκBα IKK->NFkB_complex Phosphorylation Proteasome Proteasome NFkB_complex->Proteasome Degradation of IκBα Translocation Nuclear Translocation & Gene Activation Proteasome->Translocation NQBS NQBS Compound Stabilized_complex NQBS-Stabilized p50/p65/IκBα NQBS->Stabilized_complex Direct Binding & Stabilization IKK_inhibited Active IKK Block X Stabilized_complex->Block Phosphorylation & Degradation Blocked Sequestration Cytoplasmic Sequestration (Pathway Blocked)

Caption: NQBS Mechanism: Direct Stabilization of the IκBα Complex.

Part 4: Experimental Workflows for Validating the Mechanism of Action

A multi-faceted experimental approach is crucial to fully characterize the mechanism of NQBS compounds. The following workflows represent a logical progression from confirming cellular activity to identifying the direct molecular target.

Workflow 1: Cellular Activity and Pathway Analysis

This workflow confirms that the compound inhibits the NF-κB pathway in a cellular context.

  • Objective: To quantify the inhibition of NF-κB-dependent gene transcription.

  • Causality: A dual-luciferase system provides a robust and internally controlled readout. The firefly luciferase gene is placed under the control of an NF-κB response element, directly measuring pathway activity. A second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is co-transfected to normalize for cell viability and transfection efficiency, ensuring that observed effects are specific to the NF-κB pathway and not due to general cytotoxicity.

  • Methodology:

    • Seed cells (e.g., HEK293T or OCI-Ly3) in a 96-well plate.

    • Co-transfect cells with the NF-κB-firefly luciferase reporter plasmid and the constitutive-Renilla luciferase control plasmid.

    • After 24 hours, pre-treat cells with various concentrations of the NQBS compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNFα) for 6-8 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay kit and a luminometer.

    • Calculate the ratio of firefly to Renilla luminescence and determine the IC50 value of the compound.

Workflow 2: Direct Target Engagement

This workflow provides definitive evidence of a direct physical interaction between the compound and its target protein inside the cell.

  • Objective: To confirm direct binding of the NQBS compound to IκBα in intact cells.

  • Causality: The principle of CETSA is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. By heating cell lysates to various temperatures, one can generate a "melting curve" for the protein of interest. In the presence of a binding compound, this curve will shift to higher temperatures. This technique is invaluable as it demonstrates target engagement in a physiological, cellular environment.

  • Methodology:

    • Culture cells (e.g., DLBCL cell lines) to high density.

    • Treat one population of cells with the NQBS compound (e.g., CU-O75 at 10x IC50) and another with a vehicle control for 1 hour.

    • Harvest, wash, and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspensions into PCR tubes and heat them individually across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation.

    • Analyze the amount of soluble IκBα remaining at each temperature for both treated and control samples using Western blotting or ELISA.

    • Plot the percentage of soluble IκBα against temperature to generate melting curves and observe the thermal shift in the drug-treated sample.[1][6]

G cluster_workflow Experimental Validation Workflow HTS High-Throughput Screening (HTS) Discovery of Scaffold Cellular Cellular Activity Assays (Confirm Pathway Inhibition) HTS->Cellular Reporter NF-κB Reporter Assay (IC50 Determination) Cellular->Reporter IF p65 Translocation Assay (Visualize Inhibition) Cellular->IF Biochem Biochemical Analysis (Pinpoint Mechanism) Reporter->Biochem IF->Biochem WB Western Blot (p-IκBα / Total IκBα) Biochem->WB Target Direct Target Engagement (Validate Physical Binding) WB->Target CETSA Cellular Thermal Shift Assay (CETSA) Target->CETSA InVivo In Vivo Efficacy (Therapeutic Potential) CETSA->InVivo

Caption: A logical workflow for validating NQBS mechanism of action.
Quantitative Data Summary

The potency of NQBS analogs has been evaluated across various cancer cell lines.

CompoundCell LineAssay TypeIC50 (µM)Reference
NQBS AnalogOCI-Ly3IκBα Stabilization~0.6[4]
NQBS AnalogHUVECE-Selectin Expression~10[1]
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamidesHCT-116MTT (Viability)4 - 43[3]
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamidesMCF-7MTT (Viability)4 - 43[3]
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamidesHeLaMTT (Viability)4 - 43[3]

Part 5: Therapeutic Implications and Future Directions

The unique mechanism of stabilizing the IκBα/NF-κB complex makes the NQBS scaffold a highly attractive starting point for drug development.

  • Oncology: The dependence of certain cancers, particularly the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), on constitutive NF-κB signaling makes them prime targets for NQBS-based therapies.[2][6] Potent analogs like CU-O42 have demonstrated significant tumor growth inhibition in mouse models of aggressive lymphomas, validating the therapeutic potential of this mechanism.[1][6]

  • Inflammation: By blocking a central driver of inflammation, NQBS compounds have also shown potent anti-inflammatory effects in vivo, such as reducing edema in rat models of inflammation.[1] This suggests potential applications in a range of chronic inflammatory diseases.

Future research in this area will focus on optimizing the pharmacokinetic and pharmacodynamic properties of the NQBS scaffold to improve its drug-like characteristics. Structure-based drug design, guided by a deeper understanding of the NQBS-IκBα binding interface, will enable the development of next-generation inhibitors with enhanced potency and selectivity. Furthermore, exploring combination therapies, where NQBS compounds are paired with other anticancer or anti-inflammatory agents, could provide synergistic effects and overcome potential resistance mechanisms.

References

  • ResearchGate. (2025). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. Available at: [Link]

  • Institut Pasteur. (2007). Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-N-quinolin-8-yl-benzenesulfonamide. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism-Driven Development of N -(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. Available at: [Link]

  • PubMed Central. (2020). N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB. Available at: [Link]

  • MDPI. (n.d.). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Available at: [Link]

  • Semantic Scholar. (n.d.). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms. Available at: [Link]

  • PubMed. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Discovery and Validation of N-(quinolin-8-yl)benzenesulfonamides as Potent NF-κB Signaling Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Factor-kappa B (NF-κB) represents a cornerstone of cellular inflammatory and immune responses, and its dysregulation is a hallmark of numer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Factor-kappa B (NF-κB) represents a cornerstone of cellular inflammatory and immune responses, and its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases and cancer.[1][2] This has rendered the NF-κB signaling pathway a highly attractive, albeit challenging, therapeutic target.[1] This technical guide provides an in-depth exploration of the discovery, characterization, and mechanism of action of a promising class of small molecule inhibitors: the N-(quinolin-8-yl)benzenesulfonamides. We will dissect the scientific rationale that led to their identification through high-throughput screening, detail the critical experimental workflows for their validation, and analyze the structure-activity relationships that govern their potency. This document serves as a comprehensive resource for researchers aiming to understand and further develop this important chemical scaffold for therapeutic intervention.

The NF-κB Signaling Axis: A Critical Target in Disease

First identified in 1986, the NF-κB family of transcription factors are pivotal regulators of gene expression, controlling over 400 genes involved in immunity, inflammation, cell proliferation, and survival.[3][4] In most resting cells, NF-κB dimers (most commonly a heterodimer of p50 and p65/RelA) are held inactive in the cytoplasm, bound to Inhibitor of κB (IκB) proteins, primarily IκBα.[3][4][5] This sequestration prevents NF-κB from entering the nucleus.

The canonical NF-κB pathway , the most common activation route, is triggered by pro-inflammatory stimuli such as the cytokine Tumor Necrosis Factor-alpha (TNFα) or viral and bacterial products.[5][6] This initiates a signaling cascade culminating in the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[5][6][7] IKK then phosphorylates IκBα on two specific serine residues.[5] This phosphorylation event tags IκBα for polyubiquitination and subsequent degradation by the 26S proteasome.[3][5] The degradation of IκBα unmasks a nuclear localization sequence on the NF-κB dimer, permitting its rapid translocation into the nucleus.[3][4] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating their transcription.[8]

Dysregulation of this tightly controlled pathway leads to constitutive NF-κB activation, a condition linked to the pathogenesis of various cancers, including diffuse large B-cell lymphoma (DLBCL), and chronic inflammatory disorders.[2][3][8][9] Consequently, inhibiting this pathway has become a major goal in drug discovery.[10]

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα, LPS) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates NFkB_IkB p50/p65-IκBα (Inactive) IKK_Complex->NFkB_IkB Phosphorylates IκBα p50_p65 p50/p65 (Active) NFkB_IkB->p50_p65 Releases IkBa_P P-IκBα NFkB_IkB->IkBa_P DNA κB DNA Sites p50_p65->DNA Translocates & Binds Proteasome Proteasome IkBa_Ub Ub-IκBα IkBa_P->IkBa_Ub Ubiquitination IkBa_Ub->Proteasome Degradation Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Initiates

Figure 1: The Canonical NF-κB Signaling Pathway.

Discovery via High-Throughput Screening (HTS)

The N-(quinolin-8-yl)benzenesulfonamide scaffold was independently identified as a potent suppressor of the NF-κB pathway in two distinct high-throughput screening campaigns conducted by the NIH Molecular Libraries Initiative.[3][11][12] This convergence from separate, mechanistically different assays underscored the robustness and potential of this chemical series.

Screening Campaign 1: IκBα Stabilization Assay [3]

  • Rationale: In cancers like Activated B-cell (ABC) subtype of DLBCL, constitutive IKK activity leads to constant IκBα degradation and subsequent high NF-κB activity, which the cancer cells depend on for survival.[3] An assay designed to detect the stabilization of IκBα would therefore identify inhibitors of upstream signaling events like IKK activation.

  • Methodology: A dual-luciferase reporter system was employed in the OCI-Ly3 DLBCL cell line.[3] This system was engineered to express two different luciferase enzymes. Compounds that stabilized IκBα would inhibit NF-κB activity, leading to a measurable change in the luciferase signal ratio.[3]

Screening Campaign 2: NF-κB (p65) Nuclear Translocation Assay [3]

  • Rationale: The translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus is a definitive hallmark of pathway activation.[3][4] A high-content imaging screen can directly visualize and quantify this event.

  • Methodology: Human Umbilical Vein Endothelial Cells (HUVEC) were stimulated with TNFα to induce NF-κB activation.[3] The cells were then fixed and stained with a fluorescent antibody against the p65 subunit. An automated imaging platform quantified the fluorescence intensity in the nucleus versus the cytoplasm. Inhibitors were identified as compounds that prevented the TNFα-induced increase in nuclear p65.[3][13]

The identification of the N-(quinolin-8-yl)benzenesulfonamide core in both screens strongly suggested that its target lies at a common point in the canonical pathway, likely upstream of IκBα degradation and NF-κB translocation.[3][11][12]

Elucidating the Mechanism of Action

Subsequent studies on analogues derived from the initial hits have provided crucial insights into their mechanism. The anti-lymphoma effect of these compounds was found to be mediated by the sequestration of NF-κB in the cytoplasm.[14] Advanced computational analysis and cellular thermal shift assays (CETSA) confirmed a direct binding interaction between the N-(quinolin-8-yl)benzenesulfonamide scaffold and IκBα.[14] This binding is thought to stabilize the entire IκBα/p50/p65 trimeric complex, preventing its dissociation even in the presence of upstream activation signals.[14]

This mechanism is distinct from direct IKK inhibition or proteasome inhibition, offering a potentially more specific mode of action. By stabilizing the inactive complex, these compounds effectively halt the signaling cascade at a critical checkpoint.

Mechanism_of_Action IKK_Active Active IKK Complex Stabilized_Complex Stabilized p50/p65-IκBα-Inhibitor Complex IKK_Active->Stabilized_Complex Unable to phosphorylate stabilized IκBα NFkB_IkB p50/p65-IκBα Complex NFkB_IkB->Stabilized_Complex Inhibitor N-(quinolin-8-yl) benzenesulfonamide Inhibitor->NFkB_IkB Directly binds to IκBα within the complex IkBa_P Phosphorylation of IκBα (Blocked) Stabilized_Complex->IkBa_P Translocation NF-κB Nuclear Translocation (Inhibited) IkBa_P->Translocation

Figure 2: Proposed Mechanism of Action.

Structure-Activity Relationship (SAR) and Lead Optimization

Following the initial HTS hits, analogue synthesis was undertaken to explore the structure-activity relationship (SAR) and improve potency.[11][12][14] The core scaffold consists of a quinoline ring linked to a benzenesulfonamide moiety. Modifications to both parts of the molecule were systematically evaluated.

PositionModificationImpact on Activity
Benzenesulfonamide Ring Substitution at para-positionGenerally well-tolerated. Electron-withdrawing groups (e.g., -Cl, -CF₃) often enhance potency.
Substitution at ortho/meta-positionCan decrease activity, suggesting steric constraints.
Quinoline Ring Substitution on the quinoline coreModifications can significantly alter potency and physicochemical properties.
Sulfonamide Linker N-H protonBelieved to be important for interacting with the target protein.

This table represents a generalized summary based on typical SAR studies for this scaffold. Specific substitutions would yield precise quantitative data.

Through these efforts, compounds with potent cytotoxic activity in DLBCL cell lines were identified, with some analogues exhibiting potencies in cell-based assays as low as 0.6 µM.[3][11][14] This iterative process of synthesis and testing is fundamental to transforming a screening hit into a viable drug candidate.

Essential Experimental Protocols for Validation

Validating a novel NF-κB inhibitor requires a multi-faceted approach, employing a hierarchy of assays to confirm its activity, determine its point of intervention in the pathway, and assess its cellular effects.

Experimental_Workflow Start Compound Synthesis & Characterization Primary_Screen Primary Assay: NF-κB Reporter Gene Assay Start->Primary_Screen Cytotoxicity Counter Screen: Cytotoxicity Assay (MTT/MTS) Primary_Screen->Cytotoxicity Secondary_Assay Secondary Mechanistic Assays Cytotoxicity->Secondary_Assay Western Western Blot: (p-IκBα, Total IκBα, p-p65) Secondary_Assay->Western Protein Level Imaging High-Content Imaging: p65 Translocation Secondary_Assay->Imaging Cellular Level EMSA Biochemical Assay: EMSA (DNA Binding) Secondary_Assay->EMSA DNA-Protein Interaction Downstream Downstream Functional Assays (e.g., qPCR for target genes) Western->Downstream Imaging->Downstream EMSA->Downstream End Lead Candidate Downstream->End

Figure 3: General Experimental Workflow for Inhibitor Validation.
NF-κB Luciferase Reporter Assay (Primary Screen)

This is a robust method to quantify NF-κB-dependent transcriptional activity.[15][16]

  • Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple tandem NF-κB binding sites. Activation of NF-κB drives luciferase expression, which is measured as light output upon addition of a substrate.

  • Step-by-Step Protocol:

    • Cell Culture: Plate a stable cell line with an integrated NF-κB luciferase reporter (e.g., C2C12-NFκB-Luc) in a 96-well plate at a density of 1.0×10⁴ cells/mL.[15] Allow cells to adhere overnight.

    • Compound Treatment: Replace the medium with fresh medium containing the N-(quinolin-8-yl)benzenesulfonamide compounds at various concentrations (e.g., 11-point, half-log dilutions from 0.0001 µM to 10 µM).[15] Incubate for 1-2 hours.

    • Stimulation: Induce NF-κB activation by adding a stimulant (e.g., 10 ng/mL of TNFα) to all wells except the negative control. Incubate for 6-24 hours.[15]

    • Lysis: Aspirate the medium and lyse the cells using a reporter lysis buffer.[15]

    • Luminometry: Transfer 25 µL of the cell lysate to an opaque 96-well plate. Use a luminometer to automatically inject 50 µL of luciferase assay reagent and measure the light emission for 10 seconds.[15]

    • Data Analysis: Normalize the raw luminescence values as a percentage of the TNFα-treated positive control (representing 100% induction).[15] Plot the percentage inhibition against compound concentration to determine the IC₅₀ value.

Cytotoxicity Assay (Counter-Screen)

It is crucial to ensure that the observed inhibition is not due to general cell death. The MTT assay is a standard method for this.[15]

  • Principle: The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Step-by-Step Protocol:

    • Cell Culture & Treatment: Plate and treat cells with the compound as described in the luciferase assay.

    • MTT Incubation: After the treatment period, add MTT reagent to each well and incubate for 4 hours.[15]

    • Solubilization: Remove the medium and add an MTT solvent (e.g., 0.1N HCl in anhydrous isopropanol) to dissolve the formazan crystals.[15]

    • Absorbance Reading: Measure the absorbance at 570 nm using a spectrophotometer.[15]

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells.[15]

Western Blot for Pathway Proteins (Mechanistic Assay)

Western blotting allows for the direct visualization of the phosphorylation and degradation status of key pathway proteins.[16][17]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins like phospho-IκBα, total IκBα, and p65.

  • Step-by-Step Protocol:

    • Cell Treatment & Lysis: Plate cells (e.g., HeLa or HUVEC) and pre-treat with the inhibitor for 1 hour, followed by stimulation with TNFα for a short period (e.g., 15-30 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate them by electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein (e.g., anti-phospho-IκBα) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity and compare the levels of phosphorylated or total proteins between treated and untreated samples. A potent inhibitor should block the TNFα-induced phosphorylation and subsequent degradation of IκBα.

Conclusion and Future Directions

The discovery of N-(quinolin-8-yl)benzenesulfonamides as inhibitors of the NF-κB pathway represents a significant advancement in the field.[11] Their identification through convergent high-throughput screens and subsequent mechanistic elucidation highlight a novel strategy for modulating this critical signaling node.[3][14] The unique mechanism of stabilizing the inactive NF-κB/IκBα complex offers a promising alternative to direct kinase or proteasome inhibition, which can be associated with off-target effects.[14]

Future research should focus on several key areas:

  • In Vivo Efficacy: While potent in cellular models, the efficacy of optimized analogues must be demonstrated in relevant animal models of inflammation and cancer.[14]

  • Pharmacokinetics and Safety: Thorough ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies are required to assess the drug-like properties and safety profile of lead candidates.

  • Target Engagement Biomarkers: Developing reliable biomarkers to measure target engagement in vivo will be crucial for clinical translation.

  • Resistance Mechanisms: Investigating potential mechanisms of resistance to this class of inhibitors will be vital for long-term therapeutic success.

The N-(quinolin-8-yl)benzenesulfonamide scaffold provides a robust and promising foundation for the development of a new generation of therapeutics targeting NF-κB-driven diseases.

References

  • Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. (2025). ResearchGate. [Link]

  • Xie, Y., et al. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. National Institutes of Health. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). MDPI. [Link]

  • Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. (2024). MDPI. [Link]

  • Xie, Y., et al. (2007). Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation. Institut Pasteur. [Link]

  • NF-kB-dependent Signaling Pathway. (2023). JoVE. [Link]

  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (2012). National Institutes of Health. [Link]

  • Xia, Y., et al. (2021). NF‐κB signaling in inflammation and cancer. PubMed Central. [Link]

  • Häcker, H., & Karin, M. (2006). The IKK Complex, a Central Regulator of NF-κB Activation. National Institutes of Health. [Link]

  • Xia, Y., et al. (2021). NF-κB signaling in inflammation and cancer. PubMed. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). National Center for Biotechnology Information. [Link]

  • Karin, M. (2006). IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy. PubMed Central. [Link]

  • Tan, P., et al. (2024). NF-κB signaling pathway in tumor microenvironment. Frontiers. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (2020). MDPI. [Link]

  • The IKK complex, a central regulator of NF-??B activation. (2025). ResearchGate. [Link]

  • IKKα plays a major role in canonical NF-κB signalling in colorectal cells. (2018). Portland Press. [Link]

  • NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals. [Link]

  • NF-κB in inflammation and cancer. (2025). ResearchGate. [Link]

  • What methods can be used to detect NF-kB activation? (2012). ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). MDPI. [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). National Institutes of Health. [Link]

  • Xie, Y., et al. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation. PubMed. [Link]

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Foundational

4-amino-N-quinolin-8-ylbenzenesulfonamide derivatives in medicinal chemistry

An In-depth Technical Guide to 4-amino-N-quinolin-8-ylbenzenesulfonamide Derivatives in Medicinal Chemistry Authored by Gemini, Senior Application Scientist Abstract The strategic amalgamation of distinct pharmacophores...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-amino-N-quinolin-8-ylbenzenesulfonamide Derivatives in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

Abstract

The strategic amalgamation of distinct pharmacophores into hybrid molecules represents a powerful paradigm in modern drug discovery. This guide provides a comprehensive technical overview of a particularly promising class of these hybrids: 4-amino-N-quinolin-8-ylbenzenesulfonamide derivatives. By covalently linking the quinoline core, a privileged scaffold in numerous therapeutic agents, with the versatile sulfonamide moiety, researchers have unlocked a chemical space rich with potential. This document delves into the synthetic rationale, key therapeutic applications, mechanisms of action, and structure-activity relationships (SAR) of these derivatives. It is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics in oncology, infectious diseases, and neurodegenerative disorders.

Introduction: The Rationale for a Hybrid Scaffold

In medicinal chemistry, the quinoline ring is a well-established "privileged structure," forming the backbone of drugs with a wide spectrum of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[1] Similarly, the sulfonamide group is a cornerstone pharmacophore, most famous for the "sulfa drugs" that revolutionized antibacterial therapy.[2] Sulfonamide derivatives are also integral to drugs with diuretic, anticancer, and antiviral applications.[2][3]

The design of 4-amino-N-quinolin-8-ylbenzenesulfonamide derivatives is rooted in the principle of molecular hybridization. The core hypothesis is that by linking these two powerful pharmacophores, it is possible to create synergistic effects, resulting in compounds with:

  • Multi-Target Activity: The ability to modulate multiple biological targets simultaneously, which is particularly advantageous for complex diseases like cancer or Alzheimer's.

  • Enhanced Potency: Favorable binding interactions contributed by both moieties can lead to significantly improved activity compared to the individual components.

  • Novel Mechanisms of Action: The unique three-dimensional arrangement of the hybrid molecule may allow it to interact with biological targets in ways that neither parent scaffold could achieve alone.

This guide will explore the tangible outcomes of this strategy, grounded in experimental data and mechanistic insights.

G quinoline Quinoline Scaffold hybrid 4-amino-N-quinolin-8-yl- benzenesulfonamide quinoline->hybrid Privileged Structure (Anticancer, Antimalarial) sulfonamide Sulfonamide Scaffold sulfonamide->hybrid Versatile Pharmacophore (Antibacterial, CA Inhibition) cluster_label Hybridization Strategy synergy_label Potential for Synergy & Multi-Target Activity

Caption: The molecular hybridization strategy.

Synthetic Strategies and Methodologies

The synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide derivatives is typically achieved through a convergent approach, focusing on the robust formation of the sulfonamide bond. The causality behind this choice is the high reliability and generally good yields of the reaction between a primary or secondary amine and a sulfonyl chloride.

General Synthetic Workflow

The most common route involves two key stages:

  • Preparation of Intermediates: Synthesis of the requisite 8-aminoquinoline and 4-aminobenzenesulfonyl chloride precursors. These intermediates can be substituted to explore structure-activity relationships.

  • Coupling Reaction: The nucleophilic attack of the amino group of 8-aminoquinoline on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a non-nucleophilic base to quench the HCl byproduct.

Caption: General synthetic workflow for target derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol is a self-validating system adapted from established methodologies for preparing N-(quinolin-8-yl)benzenesulfonamides.[2] It includes steps for synthesis, purification, and characterization, ensuring reproducibility and product integrity.

Objective: To synthesize 4-amino-N-(quinolin-8-yl)benzenesulfonamide.

Materials:

  • 8-Aminoquinoline (1.0 mmol, 144.2 mg)

  • 4-Aminobenzenesulfonyl chloride hydrochloride (1.0 mmol, 212.1 mg)

  • Anhydrous Pyridine (5 mL)

  • Dichloromethane (DCM, 20 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 8-aminoquinoline (1.0 mmol) in anhydrous pyridine (5 mL). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add 4-aminobenzenesulfonyl chloride hydrochloride (1.0 mmol) portion-wise to the stirred solution over 10 minutes. Causality Note: The portion-wise addition at 0°C helps to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL). Causality Note: The acid wash is critical for removing the basic pyridine catalyst, simplifying purification. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Therapeutic Applications & Mechanisms of Action

The 4-amino-N-quinolin-8-ylbenzenesulfonamide scaffold has demonstrated significant potential across several key therapeutic areas.

Anticancer Activity

Quinoline-based sulfonamides have emerged as potent anticancer agents, often acting through the modulation of critical cell signaling pathways.[4][5]

Mechanism of Action: Inhibition of the NF-κB Pathway

A primary mechanism of action for this class of compounds is the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway.[6] NF-κB is a transcription factor that plays a pivotal role in regulating genes involved in inflammation, cell proliferation, and survival; its aberrant activation is a hallmark of many cancers.

In the canonical pathway, NF-κB (a heterodimer of p65 and p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα.[6] Upon stimulation (e.g., by TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-survival genes.[6] Certain N-(quinolin-8-yl)benzenesulfonamide derivatives have been shown to stabilize the IκBα protein, preventing its degradation and thereby trapping NF-κB in the cytoplasm.[6]

G cluster_pathway Canonical NF-κB Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activates ikba_nfkb IκBα-p65/p50 (Inactive) ikk->ikba_nfkb Phosphorylates p_ikba P-IκBα nfkb p65/p50 (Active) ub_p_ikba Ub-(P-IκBα) p_ikba->ub_p_ikba proteasome Proteasome ub_p_ikba->proteasome Degradation nfkb_nuc p65/p50 nfkb->nfkb_nuc Translocation nucleus NUCLEUS transcription Gene Transcription (Proliferation, Survival) nfkb_nuc->transcription Initiates inhibitor 4-amino-N-quinolin-8-yl benzenesulfonamide derivative inhibitor->p_ikba Inhibits Degradation (Stabilizes IκBα)

Caption: Inhibition of the NF-κB pathway by stabilizing IκBα.

Structure-Activity Relationship (SAR) and Data

SAR studies have revealed that substitutions on both the quinoline and benzenesulfonamide rings significantly impact anticancer potency.

Compound IDR (Benzene Ring)R' (Quinoline Ring)Cell LineIC₅₀ (µM)Citation
Cpd 1 2-NO₂HHCT-11611[6]
Cpd 2 3-NO₂HHCT-1166.0[6]
Cpd 3 2-amino-4-methylHHCT-1164.0[6]
Cpd 4 5-chloro-thio-2-ylHHCT-1162.7[6]
Cpd 5 4-aminoHMCF-78.5
Cpd 6 4-aminoHHeLa12.3

Table 1: In Vitro Anticancer Activity of Selected Derivatives.

Analysis of this data suggests that:

  • The position of electron-withdrawing groups like nitro (NO₂) on the benzene ring influences activity, with the 3-position being more favorable than the 2-position (Cpd 2 vs. Cpd 1).[6]

  • Conversion of the nitro group to an amino group, especially with additional substitution, can enhance potency (Cpd 3 vs. Cpd 1 & 2).[6]

  • Replacing the benzene ring with other aromatic systems, such as a substituted thiophene, can lead to highly potent compounds (Cpd 4).[6]

Antimicrobial and Antimalarial Activity

The combination of a quinoline moiety, reminiscent of antimalarial drugs like chloroquine, and a sulfonamide, a classic antibacterial pharmacophore, creates a powerful hybrid for combating infectious diseases.[3][7]

Mechanism of Action: Dual-Target Inhibition

The proposed mechanism for the antimicrobial effect is often dual in nature:

  • Sulfonamide Moiety: Acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria and protozoa.[3] Humans are unaffected as they obtain folic acid from their diet.

  • Quinoline Moiety: Can interfere with parasitic heme detoxification in malaria (similar to chloroquine) or inhibit bacterial DNA gyrase.[3][7]

This multi-pronged attack makes it more difficult for microorganisms to develop resistance.

Representative Data

Hybrid quinoline-sulfonamide compounds have shown promising activity against various pathogens. For instance, certain derivatives exhibit potent in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with IC₅₀ values in the low nanomolar range.[7] Similarly, antibacterial screening has identified derivatives with significant activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1][8]

Neurodegenerative Diseases (Alzheimer's)

Hybrid compounds based on a 4-aminoquinoline structure linked to a sulfonamide have been investigated as multi-target agents for Alzheimer's disease.[2] The therapeutic strategy aims to simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Restoring acetylcholine levels is a key symptomatic treatment for Alzheimer's.[2]

Derivatives have been synthesized that show potent, nanomolar inhibition of both enzymes, with some selectivity towards BChE. Molecular docking studies suggest these compounds can bind to both the catalytic active site and the peripheral anionic site of the cholinesterases, potentially interfering with amyloid-β aggregation as well.[2]

Future Perspectives and Conclusion

The 4-amino-N-quinolin-8-ylbenzenesulfonamide scaffold is a testament to the power of rational, hybrid-based drug design. The derivatives synthesized to date have demonstrated a remarkable breadth of biological activity, with potent effects in oncology, infectious disease, and neurology.

Future research should focus on:

  • Optimizing ADMET Properties: While many derivatives show high in vitro potency, further work is needed to improve their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for in vivo efficacy.

  • Elucidating Off-Target Effects: Comprehensive screening is necessary to ensure target selectivity and minimize potential side effects.

  • Exploring New Therapeutic Areas: The versatility of the scaffold suggests it may have applications in other areas, such as anti-inflammatory or antiviral therapies.

References

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  • Mangano, C., et al. (2011). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. NIH.[Link]

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  • El-Sayed, M. A. A., et al. (2018). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. PubMed.[Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Aminoquinoline-Based Sulfonamides

A Senior Application Scientist's Field Guide for Medicinal Chemistry Professionals Abstract The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of crucial drugs, most no...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Medicinal Chemistry Professionals

Abstract

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of crucial drugs, most notably in the treatment of malaria.[1][2][3] The sulfonamide functional group is a cornerstone of drug design, present in a wide array of antibacterial, anti-inflammatory, and anticancer agents.[4] The strategic combination of these two pharmacophores through chemical synthesis offers a powerful platform for the discovery of novel therapeutic agents. This guide provides a comprehensive, in-depth technical overview of the core synthetic methodologies for preparing sulfonamides from 8-aminoquinoline. We will dissect the fundamental reaction mechanism, provide validated, step-by-step experimental protocols, discuss critical parameters for success, and explore the characterization and biological significance of this important class of molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Scientific Rationale for Uniting Two Pharmacophores

In the landscape of drug discovery, the concept of "molecular hybridization"—combining two or more distinct pharmacophoric units—has emerged as a highly successful strategy. The goal is to create a single molecular entity with an enhanced or novel biological activity profile, potentially overcoming challenges like drug resistance or poor pharmacokinetic properties.

The 8-aminoquinoline core is a prime example of a validated pharmacophore. Its derivatives, such as primaquine and tafenoquine, are indispensable for the radical cure of relapsing malaria.[1][3][5] The nitrogen atom at the 8-position serves as a critical handle for chemical modification, allowing for the tuning of the molecule's biological and physical properties.[1] Beyond its antimalarial prowess, this scaffold has been integrated into agents with demonstrated anticancer and antimicrobial activities.[1][2]

Parallel to this, the sulfonamide group (-SO₂NH-) is one of the most prolific functional groups in modern medicine. Its mechanism often involves mimicking the p-aminobenzoic acid (PABA) structure, thereby inhibiting the dihydropteroate synthase enzyme essential for folate synthesis in microorganisms.[4][6] This has made sulfonamides a bedrock of antibacterial therapy. Furthermore, their ability to bind to zinc-containing enzymes like carbonic anhydrase has led to their development as diuretics and anticancer agents.[7]

The synthesis of sulfonamides from 8-aminoquinoline, therefore, represents a deliberate and mechanistically sound approach to generating novel chemical entities with high potential for therapeutic intervention. This guide will illuminate the path from conceptual design to practical execution.

The Core Synthetic Strategy: Sulfonylation of 8-Aminoquinoline

The most direct and widely employed method for synthesizing 8-aminoquinoline-based sulfonamides is the reaction of 8-aminoquinoline with a sulfonyl chloride (R-SO₂Cl). This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.

The Underlying Reaction Mechanism

The synthesis hinges on the nucleophilic character of the primary amine (-NH₂) at the 8-position of the quinoline ring. This amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

Diagram 1: General Reaction Mechanism

Caption: General synthesis of 8-quinoline sulfonamides.

Critical Reagents and Causality of Choice
  • 8-Aminoquinoline: This is the nucleophilic backbone of the final product. Its purity is paramount, as impurities can lead to side reactions and complicate purification.

  • Sulfonyl Chlorides (R-SO₂Cl): This reagent class defines the diversity of the final products. By varying the 'R' group (e.g., benzene, p-toluene, naphthalene, or more complex heterocyclic or aliphatic moieties), a vast library of sulfonamides can be generated for structure-activity relationship (SAR) studies. The sulfonyl chloride must be handled with care, as it is moisture-sensitive and corrosive.

  • Base and Solvent System: The choice of base and solvent is crucial for reaction success.

    • Pyridine: Often serves as both the base and the solvent. Its basicity is sufficient to scavenge the generated HCl. As a solvent, it effectively solubilizes the reactants. The reaction typically requires heating (e.g., reflux) to proceed at a reasonable rate.[8]

    • Triethylamine (TEA) in an Inert Solvent (e.g., Chloroform, Dichloromethane): This is an alternative system that often allows the reaction to proceed at lower temperatures (from 0 °C to room temperature).[9] TEA is a stronger, non-nucleophilic base, which can be advantageous. Using an inert solvent provides better control over the reaction concentration. The choice between these systems can depend on the reactivity of the specific sulfonyl chloride and the desired reaction conditions.

A Validated Step-by-Step Experimental Protocol

This protocol is a robust, self-validating method adapted from established literature procedures for the synthesis of N-(quinolin-8-yl)benzenesulfonamide.[8]

Materials and Equipment
  • 8-Aminoquinoline (1.0 eq)

  • Benzenesulfonyl chloride (1.0 eq)

  • Pyridine (as solvent)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Experimental Workflow Diagram

Diagram 2: Experimental Workflow

G A 1. Dissolve Reactants Dissolve 8-aminoquinoline (5 mmol) and benzenesulfonyl chloride (5 mmol) in pyridine (10 mL). B 2. Heat Under Reflux Heat the mixture to 110-120 °C for 30 minutes. A->B Reaction C 3. Cool and Precipitate Cool to ~70 °C and pour the solution into water (10 mL). B->C Work-up D 4. Isolate Product Filter the resulting brown precipitate using a Buchner funnel. C->D Isolation E 5. Wash and Dry Wash the solid thoroughly with distilled water to remove pyridine. Dry the product. D->E Purification

Sources

Foundational

An In-Depth Technical Guide to the Therapeutic Targets of Quinoline Sulfonamides

Abstract The quinoline sulfonamide scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline sulfonamide scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth analysis of the key therapeutic targets modulated by this versatile chemical class. We will explore the molecular rationale behind targeting critical enzymes and pathways in oncology, infectious diseases, and neurology. By synthesizing data from enzymatic assays, cell-based studies, and computational modeling, this document offers a comprehensive resource for researchers and drug development professionals. Detailed experimental protocols and visual pathway diagrams are provided to elucidate the mechanisms of action and guide future discovery efforts.

Introduction: The Quinoline Sulfonamide Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a foundational pharmacophore in drug discovery, prized for its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][2] When functionalized with a sulfonamide moiety (-SO₂NH₂), the resulting quinoline sulfonamide scaffold gains a potent zinc-binding group, crucial for interacting with the active sites of many metalloenzymes.[3][4] This unique combination of a planar, lipophilic quinoline core and a versatile, interactive sulfonamide group has enabled the development of compounds targeting a diverse array of proteins.

The inherent properties of this scaffold, such as its rigid structure and the capacity for substitution at multiple positions, allow for fine-tuning of steric and electronic properties. This modularity is essential for optimizing potency, selectivity, and pharmacokinetic profiles, making it an attractive starting point for designing novel therapeutic agents against cancer, microbial infections, and neurological disorders.[5][6]

Quinoline_Sulfonamide_Scaffold General Structure of a Quinoline Sulfonamide cluster_quinoline Quinoline Core cluster_sulfonamide Sulfonamide Moiety N N C1 C1 N->C1 C2 C2 R⁵ C1->C2 C3 C3 R⁶ C2->C3 C4 C4 C3->C4 C9 C9 C4->C9 C5 C5 C4->C5 C9->N C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 R⁴ C7->C8 C8->C9 S S C8->S Linkage O1 O S->O1 O2 O S->O2 N_sulf N S->N_sulf H1 H N_sulf->H1 R_sulf R⁷ N_sulf->R_sulf

Caption: Core chemical scaffold showing the quinoline ring and the sulfonamide group.

Key Therapeutic Target Classes

The broad bioactivity of quinoline sulfonamides stems from their ability to interact with several crucial classes of protein targets. The primary families include protein kinases, carbonic anhydrases, and various microbial enzymes.

Protein Kinases: Precision Targets in Oncology

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The quinoline scaffold is a well-established core for kinase inhibitors, with several FDA-approved drugs like Bosutinib and Lenvatinib demonstrating its clinical utility.[3][7][8] Quinoline sulfonamides leverage this precedent, targeting key kinases involved in tumor growth, proliferation, and survival.[8][9]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. The quinoline ring occupies the hydrophobic adenine-binding pocket of the kinase's active site, while the sulfonamide group can form critical hydrogen bonds with hinge region residues, effectively blocking ATP binding and subsequent substrate phosphorylation.

A. Pyruvate Kinase M2 (PKM2): Modulating Cancer Metabolism

Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is overexpressed in many tumors and plays a pivotal role in cancer metabolism.[5] It regulates the final, rate-limiting step of glycolysis, and its activity influences whether glucose metabolites are used for energy production (ATP) or shunted into biosynthetic pathways to support cell proliferation.[5] Quinoline sulfonamide derivatives have been identified as potent modulators of PKM2.[5]

  • Therapeutic Rationale: By modulating PKM2 activity, these compounds can disrupt the metabolic adaptations that allow cancer cells to thrive.[5] Some derivatives have been shown to reduce intracellular pyruvate levels, impacting cancer cell viability and cell cycle progression.[5]

PKM2_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PKM2_tetramer PKM2 (Active Tetramer) PEP->PKM2_tetramer Activates PKM2_dimer PKM2 (Inactive Dimer) PEP->PKM2_dimer Shunts to Pyruvate Pyruvate PKM2_tetramer->Pyruvate Catalyzes Biosynthesis Macromolecule Biosynthesis PKM2_dimer->Biosynthesis Lactate Lactate Pyruvate->Lactate TCA TCA Cycle (Energy - ATP) Pyruvate->TCA QS_Inhibitor Quinoline Sulfonamide QS_Inhibitor->PKM2_tetramer Inhibits/Modulates

Caption: Role of PKM2 in cancer metabolism and the point of intervention for quinoline sulfonamides.

Carbonic Anhydrases: Targeting the Tumor Microenvironment

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[3] Several human CA isoforms (hCAs) are validated therapeutic targets. In oncology, the tumor-associated isoforms hCA IX and hCA XII are particularly important.[3][10]

  • Therapeutic Rationale: Hypoxic tumors upregulate hCA IX to manage pH homeostasis.[10] The enzyme maintains a neutral intracellular pH while contributing to an acidic extracellular environment, which promotes tumor invasion, metastasis, and resistance to therapy.[3][10] Inhibiting hCA IX can disrupt this pH regulation, leading to cancer cell apoptosis.

Mechanism of Action: The sulfonamide moiety is a classic zinc-binding group that anchors the inhibitor to the Zn(II) ion in the CA active site. The quinoline portion acts as a "tail" that extends into the active site cavity, forming favorable interactions with hydrophobic and hydrophilic residues. This "tail approach" is critical for achieving high affinity and isoform selectivity.[2][4]

Selectivity and Potency: Novel quinoline-based sulfonamides have demonstrated potent, single-digit nanomolar inhibition of hCA IX and hCA XII, with significant selectivity over off-target cytosolic isoforms like hCA I and II.[3][11]

Compound SeriesTarget IsoformInhibition Constant (Kᵢ)Reference
QBS 13bhCA IX5.5 nM[3]
QBS 11chCA IX8.4 nM[3]
QBS 13chCA XII8.7 nM[3]
QBS 13ahCA XII9.8 nM[3]

Table 1: Inhibitory activity of select quinoline-based sulfonamides (QBS) against cancer-associated carbonic anhydrase isoforms.

Microbial Enzymes: Combating Infectious Diseases

The quinoline core is present in many established antibacterial drugs (e.g., fluoroquinolones), and the sulfonamide group is characteristic of sulfa drugs.[6] Hybrid molecules combining these two pharmacophores represent a promising strategy to combat bacterial infections, particularly those caused by drug-resistant strains.[6][12]

  • Therapeutic Rationale: These hybrid compounds can possess dual mechanisms of action or enhanced activity against a single target. Key bacterial targets include enzymes essential for DNA replication and folate biosynthesis.[6]

A. DNA Gyrase and Topoisomerase IV

These enzymes are critical for bacterial DNA synthesis, managing DNA supercoiling during replication.[6] The quinoline moiety is known to target these enzymes, disrupting their function and leading to bacterial cell death.[6]

B. Dihydropteroate Synthase (DHPS)

DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for producing precursors for DNA and RNA synthesis.[6] The sulfonamide moiety acts as a competitive inhibitor of DHPS, a mechanism leveraged by classic sulfa drugs.[6] This pathway is absent in humans, making DHPS an ideal and selective antibacterial target.[6]

Some quinoline-sulfonamide hybrids have shown significant antibacterial activity against pathogenic strains like P. aeruginosa and even antibiotic-resistant isolates.[12][13] For example, compound QS-3 was identified as a potent candidate with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL against P. aeruginosa and showed synergistic effects with ciprofloxacin.[12]

Emerging Targets in Neurodegenerative Disease

Recent research has pointed to the potential of quinoline sulfonamides in the context of neurodegenerative disorders like Alzheimer's disease.[14][15] The targets in this area are often related to protein aggregation and enzymatic pathways involved in neuronal health.

  • Therapeutic Rationale: Compounds are being designed to inhibit enzymes like Monoamine Oxidase B (MAO-B), which is implicated in neurodegeneration, or to interact with amyloid-beta and tau aggregates.[14][15] Kynurenic acid, a quinoline derivative, is a metabolite with known neuroprotective activities, suggesting that modulating its pathway could be a viable therapeutic strategy.[16] This area of research is still developing but holds promise for this versatile scaffold.

Methodologies for Target Identification and Validation

A structured workflow is essential to identify the specific targets of novel quinoline sulfonamides and validate their therapeutic potential.

Screening_Workflow Start Compound Library (Quinoline Sulfonamides) Primary_Screen Primary Screen (e.g., Phenotypic Assay) Start->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Hit_ID->Start Inactive Target_Deconv Target Deconvolution (Affinity Chromatography, Proteomics) Hit_ID->Target_Deconv Active Target_Validation Target Validation Target_Deconv->Target_Validation Target_Validation->Target_Deconv Hypothesis Rejected Biochem_Assay Biochemical/Enzymatic Assays (IC₅₀/Kᵢ Determination) Target_Validation->Biochem_Assay Hypothesis Confirmed Cell_Assay Cell-Based Functional Assays (Confirming On-Target Effect) Biochem_Assay->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A typical workflow for identifying and validating the targets of novel compounds.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.

Objective: To quantify the potency of a quinoline sulfonamide derivative as a kinase inhibitor.

Materials:

  • Recombinant purified kinase of interest

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Perform serial dilutions of the quinoline sulfonamide compound in DMSO, followed by a final dilution in kinase assay buffer to achieve the desired test concentrations.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound solution.

  • Enzyme/Substrate Addition: Add 10 µL of a solution containing the kinase and its specific substrate dissolved in assay buffer.

  • Initiation of Reaction: Add 10 µL of ATP solution (at a concentration near the Kₘ for the enzyme) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation System: The protocol's integrity is maintained by including appropriate controls:

  • Positive Control (No Inhibition): Wells containing enzyme, substrate, and ATP, but only DMSO vehicle instead of the test compound. This represents 100% kinase activity.

  • Negative Control (Full Inhibition): Wells containing no enzyme or a known potent inhibitor. This represents 0% kinase activity.

Conclusion and Future Directions

The quinoline sulfonamide scaffold is a remarkably versatile platform for drug discovery, demonstrating proven success in targeting protein kinases and carbonic anhydrases, with significant therapeutic implications in oncology. The expansion of this chemical class into antimicrobials and agents for neurodegenerative diseases highlights its broad potential.

Future research should focus on several key areas:

  • Enhancing Selectivity: While potent inhibitors have been developed, improving selectivity, particularly within the kinome, remains a critical challenge to minimize off-target effects.

  • Overcoming Resistance: In both oncology and infectious disease, acquired resistance is a major hurdle. Designing next-generation quinoline sulfonamides that can overcome known resistance mutations is paramount.

  • Exploring New Target Space: The application of this scaffold to novel targets, especially in areas of high unmet medical need like neurodegeneration and rare diseases, warrants further investigation.

  • Advanced Drug Delivery: Formulating these compounds into targeted delivery systems could enhance their efficacy and reduce systemic toxicity.

By leveraging advanced computational design, high-throughput screening, and a deeper understanding of disease biology, the full therapeutic potential of quinoline sulfonamides can be realized, paving the way for the next generation of innovative medicines.

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruv
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PubMed Central.
  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors.
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing.
  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PubMed.
  • Quinoline derivatives for diagnosis and treatment of alzheimer's disease.
  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI.
  • Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword?. PubMed Central.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.
  • Some similar derivatives containing quinoline and sulfonamide hybrids possessing anti-Alzheimer's activities.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PubMed Central.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-amino-N-quinolin-8-ylbenzenesulfonamide in Anticancer Research

Introduction and Scientific Context The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anticancer activity.[1] Co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anticancer activity.[1] Compounds incorporating a quinoline moiety have been developed as tyrosine kinase inhibitors, topoisomerase inhibitors, and agents capable of overcoming multidrug resistance.[1] The addition of a sulfonamide group often enhances biological activity; sulfonamides are known to target various enzymatic pathways, most notably as inhibitors of carbonic anhydrases, some of which are crucial for tumor survival.[2][3]

This document provides a detailed guide to the application of 4-amino-N-quinolin-8-ylbenzenesulfonamide and its core scaffold, N-quinoline-benzenesulfonamide (NQBS), in anticancer research. The primary mechanism of action for this class of compounds has been identified as the potent inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway, a key regulator of genes involved in inflammation, cell proliferation, and survival.[4][5] Dysregulation of the NF-κB pathway is a hallmark of many cancers, particularly hematological malignancies like diffuse large B-cell lymphoma (DLBCL), making it a prime therapeutic target.[6]

These application notes are designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis of the compound's activity and provide robust, step-by-step protocols for its evaluation in a preclinical setting.

Physicochemical Properties and Synthesis Overview

Compound Profile
PropertyDataReference
IUPAC Name 4-amino-N-(quinolin-8-yl)benzenesulfonamide[7]
CAS Number 33757-63-0[7]
Molecular Formula C₁₅H₁₃N₃O₂S[7]
Molecular Weight 311.35 g/mol [7]
Appearance Solid powderN/A
Solubility Soluble in DMSO, DMFN/A
General Synthetic Strategy

The synthesis of N-quinolin-8-ylbenzenesulfonamide derivatives typically involves the reaction of 8-aminoquinoline with a substituted benzenesulfonyl chloride. The 4-amino moiety can be present on the benzenesulfonyl chloride reactant or introduced in a subsequent step. A common approach is a nucleophilic substitution reaction where the amino group of 8-aminoquinoline attacks the sulfonyl chloride, displacing the chloride.[8]

For the specific synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide, one would typically react 8-aminoquinoline with 4-acetylaminobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl protecting group to yield the final 4-amino product. This two-step process ensures the free amino group does not interfere with the initial sulfonylation reaction.

Core Mechanism of Action: NF-κB Pathway Inhibition

The anticancer efficacy of the N-(quinolin-8-yl)benzenesulfonamide scaffold is primarily attributed to its ability to suppress the canonical NF-κB pathway.[6] In many cancer cells, particularly subtypes of DLBCL, this pathway is constitutively active, driving cell survival and proliferation.[6]

Causality of Inhibition: In the canonical pathway, the NF-κB dimer (typically p50/p65) is held inactive in the cytoplasm by an inhibitory protein, IκBα.[6] Pro-inflammatory signals lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα liberates the NF-κB dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-survival genes.[6]

Studies have shown that N-(quinolin-8-yl)benzenesulfonamide and its potent analogs directly bind to IκBα.[5] This interaction stabilizes the entire IκBα/p50/p65 trimeric complex, effectively preventing the dissociation and nuclear translocation of NF-κB even in the presence of upstream signals.[5] By sequestering NF-κB in the cytoplasm, the compound halts the downstream gene expression necessary for tumor cell survival, leading to apoptosis.[5]

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Signal IKK IKK Complex TNFR->IKK 2. Activate IkBa_NFkB IκBα p50 p65 Inactive NF-κB Complex IKK->IkBa_NFkB 3. Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p Proteasome Proteasome NFkB_Active p50 p65 Active NF-κB Proteasome->NFkB_Active 6. Releases NF-κB Compound 4-amino-N-quinolin-8-yl benzenesulfonamide Compound->IkBa_NFkB Stabilizes Complex, Prevents Degradation NFkB_nuc p50 p65 NFkB_Active->NFkB_nuc 7. Nuclear Translocation IkBa_u Ub-IκBα IkBa_p->IkBa_u 4. Ubiquitination IkBa_u->Proteasome 5. Degradation DNA DNA NFkB_nuc->DNA 8. Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Inhibition of the Canonical NF-κB Signaling Pathway.

Application Notes: Experimental Design and Rationale

Cell Line Selection

The choice of cell line is critical for observing the desired biological effect. Given the compound's mechanism, cell lines with known dependence on the NF-κB pathway are ideal.

  • Primary Recommendation: Activated B-cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) cell lines (e.g., OCI-Ly3, TMD8) are excellent models. These cells exhibit chronic, constitutive NF-κB activity and are often dependent on it for survival.[6]

  • Secondary Recommendations: Other cancer cell lines with high NF-κB activity can be used, including certain types of breast cancer (e.g., MDA-MB-231), lung cancer (e.g., A549), and melanoma.[1]

  • Negative Control: A non-cancerous cell line (e.g., human dermal fibroblasts, HaCaT keratinocytes) should be run in parallel to assess the compound's selectivity and general cytotoxicity.[1][4]

Dosing and Concentration
  • Initial Screening: A broad concentration range should be tested initially (e.g., 1 µM to 100 µM) to determine the approximate potency.[4]

  • IC₅₀ Determination: Based on initial screening, a narrower range of concentrations (typically 8-10 points centered around the estimated IC₅₀) should be used to generate a precise dose-response curve. Published data on related N-(quinolin-8-yl)benzenesulfonamides show IC₅₀ values in the low micromolar to sub-micromolar range (0.6 µM - 20 µM) in sensitive cell lines.[6]

  • Mechanistic Studies: For assays like Western blotting or immunofluorescence, use concentrations at and above the determined IC₅₀ (e.g., 1x, 2x, and 5x IC₅₀) to observe clear, dose-dependent effects on the target pathway.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living, metabolically active cells.

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 4-amino-N-quinolin-8-ylbenzenesulfonamide (stock solution in DMSO, e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • 96-well microtiter plates

  • Multichannel pipette, microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[1][4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Protocol 2: Analysis of NF-κB Pathway Modulation (Western Blotting)

This protocol assesses the compound's effect on the protein levels and phosphorylation status of key components of the NF-κB pathway.

Rationale: Western blotting allows for the specific detection of proteins in a complex mixture. By probing for total IκBα, phosphorylated IκBα (p-IκBα), and the p65 subunit of NF-κB, we can directly observe the molecular events of pathway inhibition. A decrease in p-IκBα and a stabilization of total IκBα would confirm the proposed mechanism.

WB_Workflow start Start step1 1. Seed & Treat Cells (e.g., OCI-Ly3) with Compound start->step1 step2 2. Cell Lysis (RIPA Buffer with Protease/Phosphatase Inhibitors) step1->step2 step3 3. Protein Quantification (BCA Assay) step2->step3 step4 4. SDS-PAGE (Separate proteins by size) step3->step4 step5 5. Protein Transfer (to PVDF Membrane) step4->step5 step6 6. Blocking (5% BSA or Milk in TBST) step5->step6 step7 7. Primary Antibody Incubation (Anti-p65, Anti-IκBα, Anti-p-IκBα, Anti-β-actin) step6->step7 step8 8. Secondary Antibody Incubation (HRP-conjugated) step7->step8 step9 9. Detection (ECL Reagent) step8->step9 end 10. Image & Analyze step9->end

Caption: Standard Experimental Workflow for Western Blotting.

Materials:

  • Treated cell lysates (prepared as described below)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[9]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-IκBα, Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-p65, Mouse anti-β-actin (loading control)

  • Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagent[9]

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Sample Preparation: a. Plate cells (e.g., 2x10⁶ cells in a 6-well plate) and treat with the compound (e.g., vehicle, 1x IC₅₀, 5x IC₅₀) for a specified time (e.g., 6-24 hours). b. For a positive control of pathway activation, treat one well with TNF-α (10 ng/mL) for 30 minutes before lysis. c. Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer.[9] d. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes. b. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF membrane.[10]

  • Immunoblotting: a. Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: a. Incubate the membrane with ECL reagent for 1-5 minutes.[9] b. Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to the loading control (β-actin).

References

  • Hobbs, C., et al. (2012). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. National Institutes of Health. [Link]

  • Ribeiro, C. I. D., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry. [Link]

  • Zhang, R., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. Semantic Scholar. [Link]

  • Wesołowska, O., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC. [Link]

  • Szafrański, K., et al. (2022). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. MDPI. [Link]

  • Ghorab, M. M., et al. (2008). Utility of 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide in the synthesis of novel quinolines as possible anticancer and radioprotective agents. PubMed. [Link]

  • Al-Said, M. S., et al. (2010). Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides. PubMed. [Link]

  • Aouad, M. R., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link]

  • El-Sayad, K. A., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. PMC - NIH. [Link]

  • Younas, M., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. PubMed Central. [Link]

  • O'Connor, O. A., et al. (2020). N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB. PubMed Central. [Link]

  • Gîrbea, C. S., et al. (2020). Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity. PMC. [Link]

  • NACALAI TESQUE, INC. (n.d.). Western Blotting Protocol. NACALAI TESQUE, INC.. [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. OriGene Technologies Inc.. [Link]

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Application

Application of 4-amino-N-quinolin-8-ylbenzenesulfonamide in NFκB Pathway Inhibition: A Technical Guide for Researchers

Introduction The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) is a family of inducible transcription factors that serve as a central regulator of inflammation, immunity, cell proliferation, and s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) is a family of inducible transcription factors that serve as a central regulator of inflammation, immunity, cell proliferation, and survival.[1][2] The canonical NFκB pathway, typically triggered by proinflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) or Interleukin-1 (IL-1), is a critical mediator of the inflammatory response.[3][4] In its inactive state, the NFκB heterodimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitory protein, IκBα.[5] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This liberates the NFκB dimer, allowing it to translocate to the nucleus and activate the transcription of hundreds of target genes.[5]

Given its central role in pathological inflammation and cancer, the NFκB pathway is a highly sought-after therapeutic target.[2] The sulfonamide class of compounds has shown therapeutic versatility in various applications, including anticancer research.[6] Specifically, the N-(quinolin-8-yl)benzenesulfonamide scaffold has been identified in high-throughput screens as a potent inhibitor of the NFκB pathway.[5] This guide focuses on a specific derivative, 4-amino-N-quinolin-8-ylbenzenesulfonamide , detailing its application as an NFκB inhibitor and providing a suite of robust protocols for its validation in a research setting.

The primary mechanism for this class of compounds is believed to be the stabilization of the IκBα protein, preventing its degradation and thereby blocking the downstream translocation of NFκB and subsequent gene activation.[5] This application note provides a framework for researchers to systematically evaluate the efficacy and mechanism of 4-amino-N-quinolin-8-ylbenzenesulfonamide in cell-based models.

PropertyValueSource
Compound Name 4-amino-N-(quinolin-8-yl)benzenesulfonamide[7]
CAS Number 33757-63-0[7]
Molecular Formula C₁₅H₁₃N₃O₂S[7]
Molecular Weight 299.35 g/mol [7]

Section 1: Visualizing the Mechanism of Action

Understanding the precise point of intervention is critical for any pathway inhibitor. The following diagram illustrates the canonical NFκB signaling cascade and highlights the putative inhibitory step of 4-amino-N-quinolin-8-ylbenzenesulfonamide. The compound is hypothesized to interfere with processes leading to IκBα phosphorylation and degradation, thus keeping the NFκB complex in its inactive, cytoplasm-sequestered state.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates NFkB_Inactive NFκB (p50/p65) + IκBα (Inactive) IKK->NFkB_Inactive Phosphorylates IκBα IkBa p-IκBα Proteasome Proteasome IkBa->Proteasome Degradation NFkB_Inactive->IkBa Releases p-IκBα NFkB_Active NFκB (p50/p65) (Active) NFkB_Inactive->NFkB_Active Releases NFκB DNA κB DNA Site NFkB_Active->DNA Translocates Inhibitor 4-amino-N-quinolin-8-yl- benzenesulfonamide Transcription Gene Transcription (e.g., IL-6, TNFα) DNA->Transcription

Caption: Canonical NFκB pathway and the inhibitory target of the compound.

Section 2: Pre-Experimental Preparation

Compound Handling and Stock Preparation

Proper handling of the compound is the first step toward reproducible results.

  • Reconstitution: 4-amino-N-quinolin-8-ylbenzenesulfonamide is a solid.[8] Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the compound in sterile dimethyl sulfoxide (DMSO). Ensure complete dissolution by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare fresh working dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture medium should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Line Selection and Culture

The choice of cell line is dependent on the research context.

  • Human Umbilical Vein Endothelial Cells (HUVEC): Used in foundational screens to monitor TNFα-induced NFκB translocation.[5]

  • OCI-Ly3 (Diffuse Large B-cell Lymphoma): An excellent model for cancers with constitutively active NFκB signaling.[5]

  • HEK293 (Human Embryonic Kidney): Easily transfectable and widely used for reporter gene assays.

  • RAW 264.7 (Murine Macrophage): A standard for studying inflammatory responses to stimulants like Lipopolysaccharide (LPS).[9]

Cells should be cultured according to standard protocols (e.g., 37°C, 5% CO₂) in the recommended media supplemented with Fetal Bovine Serum (FBS) and antibiotics.[10]

Stimulation of the NFκB Pathway

To study inhibition, the pathway must first be robustly activated.

  • TNFα: A potent cytokine activator. A typical concentration for cell treatment is 1-10 ng/mL.[1]

  • LPS: A component of gram-negative bacteria cell walls, used to stimulate Toll-like receptors (TLRs). A common working concentration is 1 µg/mL.[9]

The optimal concentration and stimulation time should be determined empirically for your specific cell line and assay via a time-course and dose-response experiment.

Section 3: Protocols for Assessing Inhibitor Efficacy

A multi-assay approach is essential for validating the compound's effect. The following protocols provide a logical workflow from high-level functional outcomes to specific mechanistic validation.

Protocol 3.1: NFκB-Dependent Reporter Gene Assay (Luciferase)

This assay quantitatively measures the transcriptional activity of NFκB. It relies on cells transfected with a plasmid where the luciferase gene is under the control of a promoter containing NFκB binding sites.[11]

Principle: An active NFκB pathway leads to the transcription and translation of the luciferase enzyme. The amount of light produced upon addition of a substrate is directly proportional to NFκB activity.[11] A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell viability.[12]

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293) in a 96-well white, clear-bottom plate to be 70-80% confluent on the day of transfection.

  • Transfection: Co-transfect cells with an NFκB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent, following the manufacturer's instructions. Incubate for 24 hours.

  • Pre-treatment: Remove the transfection medium. Add fresh medium containing various concentrations of 4-amino-N-quinolin-8-ylbenzenesulfonamide or vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add the NFκB activator (e.g., TNFα) to the wells (except for the unstimulated control). Incubate for 6-18 hours. The optimal time should be predetermined.[13]

  • Lysis and Measurement: Discard the medium. Lyse the cells and measure Firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a plate-reading luminometer.[14]

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Express the data as a fold change relative to the unstimulated vehicle control.

Protocol 3.2: Western Blot for IκBα Phosphorylation

This protocol directly assesses the proposed mechanism: the inhibition of IκBα phosphorylation and degradation.

Principle: Upon pathway activation, IκBα is rapidly phosphorylated (p-IκBα) and then degraded. An effective inhibitor will reduce the p-IκBα/total IκBα ratio.[9]

Methodology:

  • Cell Culture and Treatment: Plate cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with the inhibitor or vehicle for 1 hour.

  • Stimulation: Stimulate cells with TNFα or LPS for a short period (e.g., 5-30 minutes), as IκBα phosphorylation is a transient event. Include an untreated control.

  • Cell Lysis: Immediately place plates on ice. Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[15]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.[15] Separate proteins on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[15] Incubate overnight at 4°C with primary antibodies against p-IκBα and total IκBα. A loading control (e.g., β-actin or GAPDH) is essential.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]

  • Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-IκBα to total IκBα.

Protocol 3.3: Immunofluorescence for p65 Nuclear Translocation

This imaging-based assay provides visual confirmation that the inhibitor prevents the active NFκB subunit (p65) from entering the nucleus.

Principle: In unstimulated cells, p65 resides in the cytoplasm. Upon activation, it moves to the nucleus. The inhibitor should trap p65 in the cytoplasm even after stimulation.[9]

Methodology:

  • Cell Culture: Seed cells on glass coverslips or in imaging-quality multi-well plates.[10] Allow cells to adhere overnight.

  • Treatment and Stimulation: Pre-treat with the inhibitor or vehicle for 1 hour, then stimulate with TNFα or LPS for 30-60 minutes.

  • Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 5% BSA in PBS for 30-60 minutes.[9]

  • Antibody Staining: Incubate with a primary antibody against the p65 subunit of NFκB for 1-2 hours at room temperature or overnight at 4°C.[9] Wash, then incubate with a fluorophore-conjugated secondary antibody for 1 hour.

  • Counterstaining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Assess the subcellular localization of p65. The effect can be quantified by measuring the nuclear-to-cytoplasmic fluorescence intensity ratio.

Protocol 3.4: Quantitative RT-PCR (qRT-PCR) of NFκB Target Genes

This assay measures the functional downstream consequence of NFκB inhibition: a reduction in the expression of its target inflammatory genes.

Principle: Active NFκB in the nucleus drives the transcription of specific genes. qRT-PCR can quantify the mRNA levels of these genes, which should be suppressed by an effective inhibitor.[9]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Treat with the inhibitor and/or stimulus for a longer duration (e.g., 2-6 hours) to allow for mRNA accumulation.

  • RNA Extraction: Lyse cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[9]

  • qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for NFκB target genes (e.g., IL6, TNF, ICAM1, CXCL8/IL8) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.[9] Results should be expressed as fold change relative to the stimulated vehicle control.

Section 4: Data Interpretation and Validation Workflow

Validation_Workflow cluster_assays Experimental Validation Cascade A Hypothesis: Compound inhibits NFκB pathway B Assay 1: Luciferase Reporter (Functional Screen) A->B C Assay 2: Western Blot (p-IκBα) (Mechanism Confirmation) B->C IF Luciferase activity ↓ F Conclusion: Compound is a validated inhibitor of the canonical NFκB pathway B->F D Assay 3: Immunofluorescence (p65) (Cellular Validation) C->D IF p-IκBα/IκBα ratio ↓ C->F E Assay 4: qRT-PCR (Target Genes) (Downstream Effect) D->E IF p65 remains cytoplasmic D->F E->F

Caption: A logical workflow for validating inhibitor efficacy.

Summary of Expected Outcomes:

AssayParameter MeasuredExpected Result with Inhibitor
Luciferase Reporter NFκB-driven luciferase expressionDose-dependent decrease in luminescence
Western Blot Ratio of phosphorylated IκBα to total IκBαDecrease in p-IκBα levels post-stimulation
Immunofluorescence Subcellular localization of p65Retention of p65 in the cytoplasm
qRT-PCR mRNA levels of NFκB target genes (e.g., IL6)Dose-dependent decrease in target gene expression

Section 5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-amino-N-(quinolin-8-yl)benzenesulfonamide is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[7] Handle in a well-ventilated area or chemical fume hood.

References

  • Madera, M., et al. (2015). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, Y., et al. (2024). Rosamultin alleviates LPS-induced acute kidney injury by promoting autophagy and inhibiting the TLR4/NFκB signaling pathway. Drug Design, Development and Therapy. Available at: [Link]

  • Gu, L., et al. (2011). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE. Available at: [Link]

  • Gabr, M. T., et al. (2019). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Molecules. Available at: [Link]

  • Shekunova, E. V., et al. (2022). New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase and Potential Multifunctional Agents for Alzheimer's Disease Treatment. International Journal of Molecular Sciences. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-N-quinolin-8-yl-benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Eastwood, B. J., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Current Protocols in Toxicology. Available at: [Link]

  • Bio-protocol. (n.d.). NF-κB Luciferase reporter Assay. Bio-protocol. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in kidney. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). RT-PCR analysis of NF-κB target genes IL-6 (A), IL-8 (B), MCP-1 (C), TNF-α (D) and COX-2 (E) in skeletal muscle cDNA. ResearchGate. Available at: [Link]

  • Mitchell, S., et al. (2018). Transcriptional outcomes and kinetic patterning of gene expression in response to NF-κB activation. PLoS Biology. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Technical Manual. Available at: [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. Available at: [Link]

  • Al-Hussain, S. A., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Biology. Available at: [Link]

  • Perkins, N. D. (Ed.). (2015). NF-kappa B: Methods and Protocols. Methods in Molecular Biology. Available at: [Link]

  • Weatherall, A. G., & Gommerman, J. L. (2023). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers. Available at: [Link]

  • Aragen Life Sciences. (n.d.). Target Identification and Validation. Aragen. Available at: [Link]

  • Le, N. T., & Halsey, A. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. Available at: [Link]

  • Williams, R., et al. (2023). Overexpression of IκBα modulates NF-κB activation of inflammatory target gene expression. iScience. Available at: [Link]

  • Kumar, A., et al. (2020). Sustained IKKβ phosphorylation and NF-κB activation by superoxide-induced peroxynitrite-mediated nitrotyrosine modification of B56γ3 and PP2A inactivation. Redox Biology. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Application Note. Available at: [Link]

  • ResearchGate. (n.d.). Representative Western blot bands of p~IκBα and total IκBα for each sample type. ResearchGate. Available at: [Link]

  • Foloppe, N., et al. (2006). 4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chemsrc. (n.d.). 4-methyl-N-quinolin-4-ylbenzenesulfonamide. Product Page. Available at: [Link]

  • Liu, T., et al. (2017). The NF-κB signaling pathway in inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • BPS Bioscience. (n.d.). The Transfection Collection™ ̶ NF-κB Transient Pack NF-κB Signaling Pathway. Product Manual. Available at: [Link]

  • Zhang, Q., et al. (2020). Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Naumann, M. (2001). Monitoring NF-κB Transactivation Potential Via Real-Time PCR Quantification of IκB-α Gene Expression. Methods in Molecular Biology. Available at: [Link]

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Method

Application Notes and Protocols for Investigating 4-amino-N-quinolin-8-ylbenzenesulfonamide in Cell Culture

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of 4-amino-N-quinolin-8-ylbenzenesulfonamide. This document outl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of 4-amino-N-quinolin-8-ylbenzenesulfonamide. This document outlines the compound's known mechanisms of action, provides detailed protocols for its application in cell culture, and describes methods to assess its biological activity, with a focus on its anti-cancer properties.

Introduction: A Multi-faceted Anti-neoplastic Agent

4-amino-N-quinolin-8-ylbenzenesulfonamide belongs to the quinoline-benzenesulfonamide class of compounds, which have garnered significant interest for their therapeutic potential, particularly in oncology. Research has revealed that these molecules can induce cytotoxicity in cancer cells through multiple pathways, making them promising candidates for further investigation.

The primary mechanism of action for many N-quinoline-benzenesulfonamide (NQBS) derivatives is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates numerous cellular processes, including inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[2] NQBS compounds have been shown to stabilize the IκBα/p50/p65 trimer, preventing the translocation of NF-κB to the nucleus and subsequent gene expression.[1] This sequestration of NF-κB in the cytoplasm leads to rapid cancer cell death.[1]

Beyond NF-κB inhibition, quinoline derivatives have been demonstrated to modulate other critical signaling pathways. Some analogues interfere with the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, metabolism, and survival.[3] Furthermore, certain quinoline compounds can induce endoplasmic reticulum (ER) stress and autophagy, alternative cell death mechanisms that can be exploited for cancer therapy.[4][5] The induction of apoptosis, or programmed cell death, is a common outcome of treatment with these compounds.[5]

Experimental Workflow for Assessing Biological Activity

The following diagram illustrates a logical workflow for characterizing the in vitro effects of 4-amino-N-quinolin-8-ylbenzenesulfonamide.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Analysis cluster_2 Phase 3: Pathway Confirmation A Dose-Response & IC50 Determination (MTT/WST-1 Assay) B Apoptosis Assessment (Western Blot for Bcl-2/Bax) A->B Select IC50 concentration D NF-κB Translocation (Immunofluorescence/Western Blot) A->D Investigate upstream mechanism C Gene Expression Analysis (qPCR for Apoptotic Markers) B->C Corroborate protein data G cluster_0 Cytoplasm cluster_1 Nucleus A 4-amino-N-quinolin- 8-ylbenzenesulfonamide D IκBα-NF-κB Complex (Inactive) A->D Stabilization B IκBα B->D C NF-κB (p50/p65) C->D F NF-κB (p50/p65) C->F Translocation D->C Release E IKK E->B Phosphorylation & Degradation G DNA F->G Binding I Apoptosis F->I Suppression of Translocation H Transcription of Anti-apoptotic Genes (e.g., Bcl-2) G->H H->I Inhibition

Sources

Application

Application Notes and Protocols for 4-amino-N-quinolin-8-ylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed technical guide on the synthesis, characterization, and application of 4-amino-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide on the synthesis, characterization, and application of 4-amino-N-quinolin-8-ylbenzenesulfonamide , a potent inhibitor of carbonic anhydrases (CAs). This guide is designed to provide researchers and drug development professionals with the necessary protocols and theoretical background to effectively utilize this compound in their studies.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis.[1] With 15 known isoforms in humans, exhibiting different tissue distributions and subcellular localizations, CAs have emerged as significant therapeutic targets for a variety of diseases.[2][3]

The inhibition of specific CA isoforms can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and even cancer.[1][4] For instance, the overexpression of isoforms CA IX and CA XII is strongly associated with hypoxic tumors, making them attractive targets for anticancer drug development.[4][5]

Sulfonamides are a well-established class of CA inhibitors, with their primary sulfonamide group acting as a key zinc-binding moiety within the enzyme's active site.[6] The compound of interest, 4-amino-N-quinolin-8-ylbenzenesulfonamide, combines this critical pharmacophore with a quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This guide will delve into the specifics of this promising inhibitor.

Mechanism of Action: A Tale of Zinc and Sulfonamide

The inhibitory action of sulfonamides against carbonic anhydrase is a classic example of targeted enzyme inhibition. The catalytic cycle of CA involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Sulfonamide inhibitors exploit this mechanism by directly coordinating with the zinc ion in the active site.

The sulfonamide group (-SO₂NH₂) of 4-amino-N-quinolin-8-ylbenzenesulfonamide, in its deprotonated form (-SO₂NH⁻), acts as a mimic of the transition state of the CO₂ hydration reaction. It displaces the zinc-bound water molecule/hydroxide ion, forming a stable tetrahedral complex with the Zn²⁺ ion. This interaction is further stabilized by a network of hydrogen bonds with key amino acid residues in the active site, effectively blocking the entry and catalysis of the native substrate, CO₂.

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide: A Plausible Two-Step Protocol

Synthesis_Workflow Start Starting Materials: - 8-Aminoquinoline - 4-Acetylaminobenzenesulfonyl Chloride Step1 Step 1: Sulfonamide Formation (Reaction in Pyridine) Start->Step1 Intermediate Intermediate: N-(8-quinolyl)-4-acetylaminobenzenesulfonamide Step1->Intermediate Step2 Step 2: Deprotection (Acid Hydrolysis) Intermediate->Step2 Product Final Product: 4-amino-N-quinolin-8-ylbenzenesulfonamide Step2->Product

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of N-(8-quinolyl)-4-acetylaminobenzenesulfonamide

This step involves the nucleophilic attack of the amino group of 8-aminoquinoline on the sulfonyl chloride of 4-acetylaminobenzenesulfonyl chloride. Pyridine acts as a base to neutralize the hydrochloric acid byproduct.

Materials:

  • 8-Aminoquinoline

  • 4-Acetylaminobenzenesulfonyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 8-aminoquinoline (1.0 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4-acetylaminobenzenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain N-(8-quinolyl)-4-acetylaminobenzenesulfonamide.

Step 2: Synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide

This step involves the acid-catalyzed hydrolysis of the acetyl protecting group to yield the final product.

Materials:

  • N-(8-quinolyl)-4-acetylaminobenzenesulfonamide

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Protocol:

  • Suspend N-(8-quinolyl)-4-acetylaminobenzenesulfonamide in a mixture of ethanol and concentrated HCl.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-amino-N-quinolin-8-ylbenzenesulfonamide.

Evaluating Inhibitory Activity: Standardized Protocols

To characterize the inhibitory potency of 4-amino-N-quinolin-8-ylbenzenesulfonamide, two standard in vitro assays are widely employed: the stopped-flow CO₂ hydration assay and the colorimetric esterase assay.

Protocol 1: Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring the true physiological activity of carbonic anhydrase inhibitors. It directly measures the catalytic hydration of CO₂ by monitoring the associated pH change using a pH indicator.

Principle: The hydration of CO₂ produces protons, leading to a decrease in pH. The rate of this pH change is proportional to the enzyme's activity. An inhibitor will slow down this rate.

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Buffer (e.g., Tris-HCl, HEPES)

  • pH indicator (e.g., phenol red)

  • CO₂ gas

  • 4-amino-N-quinolin-8-ylbenzenesulfonamide (dissolved in a suitable solvent like DMSO)

  • Acetazolamide (standard inhibitor)

Protocol:

  • Prepare a buffer solution containing the pH indicator at a suitable concentration.

  • Prepare a stock solution of the purified CA isoform in the buffer.

  • Prepare a series of dilutions of 4-amino-N-quinolin-8-ylbenzenesulfonamide and the standard inhibitor, acetazolamide.

  • Equilibrate the enzyme and inhibitor solutions at the desired temperature (typically 25 °C).

  • Prepare a CO₂-saturated buffer by bubbling CO₂ gas through it.

  • In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated buffer.

  • Monitor the change in absorbance of the pH indicator over time at its λmax.

  • Calculate the initial rates of the reaction from the linear portion of the kinetic traces.

  • Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Protocol 2: Colorimetric Esterase Assay

This is a simpler, high-throughput alternative to the stopped-flow assay. It relies on the esterase activity of carbonic anhydrase, using a chromogenic substrate.

Principle: Carbonic anhydrase can hydrolyze certain esters, such as p-nitrophenyl acetate (pNPA), to produce a colored product, p-nitrophenol. The rate of color formation is proportional to the enzyme's activity.

Materials:

  • Microplate reader

  • Purified human carbonic anhydrase isoforms

  • Assay buffer (e.g., Tris-SO₄, pH 7.6)

  • p-Nitrophenyl acetate (pNPA)

  • 4-amino-N-quinolin-8-ylbenzenesulfonamide (in DMSO)

  • Acetazolamide (standard inhibitor)

  • 96-well microplates

Protocol:

  • Prepare a stock solution of pNPA in a solvent like acetonitrile or DMSO.

  • Prepare working solutions of the CA isoforms, the test compound, and the standard inhibitor in the assay buffer.

  • To the wells of a 96-well plate, add the assay buffer, the CA enzyme, and the inhibitor at various concentrations.

  • Initiate the reaction by adding the pNPA substrate to each well.

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time in kinetic mode.

  • Calculate the rate of the reaction (ΔAbs/min) for each concentration of the inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction rates against the inhibitor concentrations.

Inhibitory Profile of Quinoline-Based Sulfonamides

While specific inhibitory data for 4-amino-N-quinolin-8-ylbenzenesulfonamide is not available in the searched literature, data from closely related quinazoline-based sulfonamides provide valuable insights into the expected activity profile. The following table summarizes the inhibition constants (Ki) of a representative quinazoline-based benzenesulfonamide against several key human carbonic anhydrase isoforms, with acetazolamide (AAZ) as a reference inhibitor.[2]

Compound/IsoformhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Representative Quinazoline-based Sulfonamide 60.937.186.530.5
Acetazolamide (AAZ) 25012255.7

Note: The data presented is for a representative 4-anilinoquinazoline-based benzenesulfonamide and is intended for illustrative purposes to indicate the potential inhibitory profile of quinoline-based sulfonamides.[2]

These data suggest that quinoline-based sulfonamides can be potent inhibitors of multiple CA isoforms, with some exhibiting strong inhibition of the tumor-associated isoforms hCA IX and XII. The specific substitution pattern on the quinoline and benzenesulfonamide rings will ultimately determine the potency and isoform selectivity of 4-amino-N-quinolin-8-ylbenzenesulfonamide.

Conclusion and Future Directions

4-amino-N-quinolin-8-ylbenzenesulfonamide represents a promising scaffold for the development of potent carbonic anhydrase inhibitors. The protocols outlined in this guide provide a solid foundation for its synthesis and in vitro characterization. Further studies are warranted to determine the specific inhibitory profile of this compound against a broad panel of CA isoforms. Such data will be crucial in elucidating its therapeutic potential, particularly in the context of diseases where CA isoforms are upregulated, such as certain cancers and neurological disorders. The exploration of structure-activity relationships by synthesizing and testing analogues will also be a valuable next step in optimizing the potency and selectivity of this class of inhibitors.

References

  • El-Sayed, M. A., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1002-1014. Available from: [Link]

  • D'Avino, N., et al. (2022). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 27(22), 7953. Available from: [Link]

  • Guzel, M., et al. (2023). Interaction of the ligands with the key amino acids within the active site of hCA I (PDB ID: 4WUP). ResearchGate. Available from: [Link]

  • Valdameri, G., et al. (2012). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Journal of Medicinal Chemistry, 55(15), 6657-6668. Available from: [Link]

  • Angeli, A., et al. (2021). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1626-1634. Available from: [Link]

  • Chivers, G. E., et al. (1975). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Australian Journal of Chemistry, 28(2), 413-419. Available from: [Link]

  • Zhang, L., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-influenza Agents. International Journal of Molecular Sciences, 23(11), 6307. Available from: [Link]

  • Kazlauskiene, M., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17361-17382. Available from: [Link]

  • El-Gohary, N. S. M., & Shaaban, M. I. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. R Discovery. Available from: [Link]

  • Ibrahim, H. S., et al. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1848. Available from: [Link]

  • Akocak, S., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 807953. Available from: [Link]

  • Angeli, A., et al. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules, 26(23), 7206. Available from: [Link]

  • Deduch, M., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17361-17382. Available from: [Link]

  • Zhang, L., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-influenza Agents. International Journal of Molecular Sciences, 23(11), 6307. Available from: [Link]

  • Hamza, I. S., et al. (2021). Synthesis, characterization, and bioactivity of several metal complexes of (4-Amino-N-(5-methyl-isaxazol-3-yl)-benzenesulfonamide). ResearchGate. Available from: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12501. Available from: [Link]

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Method

Application Note & Protocol: In Vitro Cytotoxicity Evaluation of 4-amino-N-quinolin-8-ylbenzenesulfonamide

Abstract This document provides a comprehensive guide for the in vitro evaluation of the cytotoxic potential of 4-amino-N-quinolin-8-ylbenzenesulfonamide, a novel compound with a chemical structure suggesting potential a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of the cytotoxic potential of 4-amino-N-quinolin-8-ylbenzenesulfonamide, a novel compound with a chemical structure suggesting potential anticancer activity.[1] This guide is intended for researchers in drug discovery and oncology, offering a suite of robust, validated protocols to characterize the compound's effect on cell viability, membrane integrity, and apoptosis. We detail step-by-step procedures for foundational cytotoxicity assays, including the MTT, Lactate Dehydrogenase (LDH), and Annexin V/PI assays. Beyond procedural instructions, this note elucidates the scientific principles behind each assay, outlines critical experimental controls, and provides a framework for data analysis and interpretation, ensuring the generation of reliable and reproducible results.

Introduction: Scientific Context and Rationale

The pursuit of novel anticancer agents is a cornerstone of modern therapeutic development. The chemical scaffold of 4-amino-N-quinolin-8-ylbenzenesulfonamide is of significant interest; it combines a sulfonamide group, a pharmacophore present in numerous clinically approved anticancer drugs, with a quinoline moiety, a heterocyclic structure known for a wide array of biological activities, including anticancer effects.[2][3][4][5] Sulfonamide derivatives have been shown to exert antitumor activity through various mechanisms, such as the inhibition of carbonic anhydrase, disruption of the cell cycle, and inhibition of angiogenesis.[3][5] Furthermore, specific N-(quinolin-8-yl)benzenesulfonamide analogues have been identified as potent inhibitors of the NF-κB signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[6][7]

Given this promising structural background, a systematic in vitro evaluation is the essential first step to profile the cytotoxic activity of 4-amino-N-quinolin-8-ylbenzenesulfonamide. The primary objective of these initial studies is to determine the concentration-dependent effects of the compound on cancer cell lines. This application note presents a multi-parametric approach to cytotoxicity assessment, which is crucial for distinguishing between different modes of cell death (e.g., apoptosis vs. necrosis) and for avoiding misleading results that can arise from single-endpoint assays.[8][9] We will focus on three complementary assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[10]

  • LDH Release Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[11][12][13]

  • Annexin V/PI Staining: To specifically detect and quantify apoptosis through the externalization of phosphatidylserine.[14][15]

By following these protocols, researchers can generate a robust preliminary dataset to inform decisions on the further development of this promising compound.

General Workflow for Cytotoxicity Assessment

A well-structured experimental workflow is critical for obtaining consistent and reliable data. The diagram below outlines the sequential phases of the in vitro cytotoxicity evaluation, from initial cell culture preparation to the final data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Revival & Culture (e.g., HCT-116, MCF-7) Seeding Cell Seeding in 96-Well Plates Cell_Culture->Seeding Compound_Prep Compound Stock Preparation (4-amino-N-quinolin-8-ylbenzenesulfonamide in DMSO) Treatment Treat Cells with Serial Dilutions of Compound (24-72h) Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT Parallel Plates LDH LDH Assay (Membrane Integrity) Treatment->LDH Parallel Plates Apoptosis Annexin V/PI Assay (Apoptosis Detection) Treatment->Apoptosis Parallel Plates Data_Acq Spectrophotometry / Flow Cytometry Reading MTT->Data_Acq LDH->Data_Acq Apoptosis->Data_Acq Calc % Viability / % Cytotoxicity IC50 Determination Data_Acq->Calc Interpretation Interpretation & Next Steps Calc->Interpretation

Figure 1: General Experimental Workflow. This diagram illustrates the key stages for assessing the cytotoxicity of the test compound.

Materials and Reagents

  • Test Compound: 4-amino-N-quinolin-8-ylbenzenesulfonamide (Source: Commercial Vendor, Purity >95%)

  • Cell Lines:

    • HCT-116 (human colorectal carcinoma)

    • MCF-7 (human breast adenocarcinoma)

    • HaCaT (non-cancerous human keratinocyte line for selectivity assessment)

  • Cell Culture Media: McCoy's 5A (for HCT-116), DMEM (for MCF-7, HaCaT), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • LDH Cytotoxicity Detection Kit (e.g., from Roche, Promega, or Thermo Fisher Scientific)

    • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI) (e.g., from Thermo Fisher Scientific, Bio-Techne)

    • Doxorubicin or Cisplatin (Positive Control)

  • Equipment:

    • Laminar flow hood, Class II

    • CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

    • Hemocytometer or automated cell counter

    • Multichannel pipette

    • 96-well flat-bottom cell culture plates

    • Microplate reader (absorbance)

    • Flow cytometer

Experimental Protocols

General Cell Culture and Compound Preparation

4.1.1 Cell Seeding:

  • Culture and expand the selected cell lines according to standard protocols. Ensure cells are in the logarithmic growth phase and exhibit >95% viability before seeding.

  • Trypsinize and resuspend cells in fresh culture medium. Perform a cell count.

  • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

4.1.2 Compound Dilution Series:

  • Prepare a 100 mM stock solution of 4-amino-N-quinolin-8-ylbenzenesulfonamide in DMSO.

  • Perform serial dilutions of the stock solution in cell culture medium to prepare 2X working concentrations of the desired final test concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Causality: The final DMSO concentration in the wells must be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) is mandatory.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • After the 24-hour pre-incubation, remove the medium from the 96-well plates.

  • Add 100 µL of medium containing the various concentrations of the test compound (or controls) to the respective wells. Include wells for 'untreated cells', 'vehicle control', and a 'positive control' (e.g., Doxorubicin).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10][17]

  • Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot % Cell Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: LDH Release Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12] The LDH activity in the supernatant is measured by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt to a colored formazan product.[12][13][18]

Procedure:

  • Prepare and treat a 96-well plate as described in section 4.1.

  • Crucial Controls: For each experiment, set up three essential controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit (represents 100% cytotoxicity).

    • Background Control: Culture medium alone.

  • At the end of the treatment period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well without disturbing the cell monolayer. Transfer to a new 96-well plate.[11]

  • Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.[11]

  • Incubate for 20-30 minutes at room temperature, protected from light.[11][12]

  • Add 50 µL of the stop solution provided in the kit.[11]

  • Measure the absorbance at 490 nm within 1-2 hours.

Data Analysis:

  • First, subtract the background absorbance from all readings.

  • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Annexin V/PI Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14][15]

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells once with cold PBS.[19]

  • Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[19]

  • Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution to the cell suspension.[15]

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[15][19]

  • Add 400 µL of 1X Annexin-binding buffer to each tube.[19]

  • Analyze the samples immediately by flow cytometry.

Data Interpretation:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (less common).

Potential Mechanism of Action & Signaling

Based on literature for related sulfonamide and quinoline compounds, 4-amino-N-quinolin-8-ylbenzenesulfonamide may induce cytotoxicity via apoptosis.[7] A potential mechanism involves the inhibition of pro-survival signaling pathways like NF-κB, leading to the activation of the intrinsic (mitochondrial) apoptosis pathway.[6][7]

G Compound 4-amino-N-quinolin-8-yl- benzenesulfonamide NFkB_Pathway NF-κB Pathway Compound->NFkB_Pathway Inhibition Pro_Survival Pro-Survival Genes (e.g., Bcl-2, Bcl-xL) NFkB_Pathway->Pro_Survival Activation Mitochondrion Mitochondrion Pro_Survival->Mitochondrion Inhibition of Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Postulated Apoptotic Signaling Pathway. Inhibition of the NF-κB pathway can downregulate anti-apoptotic proteins, leading to mitochondrial-mediated apoptosis.

Data Summary and Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different concentrations and assays.

Table 1: Example Data Summary for 4-amino-N-quinolin-8-ylbenzenesulfonamide after 48h Treatment

Concentration (µM)% Cell Viability (MTT) (Mean ± SD)% Cytotoxicity (LDH) (Mean ± SD)% Apoptotic Cells (Annexin V+) (Mean ± SD)
Vehicle (0) 100 ± 4.55.2 ± 1.14.1 ± 0.8
0.1 98.1 ± 5.16.5 ± 1.55.3 ± 1.0
1.0 85.3 ± 6.212.4 ± 2.318.7 ± 2.5
10.0 48.9 ± 4.835.7 ± 3.155.2 ± 4.1
50.0 15.2 ± 2.968.9 ± 5.482.5 ± 3.8
100.0 5.6 ± 1.885.4 ± 4.989.1 ± 3.2
IC50 (µM) 10.5 ~35 N/A

Data are hypothetical and for illustrative purposes only.

References

  • Vertex AI Search Result. (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC - NIH.
  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • National Institutes of Health. (n.d.). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
  • National Institutes of Health. (n.d.). Study of the in vitro cytotoxicity testing of medical devices - PMC.
  • CymitQuimica. (n.d.). CAS 16082-64-7: 2-amino-N-(quinolin-8-yl)benzenesulfonamide.
  • Thermo Fisher Scientific. (2019). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet.
  • National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI.
  • PubMed. (n.d.). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.
  • National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Semantic Scholar. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • ResearchGate. (2023). Mechanism-Driven Development of N -(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation | Request PDF.
  • Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • ACS Publications. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies | ACS Omega.
  • protocols.io. (2023). MTT (Assay protocol).
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • MDPI. (n.d.). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
  • National Institutes of Health. (n.d.). Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity - PMC.
  • MDPI. (n.d.). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.
  • R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • ResearchGate. (n.d.). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation | Request PDF.
  • Author(s). (Year). Sulfonamides and sulfonylated derivatives as anticancer agents. Source.
  • PubChem. (n.d.). 2-Amino-N-quinolin-8-yl-benzenesulfonamide.

Sources

Application

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of Quinoline-Sulfonamide Hybrids

Audience: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery. Objective: This document provides a comprehensive guide to the synthesis and antimicrobial evaluation of quin...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Objective: This document provides a comprehensive guide to the synthesis and antimicrobial evaluation of quinoline-sulfonamide hybrid molecules. It offers not just procedural steps but also the underlying scientific rationale, enabling researchers to generate robust and reproducible data.

Introduction: The Rationale for Molecular Hybridization

The escalating crisis of antimicrobial resistance (AMR) necessitates innovative strategies that extend beyond the modification of existing antibiotic scaffolds. One of the most promising approaches is molecular hybridization , a drug design strategy that combines two or more pharmacophores into a single molecule. This can lead to compounds with enhanced affinity, dual-target activity, or novel mechanisms of action that overcome existing resistance pathways.[1]

The quinoline and sulfonamide moieties are both well-established pharmacophores in medicinal chemistry.

  • Quinoline Scaffold: A privileged heterocyclic system found in numerous antibacterial and antimalarial drugs (e.g., ciprofloxacin, mefloquine). Its mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2]

  • Sulfonamide Moiety: The cornerstone of "sulfa drugs," the first class of synthetic antimicrobial agents. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the bacterial synthesis of folic acid.[3] This pathway is absent in humans, making it a selective target.[3]

By covalently linking these two scaffolds, quinoline-sulfonamide hybrids are designed with the hypothesis that they may act as dual-target agents, exert synergistic effects, and circumvent resistance mechanisms that affect either pharmacophore alone.[3][4] This guide outlines the fundamental protocols for synthesizing these hybrids and rigorously evaluating their antimicrobial potential.

General Synthesis of Quinoline-Sulfonamide Hybrids

The synthesis of these hybrids is often a straightforward and efficient process, typically involving the acylation of an aminoquinoline with a substituted sulfonyl chloride.[5][6] In some variations, these organic ligands are further complexed with metal ions (e.g., Cd²⁺, Cu²⁺) to explore enhanced antimicrobial activity.[5][6][7]

Generalized Synthetic Workflow

The following diagram illustrates a common synthetic route. The key step is the formation of a stable sulfonamide bond between the two parent moieties.

G Aminoquinoline Aminoquinoline (e.g., 8-aminoquinoline) Hybrid Quinoline-Sulfonamide Hybrid Aminoquinoline->Hybrid + SulfonylChloride Substituted Sulfonyl Chloride SulfonylChloride->Hybrid SolventBase Solvent (e.g., DMF) Base (e.g., Triethylamine) SolventBase->Hybrid Reaction Conditions Purification Purification (e.g., Recrystallization, Column Chromatography) Hybrid->Purification Crude Product Characterization Structural Characterization (NMR, LC-MS, FTIR) Purification->Characterization Pure Product

Caption: General workflow for the synthesis of quinoline-sulfonamide hybrids.

Protocol: Synthesis of a Representative N-(quinolin-yl)benzenesulfonamide

This protocol is a generalized procedure based on methodologies reported for synthesizing various quinoline-sulfonamide derivatives.[2]

Causality Behind Choices:

  • Dimethylformamide (DMF): A polar aprotic solvent is used to dissolve the reactants effectively without interfering with the reaction.

  • Triethylamine (TEA): A non-nucleophilic base is added to neutralize the hydrochloric acid (HCl) by-product generated during the reaction, driving the equilibrium towards product formation.

Procedure:

  • In a round-bottom flask, dissolve the selected aminoquinoline (1.0 eq) in anhydrous DMF.

  • Add triethylamine (TEA) (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the desired substituted sulfonyl chloride (1.1 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Allow the reaction to stir overnight at room temperature.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with distilled water, and dry it under a vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure quinoline-sulfonamide hybrid.

  • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.[2]

Core Protocols for Antimicrobial Evaluation

A tiered approach is recommended for evaluating antimicrobial activity, starting with qualitative screening and progressing to quantitative and safety assessments.

Workflow for Antimicrobial Susceptibility Testing

G start Synthesized Hybrid Compound kirby Protocol 3.2 Preliminary Screening (Kirby-Bauer Disk Diffusion) start->kirby active Active Compound (Zone of Inhibition) kirby->active inactive Inactive Compound kirby->inactive mic Protocol 3.3 Quantitative MIC (Broth Microdilution) mbc Protocol 3.4 Bactericidal Activity (MBC) mic->mbc data MIC/MBC Values mic->data mbc->data safety Protocol 4.1 Safety Assessment (Hemolysis Assay) toxic Hemotoxicity Data safety->toxic active->mic active->safety

Caption: Tiered workflow for evaluating antimicrobial agents.

Protocol: Preliminary Screening via Kirby-Bauer Disk Diffusion

This method provides a rapid, qualitative assessment of a compound's ability to inhibit microbial growth.[5]

Principle: A sterile disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a target microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.

Procedure:

  • Prepare a microbial inoculum by suspending a few colonies from a fresh culture plate in sterile saline to match the 0.5 McFarland turbidity standard.

  • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud agar plate (for fungi).[5]

  • Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Pipette a known amount (e.g., 10 µL) of the test compound solution (at a defined concentration, e.g., 1 mg/mL in DMSO) onto each disk.

  • Include a negative control (disk with DMSO only) and a positive control (disk with a standard antibiotic like Penicillin or Ciprofloxacin).[5]

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.[5]

  • Measure the diameter (in mm) of the zone of inhibition around each disk. A larger diameter indicates greater susceptibility.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is the gold-standard quantitative measure of a compound's potency. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is standard practice.[8]

Procedure:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard inoculum so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the prepared inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration well where no visible turbidity (growth) is observed.

  • (Optional) Resazurin Indicator: To aid visualization, add 10 µL of resazurin solution to each well and incubate for another 1-4 hours.[5] Viable cells will reduce the blue resazurin to pink resorufin. The MIC is the lowest concentration well that remains blue.[5]

Protocol: Minimum Bactericidal Concentration (MBC) Determination

This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is performed immediately after the MIC is determined.

Procedure:

  • From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.

  • Spot-plate this aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plate at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., where no colonies or ≤5 colonies grow on the agar).[9]

Preliminary Safety & Selectivity Assessment

A potent antimicrobial is only useful if it is selective for microbial cells over host cells. A hemolytic assay is a fundamental screen for membrane-disrupting toxicity.

Protocol: Hemolytic Assay

Principle: This assay measures the ability of a compound to lyse red blood cells (RBCs), releasing hemoglobin. It is a proxy for general cytotoxicity against mammalian cell membranes.

Procedure:

  • Obtain fresh human or sheep red blood cells (hRBCs). Wash the RBCs three times with sterile phosphate-buffered saline (PBS) by centrifugation and resuspension.

  • Prepare a 4% (v/v) suspension of the washed RBCs in PBS.

  • In a 96-well plate, add serial dilutions of the test compound.

  • Add 100 µL of the 4% RBC suspension to each well.

  • Include a negative control (RBCs in PBS only, 0% lysis) and a positive control (RBCs in 1% Triton X-100, 100% lysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet intact RBCs.

  • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottomed plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

  • Compounds exhibiting low hemolysis (e.g., <5%) at their MIC values are considered promising candidates.[2][3][4]

Data Presentation and Interpretation

Results should be tabulated for clear comparison. This allows for the identification of lead compounds and preliminary structure-activity relationship (SAR) analysis.

Table 1: Representative Antimicrobial Activity and Hemolysis Data for Quinoline-Sulfonamide Hybrids

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)Activity% Hemolysis @ 4x MIC
QS-1 S. aureus ATCC 259231632Bactericidal2.1%
E. coli ATCC 2592264>128Bacteriostatic4.5%
C. albicans ATCC 1023132N/AFungistatic3.8%
QS-2 S. aureus ATCC 2592388Bactericidal1.5%
E. coli ATCC 2592232>128Bacteriostatic3.1%
C. albicans ATCC 1023116N/AFungistatic2.5%
QS-3 [2][4]P. aeruginosa64N/AN/A<5%
QBSC 4d [5]S. aureus ATCC 259230.00019N/AN/AN/A
E. coli ATCC 259220.00609N/AN/AN/A
Ciprofloxacin S. aureus ATCC 259230.51Bactericidal<1%
(Control) E. coli ATCC 259220.250.5Bactericidal<1%

Data for QS-1 and QS-2 are hypothetical for illustrative purposes. Data for QS-3 and QBSC 4d are based on published findings. N/A: Not Available.

Interpretation:

  • A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4. It is bacteriostatic if the MBC/MIC ratio is > 4.

  • In the table above, QS-2 shows superior potency against all tested strains compared to QS-1. Both are bactericidal against S. aureus.

  • Critically, both hypothetical compounds show low hemolytic activity at 4 times their MIC, suggesting good selectivity for microbial cells.

Potential Mechanisms of Action

The hybrid nature of these compounds suggests a potential for dual-target inhibition, which is a powerful strategy to combat resistance.

G Hybrid Quinoline-Sulfonamide Hybrid Quinoline Quinoline Moiety Hybrid->Quinoline Sulfonamide Sulfonamide Moiety Hybrid->Sulfonamide Gyrase DNA Gyrase / Topoisomerase IV Quinoline->Gyrase Inhibits DHPS Dihydropteroate Synthase (DHPS) Sulfonamide->DHPS Inhibits DNA DNA Replication Blocked Gyrase->DNA Folate Folic Acid Synthesis Blocked DHPS->Folate Death Bacterial Cell Death DNA->Death Folate->Death

Caption: Potential dual-target mechanism of quinoline-sulfonamide hybrids.

The sulfonamide portion is expected to target the folate pathway by inhibiting DHPS, while the quinoline portion can simultaneously target DNA gyrase. This multi-pronged attack makes it statistically more difficult for bacteria to develop resistance. Further mechanistic studies, such as enzyme inhibition assays and molecular docking, are required to confirm these targets for any new active hybrid.[2]

References

  • Gudovan, D., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules. Available at: [Link]

  • Gudovan, D., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Ali, I., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. Available at: [Link]

  • Ali, I., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2024). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ChemistrySelect. Available at: [Link]

  • Ali, I., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Bălășoiu, A-M., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. Available at: [Link]

  • Gudovan, D., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. PubMed. Available at: [Link]

  • Kaur, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. Available at: [Link]

  • Krátký, M., et al. (2019). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]

  • Eissa, I. H., et al. (2022). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules. Available at: [Link]

  • Ramirez-Prada, J., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of N-(quinolin-8-yl)benzenesulfonamide Analogs

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This document provides a comprehensive guide for the synthesis of N-(quinolin-8-yl)benzenesulfonamide and its analogs, a class of compounds with sig...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This document provides a comprehensive guide for the synthesis of N-(quinolin-8-yl)benzenesulfonamide and its analogs, a class of compounds with significant interest in medicinal chemistry and drug discovery. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step instructions. We will explore the underlying chemical principles, compare synthetic strategies, and provide robust, validated protocols for the successful synthesis and characterization of these target molecules.

Introduction: The Significance of the N-(quinolin-8-yl)benzenesulfonamide Scaffold

The N-(quinolin-8-yl)benzenesulfonamide core structure is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have notably been identified as potent inhibitors of the NF-κB signaling pathway, a crucial regulator of immune and inflammatory responses.[1][2] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and inflammatory disorders, making its modulation a key therapeutic strategy.[1] Furthermore, derivatives of this scaffold have been investigated as modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[3][4] The versatile biological profile of these analogs underscores the importance of efficient and reliable synthetic routes to facilitate further investigation and drug development efforts.[5][6]

Mechanistic Insights: The Hinsberg Reaction

The synthesis of N-(quinolin-8-yl)benzenesulfonamide analogs typically proceeds via a nucleophilic substitution reaction between an amine and a sulfonyl chloride. This classic transformation, known as the Hinsberg reaction, is a reliable method for the formation of sulfonamides.[7][8][9]

In the context of this guide, the reaction involves the nucleophilic attack of the nitrogen atom of an aminoquinoline derivative on the electrophilic sulfur atom of a benzenesulfonyl chloride derivative, leading to the displacement of the chloride leaving group. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[8]

Synthetic Strategies: A Comparative Analysis

There are two primary retrosynthetic approaches to construct the N-(quinolin-8-yl)benzenesulfonamide scaffold:

  • Strategy A: Reaction of 8-aminoquinoline with a substituted benzenesulfonyl chloride.

  • Strategy B: Reaction of quinoline-8-sulfonyl chloride with a substituted aniline or other amine.

The choice between these strategies often depends on the commercial availability of the starting materials and the desired diversity of the final analogs.

Strategy Starting Materials Advantages Disadvantages
A 8-Aminoquinoline & Substituted Benzenesulfonyl Chlorides- Readily available 8-aminoquinoline. - Diverse range of commercially available benzenesulfonyl chlorides allows for easy analog synthesis.- Some substituted benzenesulfonyl chlorides may be unstable or require synthesis.
B Quinoline-8-sulfonyl Chloride & Substituted Amines- Allows for the introduction of diverse amine functionalities. - Useful if a variety of amine analogs are the primary target.- Quinoline-8-sulfonyl chloride may need to be synthesized, as it is less common than 8-aminoquinoline.[10]

For the purpose of this guide, we will focus on Strategy A , as it offers a more direct and versatile route for generating a library of N-(quinolin-8-yl)benzenesulfonamide analogs, given the wide commercial availability of substituted benzenesulfonyl chlorides.

Experimental Protocols

General Synthetic Scheme

The general reaction for the synthesis of N-(quinolin-8-yl)benzenesulfonamide analogs via Strategy A is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products r1 8-Aminoquinoline p1 N-(quinolin-8-yl)benzenesulfonamide Analog r1->p1 r2 Substituted Benzenesulfonyl Chloride r2->p1 reagent Base (e.g., Pyridine or Triethylamine) solvent Solvent (e.g., Pyridine, Chloroform, or DCM) p2 HCl (neutralized by base)

Caption: General reaction scheme for the synthesis of N-(quinolin-8-yl)benzenesulfonamide analogs.

Detailed Step-by-Step Protocol (Strategy A)

This protocol is a generalized procedure and may require optimization for specific analogs.

Materials and Reagents:

  • 8-Aminoquinoline

  • Appropriate substituted benzenesulfonyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous solvent (e.g., pyridine, chloroform, or dichloromethane (DCM))

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, etc.)

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Benzenesulfonyl chlorides are corrosive and moisture-sensitive. Handle with care.

  • Pyridine and chloroform are toxic and should be handled with caution.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-aminoquinoline (1.0 eq.) in the chosen anhydrous solvent (e.g., pyridine or a mixture of chloroform and triethylamine).[3][11]

  • Addition of Benzenesulfonyl Chloride: Slowly add the substituted benzenesulfonyl chloride (1.0-1.2 eq.) portion-wise to the stirred solution. If using a solvent other than pyridine, ensure an excess of a tertiary amine base like triethylamine (2-3 eq.) is present.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or elevate the temperature as needed (e.g., reflux in pyridine at 110-120°C for 30 minutes).[11] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If pyridine is used as the solvent, carefully pour the reaction mixture into a beaker of cold water to precipitate the product.[11]

    • If a solvent like chloroform or DCM is used, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration and wash with water.[11]

    • For liquid-liquid extraction, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Workflow Diagram

G start Start dissolve Dissolve 8-aminoquinoline in anhydrous solvent with base. start->dissolve add Slowly add substituted benzenesulfonyl chloride. dissolve->add react Stir at appropriate temperature and monitor by TLC. add->react workup Reaction work-up: Precipitation in water or liquid-liquid extraction. react->workup isolate Isolate crude product: Filtration or evaporation. workup->isolate purify Purify by recrystallization or column chromatography. isolate->purify characterize Characterize final product (NMR, MS, IR). purify->characterize end End characterize->end

Caption: A step-by-step workflow for the synthesis of N-(quinolin-8-yl)benzenesulfonamide analogs.

Data Summary and Characterization

The following table provides representative data for the synthesis of the parent compound, N-(quinolin-8-yl)benzenesulfonamide. Researchers should expect variations in reaction times and yields for different analogs.

Parameter Value Reference
Starting Materials 8-Aminoquinoline, Benzenesulfonyl chloride[11]
Solvent/Base Pyridine[11]
Reaction Temperature 110-120 °C[11]
Reaction Time 30 minutes[11]
Yield 85-90%[11]
Appearance Brown precipitate[11]
Analytical Data C₁₅H₁₂N₂O₂S: Calculated: C, 63.37%; H, 4.25%; N, 9.85%. Found: C, 63.30%; H, 4.04%; N, 10.25%[11]

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous, as sulfonyl chlorides are sensitive to moisture. Incomplete reaction can be addressed by increasing the reaction time, temperature, or the equivalents of the sulfonyl chloride.

  • Side Reactions: The primary amine of 8-aminoquinoline can potentially undergo double sulfonylation. Using a slight excess of the amine or carefully controlling the stoichiometry of the sulfonyl chloride can minimize this.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is the recommended purification method. Oily products can sometimes be solidified by trituration with a non-polar solvent like hexanes.

Conclusion

The synthesis of N-(quinolin-8-yl)benzenesulfonamide analogs is a well-established and versatile process that provides access to a class of compounds with significant therapeutic potential. The protocols outlined in this guide, based on the robust Hinsberg reaction, offer a reliable and efficient pathway for the generation of these valuable molecules. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully synthesize and explore the biological activities of this important chemical scaffold.

References

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. [Link]

  • Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. (n.d.). NIH. [Link]

  • Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. Crystalline structures of. (n.d.). GIQIMO. [Link]

  • Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation. (n.d.). Institut Pasteur. [Link]

  • C5–H benzylation of 8-aminoquinolines with benzylic sulfonamides. (n.d.). ResearchGate. [Link]

  • Method for producing quinoline-8-sulfonyl chloride. (n.d.).
  • Hinsberg reaction. (n.d.). Wikipedia. [Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2025). PMC - PubMed Central. [Link]

  • Amine Reactions. (2023). Chemistry LibreTexts. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PubMed. [Link]

  • Hinsberg Reagent And Test. (n.d.). BYJU'S. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. [Link]

  • (PDF) Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (n.d.). ResearchGate. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). MDPI. [Link]

Sources

Application

use of 4-amino-N-quinolin-8-ylbenzenesulfonamide in Alzheimer's disease research

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-amino-N-quinolin-8-ylbenzenesulfonamide in Alzheimer's disease research. Introduction: A Multi-Targeted Approach t...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-amino-N-quinolin-8-ylbenzenesulfonamide in Alzheimer's disease research.

Introduction: A Multi-Targeted Approach to a Multifaceted Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a cascade of pathological events, including the aggregation of amyloid-beta (Aβ) plaques, the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and chronic neuroinflammation.[1] The intricate nature of AD has led to a paradigm shift in drug discovery, moving from single-target drugs to multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways.[2][3]

4-amino-N-quinolin-8-ylbenzenesulfonamide is a novel synthetic compound designed to embody this multi-target philosophy. Its chemical scaffold, featuring a quinoline core linked to a benzenesulfonamide moiety, suggests a potential to interact with multiple biological targets implicated in AD. Drawing from research on structurally similar quinoline and sulfonamide derivatives, this compound is hypothesized to exert its neuroprotective effects through a combination of mechanisms, including the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), modulation of cholinesterase activity, and interference with Aβ aggregation.[1][3][4] This application note provides a comprehensive guide to investigating the therapeutic potential of 4-amino-N-quinolin-8-ylbenzenesulfonamide in the context of Alzheimer's disease research.

Hypothesized Mechanism of Action

The therapeutic potential of 4-amino-N-quinolin-8-ylbenzenesulfonamide is predicated on its ability to engage with several key nodes in the AD pathological network. The primary hypothesized mechanisms are:

  • ROCK Inhibition: The Rho-GTPase/ROCK signaling pathway is upregulated in AD brains and contributes to both Aβ production and tau hyperphosphorylation.[1] By inhibiting ROCK, 4-amino-N-quinolin-8-ylbenzenesulfonamide may reduce the phosphorylation of tau, thereby preventing the formation of NFTs.[5] Furthermore, ROCK inhibition has been shown to suppress the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ peptides.[1]

  • Cholinesterase Inhibition: The cholinergic system is crucial for learning and memory, and its deficit is a well-established feature of AD.[4] Many 4-aminoquinoline derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][6] By inhibiting these enzymes, 4-amino-N-quinolin-8-ylbenzenesulfonamide could enhance cholinergic neurotransmission and provide symptomatic relief.

  • Anti-Amyloid Aggregation: The quinoline scaffold is known to interact with Aβ peptides, inhibiting their aggregation into toxic oligomers and fibrils.[2][7] Some derivatives can also chelate metal ions like copper, which are implicated in Aβ aggregation and oxidative stress.[2]

The interplay of these mechanisms is illustrated in the signaling pathway diagram below.

G cluster_0 4-amino-N-quinolin-8-ylbenzenesulfonamide cluster_1 Pathological Pathways in Alzheimer's Disease cluster_2 Downstream Effects Compound 4-amino-N-quinolin-8-ylbenzenesulfonamide ROCK ROCK Pathway Compound->ROCK Inhibits ChE Cholinesterases (AChE/BChE) Compound->ChE Inhibits Abeta Aβ Aggregation Compound->Abeta Inhibits Tau ↓ Tau Hyperphosphorylation ROCK->Tau Abeta_prod ↓ Aβ Production (via BACE1) ROCK->Abeta_prod ACh ↑ Acetylcholine Levels ChE->ACh Abeta_agg ↓ Aβ Plaque Formation Abeta->Abeta_agg Neuroprotection Neuroprotection & Cognitive Improvement Tau->Neuroprotection Abeta_prod->Neuroprotection ACh->Neuroprotection Abeta_agg->Neuroprotection

Caption: Hypothesized multi-target mechanism of 4-amino-N-quinolin-8-ylbenzenesulfonamide in AD.

Quantitative Data Summary

The following table summarizes the expected in vitro activity profile of 4-amino-N-quinolin-8-ylbenzenesulfonamide based on data from structurally related compounds.[1][3][4][8] These values serve as a benchmark for experimental validation.

Target Enzyme/ProcessExpected IC50 / EC50Rationale / Comparative Compounds
ROCK250 - 150 nMBased on known ROCK2 inhibitors like Belumosudil.[1]
Acetylcholinesterase (AChE)0.1 - 1.5 µMIn line with 4-amino-2,3-polymethylene-quinoline derivatives.[4]
Butyrylcholinesterase (BChE)0.05 - 1.0 µMOften more potent inhibition than AChE for this class of compounds.[4]
Self-induced Aβ1-42 Aggregation5 - 20 µMBased on 4-flexible amino-2-arylethenylquinoline derivatives.[2]
MAO-A0.5 - 2.0 µMBased on quinoline-sulfonamide hybrids.[3][8]
MAO-B0.4 - 1.5 µMSimilar to MAO-A inhibition for this class of compounds.[3]

Experimental Protocols

To validate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are recommended.

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation A Enzyme Inhibition Assays (ROCK, AChE, BChE, MAO) C Cell-Based Assays (Neurotoxicity, Neuroprotection) A->C B Aβ Aggregation Assay (Thioflavin T) B->C D Pharmacokinetic Studies (BBB permeability) C->D Promising results lead to E Efficacy Studies in AD Mouse Models (e.g., 5XFAD) D->E F Behavioral Tests (e.g., Morris Water Maze) E->F G Post-mortem Brain Analysis (Aβ plaques, p-tau, neuroinflammation) E->G

Caption: A streamlined workflow for the preclinical evaluation of the compound.

Protocol 1: In Vitro ROCK2 Kinase Inhibition Assay

Objective: To determine the IC50 value of 4-amino-N-quinolin-8-ylbenzenesulfonamide against human ROCK2.

Materials:

  • Recombinant human ROCK2 enzyme

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP and substrate peptide (e.g., S6K substrate peptide)

  • 4-amino-N-quinolin-8-ylbenzenesulfonamide

  • Positive control (e.g., Y-27632)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of 4-amino-N-quinolin-8-ylbenzenesulfonamide in DMSO, then dilute in kinase buffer.

  • Add 2.5 µL of the compound dilutions or control to the wells of a 384-well plate.

  • Add 2.5 µL of ROCK2 enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP and substrate peptide solution.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 values of the compound against AChE and BChE.

Materials:

  • Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 125 µL of phosphate buffer (pH 8.0) and 50 µL of DTNB solution.

  • Add 25 µL of AChE or BChE solution and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of ATCI or BTCI substrate solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction and the percentage of inhibition.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Thioflavin T (ThT) Amyloid-Beta Aggregation Assay

Objective: To evaluate the inhibitory effect of the compound on Aβ1-42 aggregation.

Materials:

  • Synthetic Aβ1-42 peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • 96-well black plates with a clear bottom

Procedure:

  • Prepare Aβ1-42 monomer solution by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO.

  • Dilute the Aβ1-42 stock solution in phosphate buffer to a final concentration of 10 µM.

  • Add the test compound at various concentrations to the wells of the 96-well plate.

  • Add the Aβ1-42 solution to each well.

  • Incubate the plate at 37°C with continuous shaking for 48 hours.

  • After incubation, add ThT solution to each well to a final concentration of 5 µM.

  • Measure the fluorescence intensity (excitation at 450 nm, emission at 485 nm).

  • Calculate the percentage of inhibition of Aβ aggregation and determine the IC50 value.

Protocol 4: In Vivo Efficacy Study in a Transgenic Mouse Model of AD

Objective: To assess the therapeutic efficacy of 4-amino-N-quinolin-8-ylbenzenesulfonamide in a relevant animal model of AD (e.g., 5XFAD mice).

Animals:

  • 5XFAD transgenic mice and wild-type littermates.

  • Age: 6 months (when pathology is established).

Experimental Design:

  • Groups:

    • Group 1: Wild-type mice + Vehicle

    • Group 2: 5XFAD mice + Vehicle

    • Group 3: 5XFAD mice + 4-amino-N-quinolin-8-ylbenzenesulfonamide (e.g., 10 mg/kg, daily oral gavage)

    • Group 4: 5XFAD mice + 4-amino-N-quinolin-8-ylbenzenesulfonamide (e.g., 30 mg/kg, daily oral gavage)

  • Treatment Duration: 3 months.

  • Behavioral Testing (final month of treatment):

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term working memory.

  • Euthanasia and Brain Tissue Collection:

    • At the end of the treatment period, mice are euthanized.

    • Brains are harvested; one hemisphere is fixed for immunohistochemistry, and the other is snap-frozen for biochemical analysis.

  • Post-mortem Analysis:

    • Immunohistochemistry: Staining for Aβ plaques (e.g., with 4G8 antibody) and hyperphosphorylated tau (e.g., with AT8 antibody).

    • ELISA: Quantification of soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.

    • Western Blot: Analysis of key signaling proteins, such as p-LIMK (a ROCK substrate), BACE1, and markers of neuroinflammation (e.g., GFAP, Iba1).

Data Analysis and Interpretation

  • In Vitro Data: IC50 values should be calculated using appropriate software (e.g., GraphPad Prism) with non-linear regression models. Comparing the IC50 values across different targets will help to establish the compound's selectivity profile.

  • In Vivo Data: Behavioral data should be analyzed using ANOVA followed by post-hoc tests to compare between groups. Biochemical and immunohistochemical data should be quantified and analyzed using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in AD-related pathology and improvement in cognitive function in the treated 5XFAD mice compared to the vehicle-treated group would indicate therapeutic efficacy.

Conclusion

4-amino-N-quinolin-8-ylbenzenesulfonamide represents a promising chemical scaffold for the development of a multi-target therapeutic agent for Alzheimer's disease. Its potential to inhibit ROCK, modulate cholinesterase activity, and prevent Aβ aggregation positions it as a compelling candidate for further investigation. The protocols outlined in this guide provide a robust framework for elucidating its mechanism of action and evaluating its preclinical efficacy.

References

  • Wang, X. et al. (2018). Preparation of 4-Flexible Amino-2-Arylethenyl-Quinoline Derivatives as Multi-target Agents for the Treatment of Alzheimer's Disease. Molecules, 23(12), 3100. [Link]

  • Protopopova, E. V. et al. (2020). New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase and Potential Multifunctional Agents for Alzheimer's Disease Treatment. Molecules, 25(17), 3915. [Link]

  • Wang, X. et al. (2018). Preparation of 4-Flexible Amino-2-Arylethenyl-Quinoline Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease. PubMed, 30486440. [Link]

  • Ouyang, Y. et al. (2024). Rock inhibitors in Alzheimer's disease. Frontiers in Aging Neuroscience, 16, 1386616. [Link]

  • Arshad, U. et al. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. Scientific Reports, 14(1), 1-20. [Link]

  • Akhtar, T. et al. (2025). Design, synthesis, and multi-target evaluation of 4-phenyl quinoline-8-sulfonate thiosemicarbazones as potential anti-Alzheimer agents. Scientific Reports, 15(1), 1-15. [Link]

  • Yang, R. et al. (2024). Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic Chemistry, 152, 107954. [Link]

  • Hamano, T. et al. (2020). Rho-kinase ROCK inhibitors reduce oligomeric tau protein. Neurobiology of Aging, 87, 61-72. [Link]

  • Protopopova, E. V. et al. (2020). New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase and Potential Multifunctional Agents for Alzheimer's Disease Treatment. PubMed, 32867204. [Link]

  • Li, W. et al. (2016). New 4-N-phenylaminoquinoline derivatives as antioxidant, metal chelating and cholinesterase inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 26(15), 3563-3567. [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Development of Radioprotective Agents from Quinoline Sulfonamides

Abstract The development of effective radioprotective agents is a critical objective for mitigating the deleterious effects of ionizing radiation in clinical, occupational, and emergency scenarios. The quinoline sulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of effective radioprotective agents is a critical objective for mitigating the deleterious effects of ionizing radiation in clinical, occupational, and emergency scenarios. The quinoline sulfonamide scaffold has emerged as a promising pharmacophore due to its diverse biological activities, including antioxidant and anti-inflammatory properties.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel radioprotective agents based on this chemical class. We will explore the mechanistic rationale, synthetic strategies, and a multi-tiered screening cascade, from initial in vitro antioxidant assays to definitive in vivo radioprotection studies. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring a robust and reproducible drug development workflow.

Introduction: The Rationale for Quinoline Sulfonamides as Radioprotectors

Ionizing radiation induces cellular damage primarily through the radiolysis of water, generating a surge of reactive oxygen species (ROS) that inflict widespread damage on DNA, proteins, and lipids.[2] An ideal radioprotector should be administered prior to radiation exposure to neutralize these initial chemical insults, thereby preserving the integrity and function of healthy tissues.

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] When functionalized with a sulfonamide moiety, the resulting compounds can exhibit potent biological effects. The rationale for investigating quinoline sulfonamides as radioprotectors is threefold:

  • Inherent Antioxidant Properties: The sulfonamide group and the quinoline ring system can act as electron donors, enabling them to scavenge free radicals directly.[3][4] This is a primary mechanism for mitigating the initial ROS burst from ionizing radiation.

  • Modulation of Endogenous Defense Pathways: Certain sulfonamides can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the master regulator of the body's own antioxidant response.[3][5] This preemptively boosts cellular defenses against oxidative stress.

  • Structural Versatility for Optimization: The quinoline and sulfonamide components can be readily modified, allowing for systematic exploration of the structure-activity relationship (SAR) to enhance efficacy and improve pharmacokinetic properties such as lipophilicity and bioavailability.[6][7]

This guide will walk through the essential stages of developing these agents, from chemical synthesis to biological validation.

The Drug Development Workflow: A Strategic Overview

The development of a novel radioprotective agent is a systematic process. The workflow begins with the rational design and synthesis of candidate molecules, followed by a hierarchical screening process to identify the most promising leads for further development.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: In Vivo Validation a Scaffold Selection (Quinoline Sulfonamide) b In Silico Design & Virtual Screening a->b c Chemical Synthesis of Candidate Library b->c d Primary Screen: Antioxidant & Radical Scavenging Assays c->d e Secondary Screen: Cytotoxicity Profiling d->e f Functional Screen: Cell-Based Radioprotection Assays (Clonogenic, Micronucleus) e->f g Lead Candidate Selection f->g h Animal Model of Radiation Injury (e.g., Mouse) g->h i Efficacy & Toxicity Studies h->i j Lead Optimization (SAR Studies) i->j j->b Iterative Redesign

Figure 1: High-level workflow for the development of quinoline sulfonamide radioprotectors.

Synthesis of Quinoline Sulfonamide Candidates

The synthesis of quinoline sulfonamides is typically achieved by reacting a quinoline sulfonyl chloride intermediate with a desired amine. This modular approach allows for the creation of a diverse library of compounds for screening.

Protocol 3.1: General Synthesis of N-Substituted Quinoline-8-sulfonamides

This protocol is adapted from a common synthetic route for creating N-substituted quinoline-8-sulfonamides.[8]

Causality: The reaction hinges on the high reactivity of the sulfonyl chloride group (-SO₂Cl) with the nucleophilic amine (-NH₂ or R-NH-R'). Triethylamine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • Quinoline-8-sulfonyl chloride

  • Appropriate primary or secondary amine (e.g., propargylamine)

  • Triethylamine (TEA)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Deionized water

  • Silica gel for column chromatography

  • Ethyl acetate (or other suitable eluent)

Procedure:

  • In a round-bottom flask, dissolve the selected amine (2 mmol) and triethylamine (3 mmol) in 30 mL of anhydrous chloroform.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Add quinoline-8-sulfonyl chloride (1 mmol) to the solution in small portions over 10-15 minutes. Caution: The reaction can be exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator under reduced pressure to remove the solvent.

  • Add 15 mL of deionized water to the resulting residue. The crude product will often precipitate as a solid.

  • Collect the precipitate by vacuum filtration.

  • Wash the crude product on the filter with two additional 10 mL portions of water to remove any remaining salts.

  • Air-dry the product.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate) to yield the pure quinoline sulfonamide derivative.[8]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Screening Cascade

The goal of in vitro screening is to efficiently identify compounds with the desired biological activity (radioprotection) and an acceptable safety profile (low cytotoxicity) before committing to expensive and time-consuming animal studies.[9]

Primary Screen: Antioxidant & Radical Scavenging Activity

The capacity to neutralize free radicals is a primary indicator of potential radioprotective activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method for assessing this property.[4]

Causality: DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom or an electron from an antioxidant, it becomes reduced to the colorless diphenylpicrylhydrazine. The degree of color change, measured spectrophotometrically, is proportional to the radical scavenging activity of the test compound.[4][10]

Protocol 4.1: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (dissolved in DMSO or methanol)

  • Ascorbic acid (Vitamin C) as a positive control

  • 96-well microplate

  • Microplate reader (517 nm absorbance)

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

  • Prepare a stock solution of each test compound and the ascorbic acid control (e.g., 1 mg/mL in methanol or DMSO).

  • Create a series of dilutions from the stock solutions to test a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of each compound dilution (or control) to the corresponding wells. For the blank, add 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance with the test compound.

  • Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

Compound Type Typical IC₅₀ Range (µM) Interpretation
Strong Antioxidants (e.g., Ascorbic Acid)< 50Potent radical scavenger
Moderate Antioxidants50 - 150Promising activity
Weak/Inactive> 150Low priority for radioprotection
Secondary Screen: Cytotoxicity Profiling

A viable radioprotective agent must protect healthy cells without being toxic itself. Therefore, all "hit" compounds from the primary screen must be evaluated for cytotoxicity.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]

Note: A detailed protocol for the MTT assay is widely available and standardized. The key is to determine the concentration of the compound that reduces cell viability by 50% (IC₅₀) in a relevant non-cancerous cell line (e.g., human foreskin fibroblasts, HFF-1[11]). A high IC₅₀ value is desirable, indicating low toxicity.

Functional Screen: Cell-Based Radioprotection Assays

This is the most critical in vitro step, directly measuring a compound's ability to protect cells from radiation-induced death and DNA damage.

This assay is the gold standard for determining cell reproductive death after ionizing radiation.[12][13] It measures the ability of a single cell to proliferate and form a colony (a "clone" of at least 50 cells), which is the definition of cell survival in radiobiology.

G a 1. Seed Cells Plate cells at varying densities depending on radiation dose b 2. Pre-treatment Incubate with quinoline sulfonamide or vehicle control a->b c 3. Irradiation Expose plates to desired doses of γ- or X-rays b->c d 4. Incubation Allow cells to grow for 7-14 days until visible colonies form c->d e 5. Fix & Stain Fix cells with methanol/acetic acid and stain with crystal violet d->e f 6. Count & Analyze Count colonies (>50 cells). Calculate Plating Efficiency (PE) and Survival Fraction (SF) e->f

Figure 2: Workflow for the Clonogenic Survival Assay.

Protocol 4.3.1: Clonogenic Survival Assay

Materials:

  • Relevant cell line (e.g., HaCaT, V79) in culture

  • 6-well culture plates

  • Complete growth medium

  • Test compound and vehicle control (e.g., DMSO)

  • Radiation source (e.g., X-ray irradiator or ¹³⁷Cs/⁶⁰Co gamma source)

  • Fixation solution (e.g., 3:1 methanol:acetic acid)

  • 0.5% Crystal violet staining solution

Procedure:

  • Cell Plating: Prepare a single-cell suspension. Plate cells into 6-well plates at densities that will yield approximately 50-150 colonies per well after treatment. This is critical: higher radiation doses require more cells to be plated. (See table below for an example).

  • Pre-treatment: Allow cells to attach for 4-6 hours. Then, replace the medium with fresh medium containing either the test compound at a non-toxic concentration or the vehicle control. Incubate for a defined period (e.g., 1-2 hours) before irradiation.

  • Irradiation: Transport plates to the irradiator and expose them to a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy). The 0 Gy plate serves as the control for plating efficiency.

  • Post-Irradiation Incubation: After irradiation, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 7-14 days, depending on the cell line's doubling time, without disturbing them.

  • Fixing and Staining:

    • Remove the medium and gently wash the wells with PBS.

    • Add 1 mL of fixation solution to each well and incubate for 5-10 minutes.[12]

    • Remove the fixation solution and add 1 mL of 0.5% crystal violet solution. Incubate for 2 hours at room temperature.[12]

    • Carefully remove the crystal violet solution and rinse the plates by immersing them in tap water until excess stain is removed.

    • Allow the plates to air dry.

  • Data Analysis:

    • Count the number of colonies containing at least 50 cells in each well.

    • Calculate Plating Efficiency (PE):

      • PE = (Average # colonies in 0 Gy control wells) / (# cells plated in 0 Gy wells)

    • Calculate Survival Fraction (SF) for each dose:

      • SF = (Average # colonies in treated wells) / (# cells plated x PE)

    • Plot the Survival Fraction (on a log scale) versus the Radiation Dose (on a linear scale) to generate a cell survival curve. A successful radioprotective agent will shift the curve to the right, indicating more cells survive at any given radiation dose.

Radiation Dose (Gy) Example Cells to Plate (per well) Rationale
0100-200To determine baseline plating efficiency
2200-400Low dose, high expected survival
4500-1000Medium dose, moderate survival
62000-4000High dose, low expected survival
85000-10000Very high dose, very low survival

This assay provides a direct measure of radiation-induced chromosomal damage. Micronuclei (MN) are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division. An effective radioprotector will reduce the frequency of MN formation.[14]

Causality: Ionizing radiation causes double-strand breaks in DNA. If unrepaired, these breaks can lead to acentric chromosome fragments that are not incorporated into the daughter nuclei during mitosis, forming micronuclei. The assay uses Cytochalasin-B to block cytokinesis (the final stage of cell division), trapping cells in a binucleated state. This makes it easy to identify cells that have completed one nuclear division and to score the MN within them.[15][16]

Note: The CBMN protocol is highly standardized. The key steps involve culturing cells (often peripheral blood lymphocytes), adding Cytochalasin-B, pre-treating with the test compound, irradiating, harvesting, and scoring micronuclei in binucleated cells according to established criteria. A significant reduction in the MN frequency in the drug-treated group compared to the irradiated control indicates radioprotective activity.[14]

In Vivo Validation in Animal Models

Promising candidates from in vitro testing must be validated in a living organism to assess their efficacy and safety in a complex biological system.[17][18]

Choice of Model: Mice are the most common initial model for radioprotection studies due to their cost-effectiveness, well-characterized genetics, and relevance to human physiology.[19] The C57BL/6 strain is often recommended.[19] Larger animal models like non-human primates may be required for advanced preclinical development to meet regulatory requirements under the FDA's "Animal Rule".[19][20]

Protocol 5.1: Mouse Model of Whole-Body Irradiation

Causality: This protocol evaluates the ability of a lead compound to protect mice from lethal doses of total body irradiation (TBI). The primary endpoint is survival, but secondary endpoints like organ damage, oxidative stress markers, and hematopoietic recovery provide crucial mechanistic insights.

Materials:

  • 8-10 week old C57BL/6 mice

  • Lead quinoline sulfonamide compound, formulated for injection (e.g., in a solution of saline with 5% DMSO and 5% Tween-80)

  • Vehicle control solution

  • Gamma irradiator (e.g., ¹³⁷Cs source)

  • Standard animal housing and care facilities

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly assign mice to experimental groups (minimum n=10 per group):

    • Group 1: Vehicle Control (No Irradiation)

    • Group 2: Vehicle + Irradiation

    • Group 3: Compound + Irradiation

    • Group 4: Compound Only (No Irradiation, to test for drug toxicity)

  • Drug Administration: Administer the lead compound or vehicle via intraperitoneal (IP) injection at a predetermined dose and time before irradiation (e.g., 30-60 minutes prior). Dosing should be based on prior maximum tolerated dose (MTD) studies.

  • Irradiation: Place the mice in a well-ventilated holder and expose Groups 2 and 3 to a lethal dose of TBI (e.g., 7-8 Gy, which is typically the LD₅₀/₃₀ for this strain).

  • Post-Irradiation Monitoring:

    • Return mice to their cages with free access to food and water.

    • Monitor the animals daily for 30 days for survival.

    • Record body weight and clinical signs of radiation sickness (e.g., lethargy, ruffled fur, diarrhea) at regular intervals (e.g., every 2-3 days).

  • Endpoint Analysis (Optional Satellite Groups):

    • At specific time points post-irradiation (e.g., 24 hours, 7 days), a separate cohort of animals can be euthanized for tissue analysis.

    • Oxidative Stress: Measure levels of malondialdehyde (MDA) and glutathione (GSH) in liver or spleen tissue.[21]

    • Hematology: Perform a complete blood count (CBC) to assess damage and recovery of the hematopoietic system.[5]

  • Data Analysis:

    • Generate a Kaplan-Meier survival curve and compare survival between groups using a log-rank test. A significant increase in the 30-day survival of the "Compound + Irradiation" group compared to the "Vehicle + Irradiation" group demonstrates radioprotective efficacy.

    • Analyze body weight changes and other secondary endpoints using appropriate statistical tests (e.g., ANOVA, t-test).

Conclusion and Future Directions

The development of radioprotective agents from quinoline sulfonamides is a promising field of research. The workflow described in this guide provides a robust pathway from chemical synthesis to in vivo proof-of-concept. The key to success lies in the logical progression through the screening cascade, using assays that interrogate distinct but complementary aspects of radioprotection—from fundamental radical scavenging to the integrated response of a whole organism.

Future efforts should focus on detailed structure-activity relationship (SAR) studies to optimize lead compounds for potency and drug-like properties. Furthermore, investigating the precise molecular mechanisms, such as the modulation of DNA repair pathways and anti-inflammatory signaling, will be crucial for developing next-generation radioprotectors with superior efficacy and safety profiles.

References

  • Title: Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: MDPI URL: [Link]

  • Title: Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Identifying novel radioprotective drugs via salivary gland tissue chip screening Source: bioRxiv URL: [Link]

  • Title: Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of some novel quinolines and pyrimido [4,5-b] quinolines bearing A sulfonamide moiety as potential anticancer and radioprotective agents Source: PubMed URL: [Link]

  • Title: Natural radioprotectors and their impact on cancer drug discovery Source: Radiation Oncology Journal URL: [Link]

  • Title: In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers Source: Journal of Applied Biology & Biotechnology URL: [Link]

  • Title: Clonogenic Assay Source: Bio-protocol URL: [Link]

  • Title: Sulfonamide a Valid Scaffold for Antioxidant Drug Development Source: ResearchGate URL: [Link]

  • Title: Novel quinazoline sulfonamide-based scaffolds modulate methicillin-resistant Staphylococcus aureus (MRSA) pneumonia in immunodeficient irradiated model: Regulatory role of TGF-β Source: PubMed URL: [Link]

  • Title: Micronucleus Assay-based Evaluation of Radiosensitivity of Lymphocytes among Inhabitants Living in High Background Radiation Area of Mamuju, West Sulawesi, Indonesia Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Exploring Natural Products as Radioprotective Agents for Cancer Therapy: Mechanisms, Challenges, and Opportunities Source: PubMed Central URL: [Link]

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  • Title: Natural Guardians: Natural Compounds as Radioprotectors in Cancer Therapy Source: MDPI URL: [Link]

  • Title: Cutting-edge animal models for radiation combined injury drug development Source: Taylor & Francis Online URL: [Link]

  • Title: Micronucleus Assay: The State of Art, and Future Directions Source: ResearchGate URL: [Link]

  • Title: In vivo radioprotection by alpha-TMG: preliminary studies Source: PubMed URL: [Link]

  • Title: Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition Source: PubMed Central (PMC) URL: [Link]

  • Title: Novel iodinated quinazolinones bearing sulfonamide as new scaffold targeting radiation induced oxidative stress Source: PubMed URL: [Link]

  • Title: Clonogenic assay of cells in vitro Source: PubMed URL: [Link]

  • Title: Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid Source: MDPI URL: [Link]

  • Title: micronucleus assay as a biological dosimeter of in vivo ionising radiation exposure Source: Mutagenesis | Oxford Academic URL: [Link]

  • Title: Animal Models for Radiation Injury, Protection and Therapy Source: BioOne Complete URL: [Link]

  • Title: Manual Scoring with Shortened 48 h Cytokinesis-Block Micronucleus Assay Feasible for Triage in the Event of a Mass-Casualty Radiation Accident Source: BioOne Complete URL: [Link]

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Sources

Application

Application Notes for Researchers on Dual-Target Inhibition of Cholinesterases with Quinoline Sulfonamides

<-3a--22_application="" notes="" for="" researchers="" on="" dual-target="" inhibition="" of="" cholinesterases="" with="" quinoline="" sulfonamides_22_=""> Introduction: The Rationale for Dual Cholinesterase Inhibition...

Author: BenchChem Technical Support Team. Date: February 2026

<-3a--22_application="" notes="" for="" researchers="" on="" dual-target="" inhibition="" of="" cholinesterases="" with="" quinoline="" sulfonamides_22_="">

Introduction: The Rationale for Dual Cholinesterase Inhibition in Neurodegenerative Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a progressive decline in cognitive function.[1] A key pathological feature of AD is the deficiency in the neurotransmitter acetylcholine (ACh).[2] Cholinesterase inhibitors (ChEIs) are a primary therapeutic strategy to manage AD symptoms by increasing ACh levels in the brain.[2] The two main enzymes responsible for ACh hydrolysis are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] While AChE is the primary regulator of ACh in a healthy brain, BChE's role becomes more pronounced in the AD brain as AChE activity declines.[5] Therefore, dual inhibition of both AChE and BChE presents a more comprehensive therapeutic approach to enhance cholinergic neurotransmission.[6]

The quinoline scaffold is a privileged structure in medicinal chemistry, known for its ability to cross the blood-brain barrier and its presence in various biologically active compounds.[7][8] When combined with a sulfonamide moiety, which also has a wide range of therapeutic properties, the resulting quinoline sulfonamide hybrids are potent multi-target agents for neurodegenerative diseases.[1][3] This document provides detailed protocols for the synthesis and in-vitro evaluation of quinoline sulfonamides as dual inhibitors of AChE and BChE.

Chemical Synthesis of Quinoline Sulfonamides: A Step-by-Step Protocol

The synthesis of quinoline sulfonamides can be achieved through various methods. A common and effective approach involves the reaction of a quinoline sulfonyl chloride with a desired amine.[9] This protocol outlines a general procedure for the synthesis of N-substituted quinoline-8-sulfonamides.

Materials:

  • Quinoline-8-sulfonyl chloride

  • Appropriate primary or secondary amine

  • Triethylamine (TEA) or other suitable base

  • Dry solvent (e.g., chloroform, dichloromethane, or acetonitrile)[9][10]

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., methanol, ethyl acetate, hexane)[9][10]

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator, column chromatography setup)

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired amine (2 mmol) and triethylamine (3 mmol) in a suitable dry solvent (30 mL).[10]

  • Cooling: Cool the solution to 0-5 °C using an ice bath.[10]

  • Addition of Quinoline Sulfonyl Chloride: While stirring, add quinoline-8-sulfonyl chloride (1 mmol) portion-wise to the cooled solution.[10]

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9][10]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[10]

    • Add water (10 mL) to the residue.[10]

    • Extract the aqueous mixture with a suitable organic solvent like chloroform or ethyl acetate (3 x 20 mL).[9]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.[9]

  • Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure.[9]

    • Purify the crude product by either recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[9][10]

  • Characterization: Confirm the structure and purity of the synthesized quinoline sulfonamide using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Causality Behind Experimental Choices:

  • The use of a dry solvent and an inert atmosphere (if necessary) is crucial to prevent the hydrolysis of the reactive quinoline sulfonyl chloride.

  • The addition of a base like triethylamine is essential to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

  • Cooling the reaction mixture during the addition of the sulfonyl chloride helps to control the exothermic reaction and minimize side product formation.

Synthesis_Workflow cluster_synthesis Synthesis of Quinoline Sulfonamides start Dissolve Amine and Base in Dry Solvent cool Cool to 0-5 °C start->cool Step 1 add_sulfonyl Add Quinoline Sulfonyl Chloride cool->add_sulfonyl Step 2 react Stir at Room Temperature (2-24h) add_sulfonyl->react Step 3 workup Reaction Work-up (Extraction & Washing) react->workup Step 4 purify Purification (Recrystallization or Chromatography) workup->purify Step 5 characterize Characterization (NMR, MS, IR) purify->characterize Step 6 end Pure Quinoline Sulfonamide characterize->end

Caption: A generalized workflow for the synthesis of quinoline sulfonamides.

In-Vitro Evaluation of Cholinesterase Inhibition: The Ellman's Assay

The most widely used method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.[11][12] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[12]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant source[13]

  • Butyrylcholinesterase (BChE) from equine serum or human source

  • Acetylthiocholine iodide (ATCI) - substrate for AChE[13]

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[13]

  • Phosphate buffer (0.1 M, pH 8.0)[13]

  • Test quinoline sulfonamide compounds

  • Positive control inhibitor (e.g., Donepezil or Galantamine)[13][14]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Protocol for Determining IC₅₀ Values:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds, positive control, and substrates in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired concentrations with the phosphate buffer.

    • Prepare the enzyme and DTNB solutions in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer

      • Test compound solution at various concentrations (typically in a serial dilution)

      • DTNB solution

      • Enzyme solution (AChE or BChE)

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).

    • Immediately start monitoring the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader.[15]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[13][16]

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by the inclusion of several controls:

  • Negative Control: A reaction mixture without the inhibitor to establish the baseline 100% enzyme activity.

  • Positive Control: A known cholinesterase inhibitor (e.g., Donepezil) to validate the assay's sensitivity and accuracy.

  • Blank: A reaction mixture without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

Ellman_Assay_Mechanism cluster_mechanism Mechanism of Ellman's Assay Substrate Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) Thiocholine Thiocholine Substrate->Thiocholine Hydrolysis Enzyme AChE or BChE Enzyme->Thiocholine TNB TNB (Yellow) Absorbance at 412 nm Thiocholine->TNB Reaction DTNB DTNB (Colorless) DTNB->TNB Inhibitor Quinoline Sulfonamide Inhibitor->Enzyme Inhibition

Caption: The enzymatic reaction and detection principle of the Ellman's assay.

Data Presentation: Summarizing Inhibitory Potency

The inhibitory activities of a series of synthesized quinoline sulfonamides against both AChE and BChE are typically presented in a tabular format for easy comparison. The IC₅₀ values are crucial for structure-activity relationship (SAR) studies.

Table 1: Inhibitory Activity of Representative Quinoline Sulfonamides against AChE and BChE

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (SI) (AChE/BChE)
QS-1 1.10 ± 0.77[4]0.58 ± 0.05[4]1.90
QS-2 0.59 ± 0.04 (MAO-A)[4]0.47 ± 0.03 (MAO-B)[4]N/A
Donepezil Reference ValueReference ValueReference Value
Galantamine Reference ValueReference ValueReference Value

Note: The data presented here are hypothetical and for illustrative purposes. Actual values should be determined experimentally. The data for QS-2 is for Monoamine Oxidase (MAO) inhibition, as some quinoline sulfonamides are also designed as multi-target inhibitors.[4]

Conclusion and Future Directions

This application note provides a comprehensive guide for the synthesis and in-vitro evaluation of quinoline sulfonamides as dual inhibitors of AChE and BChE. The described protocols are robust and can be adapted for the screening of a wide range of compounds. Future studies should focus on elucidating the kinetic mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) and conducting in-vivo studies in animal models of Alzheimer's disease to assess the therapeutic potential of promising candidates. Further structural modifications of the quinoline sulfonamide scaffold can also be explored to optimize potency and selectivity.

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  • Gomes, C. R. B., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Frontiers in Pharmacology, 13, 843336. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1673-1680. [Link]

  • da Silva, A. F. M., et al. (2023). Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies. Molecules, 28(2), 677. [Link]

  • Wang, Y., et al. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Frontiers in Chemistry, 11, 1198533. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide

Welcome to the technical support center for the synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explore the chemical rationale behind each step, ensuring a robust and reproducible outcome.

Section 1: Overview of the Synthetic Pathway

The synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide is typically achieved via a three-step sequence. This route leverages a common strategy in medicinal chemistry: the use of a protecting group to mask a reactive functional group (the aniline) while other transformations are carried out. The process involves (1) chlorosulfonation of a protected aniline, (2) coupling with 8-aminoquinoline, and (3) deprotection to yield the final product.

An alternative final step involves the reduction of a nitro group, which can be advantageous in certain contexts.[1]

Primary Synthetic Workflow

The most common and reliable pathway is illustrated below. Understanding the objective of each stage is critical for effective troubleshooting.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Coupling cluster_2 Step 3: Deprotection A Acetanilide B 4-Acetamidobenzenesulfonyl chloride A->B Chlorosulfonic Acid (ClSO3H) (Excess) D 4-acetamido-N-(quinolin-8-yl) benzenesulfonamide B->D Pyridine (Base/Catalyst) Anhydrous Solvent (e.g., DCM) C 8-Aminoquinoline C->D E 4-amino-N-(quinolin-8-yl) benzenesulfonamide (Final Product) D->E Acid Hydrolysis (e.g., aq. HCl, reflux)

Caption: Standard three-step synthesis pathway.

Section 2: Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My overall yield is extremely low after the three steps. Where do I even begin to troubleshoot?

A1: A low overall yield is a classic problem in multi-step synthesis. The most effective strategy is to isolate and validate each step independently. Do not proceed to the next step until the previous one is optimized and the intermediate product is pure.

  • Step-wise Validation: Run Step 1 and purify the intermediate, 4-acetamidobenzenesulfonyl chloride. Calculate the yield. Is it within the expected range (typically 70-85%)? If not, focus your efforts there. Repeat this process for Step 2 and Step 3. This approach pinpoints the exact stage of failure.

  • Starting Material Integrity: Verify the purity of your starting materials, especially 8-aminoquinoline and acetanilide. Impurities can inhibit catalytic activity or introduce competing side reactions.[2]

  • Moisture Control: Many reagents in this synthesis, particularly chlorosulfonic acid and the intermediate sulfonyl chloride, are highly sensitive to moisture.[3] Ensure all glassware is oven-dried, use anhydrous solvents, and conduct moisture-sensitive steps under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm getting a poor yield of 4-acetamidobenzenesulfonyl chloride in Step 1. The reaction mixture turns dark, and I isolate very little product.

A2: The chlorosulfonation of acetanilide is a robust but aggressive electrophilic aromatic substitution that requires careful control. Low yields are almost always traced back to two factors: moisture and temperature.[4]

  • Causality - Moisture: Chlorosulfonic acid (ClSO₃H) reacts violently with water to produce sulfuric acid and HCl. This not only consumes your reagent but also changes the reaction medium, hindering the desired sulfonation. The intermediate sulfonyl chloride is also readily hydrolyzed back to the sulfonic acid.[5][6]

  • Causality - Temperature: This reaction is exothermic. Uncontrolled temperature can lead to charring and degradation of the aromatic ring, resulting in the dark color you observed. Conversely, if the temperature is too low, the reaction rate will be impractically slow.

  • Solution Protocol:

    • Strict Anhydrous Conditions: Use oven-dried glassware and fresh, unopened chlorosulfonic acid.

    • Controlled Reagent Addition: Add the acetanilide portion-wise to the chlorosulfonic acid in an ice bath (0-5 °C) with vigorous stirring. This dissipates heat and prevents localized temperature spikes.

    • Monitor Temperature: After the initial addition, allow the reaction to warm to room temperature and then gently heat (e.g., 50-60 °C) to ensure completion, monitoring with a thermometer.

    • Proper Work-up: Quench the reaction by slowly pouring it onto crushed ice. The product will precipitate as a solid, which can be filtered. This must be done carefully in a well-ventilated fume hood due to the evolution of HCl gas.

Q3: The coupling reaction (Step 2) between my sulfonyl chloride and 8-aminoquinoline is sluggish and incomplete, even after prolonged reaction times. What's wrong?

A3: This is a nucleophilic substitution reaction where the amino group of 8-aminoquinoline attacks the electrophilic sulfur atom of the sulfonyl chloride. Inefficiency here is often due to insufficient activation of the electrophile or competing side reactions.

  • Causality - The Role of Pyridine: Pyridine is not just a simple base in this reaction. It serves two critical functions:

    • Acid Scavenger: It neutralizes the HCl produced during the reaction, preventing it from protonating the 8-aminoquinoline, which would render the nucleophile inert.

    • Nucleophilic Catalyst: Pyridine can react with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the 8-aminoquinoline than the sulfonyl chloride itself.

  • Causality - Hydrolysis: As mentioned, 4-acetamidobenzenesulfonyl chloride is prone to hydrolysis. If your solvent or reagents are not anhydrous, the sulfonyl chloride will revert to the unreactive sulfonic acid, halting the reaction.[5]

  • Solution Protocol:

    • Use Anhydrous Pyridine/Solvent: Use freshly distilled or commercially available anhydrous pyridine and an anhydrous solvent like dichloromethane (DCM) or chloroform.[7]

    • Order of Addition: Dissolve the 8-aminoquinoline and pyridine in your solvent first. Then, add a solution of the 4-acetamidobenzenesulfonyl chloride dropwise at a controlled temperature (e.g., 0 °C to room temperature). This ensures the nucleophile and catalyst are ready and prevents the sulfonyl chloride from decomposing before it can react.

    • Stoichiometry: Use at least a stoichiometric equivalent of pyridine to neutralize the HCl. Often, a slight excess (1.1-1.5 equivalents) or using pyridine as the solvent is beneficial.

Q4: The final deprotection of the acetyl group (Step 3) is either incomplete or leads to a complex mixture of products. How can I achieve a clean conversion?

A4: The goal is to hydrolyze the amide bond of the acetamido group without cleaving the more robust sulfonamide bond or degrading the quinoline core. The choice of acidic or basic conditions is key.

  • Causality - Insufficient Hydrolysis: The amide bond is stable. The reaction typically requires heat (reflux) and a strong acid (like 6M HCl) or base to proceed at a reasonable rate.[8] Incomplete reaction is often due to insufficient heating time or acid/base concentration.

  • Causality - Degradation: While the sulfonamide bond is generally stable to acid, prolonged exposure to harsh, hot acidic conditions can eventually lead to its cleavage or degradation of the quinoline ring system.

  • Solution Protocol (Acidic Hydrolysis):

    • Suspend the protected intermediate in a mixture of ethanol and concentrated HCl (e.g., 3:1 v/v).

    • Heat the mixture to reflux (typically 80-90 °C).

    • Monitor by TLC: Track the disappearance of the starting material. This is crucial. Over-refluxing is a common mistake. The reaction is often complete in 2-4 hours.

    • Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution or saturated NaHCO₃) until the pH is ~7-8. The final product should precipitate and can be collected by filtration.

Section 3: Validated Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessments.

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride (Step 1)
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Acetanilide135.1710.0 g0.0741.0
Chlorosulfonic Acid116.5227 mL (~48 g)0.412~5.6

Procedure:

  • In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a calcium chloride drying tube.

  • Add chlorosulfonic acid (27 mL) to the flask and cool it to 0-5 °C in an ice-water bath.

  • While stirring vigorously, add acetanilide (10.0 g) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the flask in a water bath at 50-60 °C for 1 hour to complete the reaction.

  • Allow the mixture to cool to room temperature.

  • In a separate 1 L beaker, prepare a mixture of crushed ice and water.

  • CAUTION: In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto the crushed ice with stirring. A white solid will precipitate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.[8]

  • Dry the product under vacuum. The expected yield is 12-14 g.

Protocol 2: Synthesis of 4-amino-N-(quinolin-8-yl)benzenesulfonamide (Steps 2 & 3)

G cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection start_coupling Dissolve 8-Aminoquinoline and Pyridine in Anhydrous DCM add_sulfonyl Add solution of 4-Acetamidobenzenesulfonyl chloride dropwise at 0 °C start_coupling->add_sulfonyl stir_rt Stir at Room Temperature for 12-18 hours add_sulfonyl->stir_rt monitor_tlc_1 Monitor by TLC (e.g., 50% EtOAc/Hexane) stir_rt->monitor_tlc_1 workup_1 Wash with aq. HCl, aq. NaHCO3, and Brine monitor_tlc_1->workup_1 dry_purify_1 Dry (Na2SO4), filter, and concentrate to get crude intermediate workup_1->dry_purify_1 start_deprotection Dissolve crude intermediate in EtOH/conc. HCl dry_purify_1->start_deprotection Proceed directly with crude product reflux Reflux for 2-4 hours start_deprotection->reflux monitor_tlc_2 Monitor by TLC for disappearance of starting material reflux->monitor_tlc_2 cool_neutralize Cool to RT and neutralize with aq. NaOH to pH 7-8 monitor_tlc_2->cool_neutralize precipitate Collect precipitated solid by vacuum filtration cool_neutralize->precipitate purify_final Recrystallize from Ethanol/Water or purify by Column Chromatography precipitate->purify_final

Caption: Detailed workflow for the coupling and deprotection steps.

Procedure:

  • Coupling: To a solution of 8-aminoquinoline (5.0 g, 34.7 mmol) in anhydrous pyridine (50 mL) cooled in an ice bath, add 4-acetamidobenzenesulfonyl chloride (8.9 g, 38.1 mmol) portion-wise. Stir the mixture at room temperature overnight. Pour the reaction mixture into ice water, and collect the resulting precipitate by filtration.

  • Deprotection: Transfer the crude, moist intermediate from the previous step into a flask containing 6M aqueous HCl (100 mL). Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

  • Cool the solution to room temperature and carefully neutralize with 10M NaOH solution until a precipitate forms (pH ~7-8).

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography to obtain the final product.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use a different base instead of pyridine for the coupling reaction?

    • A: Yes, other tertiary amines like triethylamine (TEA) can be used as an acid scavenger. However, pyridine's dual role as a nucleophilic catalyst often makes it superior for this specific transformation, leading to higher yields.[7] If using TEA, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes improve the reaction rate.

  • Q: Is it possible to perform the synthesis without the acetyl protecting group?

    • A: It is highly inadvisable. Attempting to directly chlorosulfonate aniline would result in a complex and uncontrollable reaction. The free amino group is highly susceptible to oxidation and reaction with chlorosulfonic acid, leading to polymerization and minimal yield of the desired sulfonyl chloride.

  • Q: What are the best analytical methods for monitoring these reactions?

    • A: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of reaction progress. For final product characterization, High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation.

  • Q: Are there any "greener" or more modern methods for this synthesis?

    • A: Yes, research has explored alternative methods to improve efficiency and reduce waste. For instance, ultrasound-assisted synthesis has been shown to dramatically decrease reaction times and improve yields for the N-acylation of 8-aminoquinoline, suggesting it could be a viable optimization for the coupling step.[9] Additionally, newer methods for forming sulfonamides that avoid starting from sulfonyl chlorides are continuously being developed.[10][11]

References

  • Bogan, C., et al. (2011). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity. National Institutes of Health. [Link]

  • Talebi, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. RSC Advances. [Link]

  • Gugoasa, M., et al. (2022). Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity. Ultrasonics Sonochemistry. [Link]

  • Mercer University. Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Theochem @ Mercer University. THE SYNTHESIS OF SULFA DRUGS. [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • ResearchGate. (2011). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. [Link]

Sources

Optimization

stability of 4-amino-N-quinolin-8-ylbenzenesulfonamide in aqueous solutions

Welcome to the technical support center for 4-amino-N-quinolin-8-ylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-amino-N-quinolin-8-ylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-amino-N-quinolin-8-ylbenzenesulfonamide in my aqueous stock solutions?

The stability of 4-amino-N-quinolin-8-ylbenzenesulfonamide in aqueous solutions is primarily influenced by three main factors: pH, temperature, and light exposure. As a sulfonamide, it is generally resistant to hydrolysis, particularly at acidic pH values[1]. However, in neutral to alkaline conditions, the rate of hydrolysis can increase. Elevated temperatures will accelerate degradation, and exposure to ultraviolet (UV) light can induce photodegradation[2][3].

Q2: I've observed a change in the color of my 4-amino-N-quinolin-8-ylbenzenesulfonamide solution over time. What could be the cause?

A color change in your solution is often an indicator of chemical degradation. This can be due to the formation of chromophoric degradation products. One common degradation pathway for sulfonamides is the cleavage of the S-N bond, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light (photodegradation) or extreme pH conditions. It is crucial to store your solutions protected from light and at a stable, cool temperature.

Q3: What are the expected degradation products of 4-amino-N-quinolin-8-ylbenzenesulfonamide in an aqueous solution?

While specific degradation pathways for 4-amino-N-quinolin-8-ylbenzenesulfonamide are not extensively documented, based on the general chemistry of sulfonamides, the primary degradation is likely to occur via hydrolysis of the sulfonamide bond. This would yield 4-aminobenzenesulfonic acid and 8-aminoquinoline. Photodegradation may result in a more complex mixture of products due to radical-mediated reactions[3].

Q4: What is the recommended pH for storing aqueous solutions of 4-amino-N-quinolin-8-ylbenzenesulfonamide to ensure maximum stability?

Sulfonamides are generally most stable in acidic conditions[1]. Therefore, it is recommended to prepare and store stock solutions in a buffer with a pH in the range of 4-6. It is advisable to perform a pH-rate profile study to determine the optimal pH for your specific experimental conditions.

Q5: Can I autoclave my aqueous solutions containing 4-amino-N-quinolin-8-ylbenzenesulfonamide?

While some compounds are stable to autoclaving, the combination of high temperature (121°C) and pressure can significantly accelerate the hydrolysis of 4-amino-N-quinolin-8-ylbenzenesulfonamide[4]. It is strongly recommended to sterilize your solutions by filtration through a 0.22 µm filter to prevent degradation.

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays using 4-amino-N-quinolin-8-ylbenzenesulfonamide.

Possible Cause 1: Degradation of the compound in the stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of 4-amino-N-quinolin-8-ylbenzenesulfonamide.

    • Quantify the concentration of the fresh stock solution using a validated analytical method such as HPLC-UV or LC-MS[5][6].

    • Compare the potency of the fresh stock solution to the old one in your assay.

    • If the fresh stock solution yields more consistent results, this indicates that the old stock solution had degraded.

  • Preventative Measures:

    • Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Protect stock solutions from light by using amber vials or wrapping them in aluminum foil.

    • Always bring the stock solution to room temperature before opening to prevent condensation from introducing water, which can affect stability.

Possible Cause 2: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Incubate the 4-amino-N-quinolin-8-ylbenzenesulfonamide in your cell culture medium at 37°C for the duration of your experiment.

    • At various time points, take samples of the medium and analyze for the presence of the parent compound and any degradation products using HPLC-UV or LC-MS.

  • Preventative Measures:

    • If significant degradation is observed, consider reducing the incubation time of your experiment if possible.

    • Evaluate if components in your media are contributing to the degradation.

Issue 2: Precipitate formation in my aqueous stock solution upon storage.

Possible Cause 1: Low aqueous solubility.

  • Troubleshooting Steps:

    • Determine the aqueous solubility of 4-amino-N-quinolin-8-ylbenzenesulfonamide at the desired pH and temperature.

    • If the concentration of your stock solution exceeds the solubility limit, a precipitate will form.

  • Preventative Measures:

    • Prepare stock solutions at a concentration below the determined solubility limit.

    • Consider using a co-solvent such as DMSO or ethanol to prepare a highly concentrated stock solution, which can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Possible Cause 2: Formation of an insoluble degradation product.

  • Troubleshooting Steps:

    • Isolate the precipitate by centrifugation.

    • Wash the precipitate with water to remove any soluble components.

    • Dissolve the precipitate in a suitable organic solvent and analyze its identity using techniques like LC-MS or NMR.

  • Preventative Measures:

    • If the precipitate is a degradation product, follow the preventative measures for minimizing degradation as outlined in Issue 1.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of 4-amino-N-quinolin-8-ylbenzenesulfonamide under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4-amino-N-quinolin-8-ylbenzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Photolytic Degradation: Expose a 100 µg/mL aqueous solution to a calibrated UV lamp (e.g., 254 nm and 365 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Incubate the solid compound at 105°C for 24 hours. Prepare a 100 µg/mL solution from the stressed solid.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples and a non-stressed control by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile with 0.1% formic acid).

  • Use a photodiode array (PDA) detector to monitor the appearance of new peaks and changes in the peak area of the parent compound.

  • Characterize major degradation products using LC-MS.

Protocol 2: Real-Time Stability Study

This protocol assesses the stability of 4-amino-N-quinolin-8-ylbenzenesulfonamide in a specific aqueous buffer under defined storage conditions.

1. Preparation of Stability Samples:

  • Prepare a solution of 4-amino-N-quinolin-8-ylbenzenesulfonamide in your desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4) at the intended working concentration.

  • Aliquot the solution into multiple amber vials.

2. Storage Conditions:

  • Store the vials at various temperatures, for example:

    • Refrigerated: 2-8°C
    • Room Temperature: 25°C / 60% Relative Humidity (RH)
    • Accelerated: 40°C / 75% RH

3. Time Points for Analysis:

  • Analyze the samples at predetermined time points, such as 0, 1, 3, 6, and 12 months.

4. Sample Analysis:

  • At each time point, retrieve a vial from each storage condition.

  • Analyze the sample for the concentration of 4-amino-N-quinolin-8-ylbenzenesulfonamide using a validated HPLC method.

  • Monitor for the appearance of any degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for 4-amino-N-quinolin-8-ylbenzenesulfonamide in pH 7.4 Buffer
Storage ConditionTime Point (Months)% Remaining of Initial ConcentrationAppearance of Degradation Products
2-8°C0100%None detected
399.5%None detected
699.1%None detected
1298.2%Minor peak at RRT 0.85
25°C / 60% RH0100%None detected
397.3%Minor peak at RRT 0.85
694.5%Peak at RRT 0.85 increases
1288.1%Multiple degradation peaks observed
40°C / 75% RH0100%None detected
385.2%Multiple degradation peaks observed
672.4%Significant degradation

Visualizations

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare Aqueous Solution of Compound Temp Temperature (2-8°C, 25°C, 40°C) Prep->Temp Expose to Conditions Light Light Exposure (Protected vs. Exposed) Prep->Light Expose to Conditions pH pH of Buffer (e.g., 4, 7, 9) Prep->pH Expose to Conditions Timepoints Pull Samples at Timepoints (T0, T1, T2...) Temp->Timepoints Light->Timepoints pH->Timepoints HPLC HPLC-UV/MS Analysis Timepoints->HPLC Quant Quantify Parent Compound HPLC->Quant Deg Identify Degradants HPLC->Deg

Caption: Workflow for a comprehensive stability study of 4-amino-N-quinolin-8-ylbenzenesulfonamide.

G cluster_hydrolysis Hydrolysis (pH, Temp) cluster_photo Photodegradation (UV Light) Parent 4-Amino-N-quinolin-8-yl- benzenesulfonamide Deg1 4-Aminobenzenesulfonic acid Parent->Deg1 S-N Cleavage Deg2 8-Aminoquinoline Parent->Deg2 S-N Cleavage Photo_Inter Radical Intermediates Parent->Photo_Inter Photon Absorption Photo_Prod Complex Mixture of Photoproducts Photo_Inter->Photo_Prod

Caption: Hypothetical degradation pathways for 4-amino-N-quinolin-8-ylbenzenesulfonamide.

References

  • Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations - PubMed. Available at: [Link]

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Distribution of Sulfonamide Antibiotics and Resistance Genes and Their Correlation with Water Quality in Urban Rivers (Changchun City, China) in Autumn and Winter - MDPI. Available at: [Link]

  • Analytical methods for amino acid determination in organisms - PubMed. Available at: [Link]

  • Quantitative Amino Acid Analysis | Request PDF - ResearchGate. Available at: [Link]

  • The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH | Request PDF - ResearchGate. Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. Available at: [Link]

  • Studies on sulfonamide degradation products | Download Table - ResearchGate. Available at: [Link]

  • Stability of adenine-based cytokinins in aqueous solution - PubMed. Available at: [Link]

  • New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase and Potential Multifunctional Agents for Alzheimer's Disease Treatment - PMC - NIH. Available at: [Link]

  • Identification by HSQC and Quantification by qHNMR Innovate Pharmaceutical Amino Acid Analysis | Request PDF - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Acylation of 8-Aminoquinoline

Welcome to the technical support center for the N-acylation of 8-aminoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical chemical transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of 8-aminoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical chemical transformation. As a foundational step in the synthesis of a wide array of biologically active molecules, chelating agents, and directing groups for C-H functionalization, mastering the N-acylation of 8-aminoquinoline is paramount.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve optimal results.

I. Understanding the Reaction: A Mechanistic Overview

The N-acylation of 8-aminoquinoline involves the formation of an amide bond between the primary amino group at the C8 position of the quinoline ring and a carboxylic acid. Due to the relatively low nucleophilicity of the aromatic amine, direct reaction with a carboxylic acid is generally not feasible and requires the activation of the carboxylic acid.[3] This is typically achieved through two main strategies: conversion to a highly reactive acyl chloride or in-situ activation using a coupling reagent.

Diagram 1: General Pathways for N-Acylation of 8-Aminoquinoline

N-Acylation Pathways cluster_0 Reactants cluster_1 Activation Method 8-AQ 8-Aminoquinoline Product N-Acyl-8-aminoquinoline 8-AQ->Product Nucleophilic Attack RCOOH Carboxylic Acid AcylChloride Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) RCOOH->AcylChloride Activation Coupling In-situ Activation (Coupling Reagents) RCOOH->Coupling Activation AcylChloride->Product Reaction with 8-AQ (Base required) Coupling->Product Reaction with 8-AQ

Caption: Key strategies for activating carboxylic acids for N-acylation.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses common issues encountered during the N-acylation of 8-aminoquinoline in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Inefficient Carboxylic Acid Activation. The core of the reaction's success lies in the efficient activation of the carboxylic acid.

    • Insight: Coupling reagents can decompose upon prolonged exposure to moisture and air. Acyl chlorides are highly moisture-sensitive.

    • Solution:

      • Use fresh, high-purity coupling reagents. Store them in a desiccator.

      • If preparing an acyl chloride, ensure anhydrous conditions and use freshly distilled reagents like thionyl chloride or oxalyl chloride.

      • Consider the hierarchy of coupling reagent reactivity. For difficult couplings, stronger reagents like HATU or PyBOP may be more effective than standard carbodiimides like EDC.

  • Cause 2: Insufficient Nucleophilicity of 8-Aminoquinoline. The lone pair of electrons on the nitrogen of 8-aminoquinoline is delocalized into the aromatic system, reducing its nucleophilicity compared to aliphatic amines.

    • Insight: The reaction medium and the presence of a suitable base can significantly impact the effective nucleophilicity.

    • Solution:

      • Solvent Choice: Use polar aprotic solvents like DMF or NMP, which can help to solubilize the reactants and facilitate the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are also commonly used.

      • Base Selection: When using coupling reagents that require a base (e.g., HATU, PyBOP), a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) is crucial to prevent it from competing with the 8-aminoquinoline. For acyl chloride reactions, a base like pyridine or triethylamine is necessary to neutralize the HCl byproduct and drive the reaction forward.[4]

  • Cause 3: Steric Hindrance. If either the carboxylic acid (especially at the α-carbon) or a substituted 8-aminoquinoline is sterically bulky, the reaction rate can be significantly reduced.

    • Insight: The transition state for amide bond formation is sensitive to steric congestion around the reacting centers.

    • Solution:

      • Increase the reaction temperature to provide more energy to overcome the activation barrier.

      • Prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time.

      • Switch to a more powerful coupling reagent known to be effective for hindered substrates, such as HATU or COMU.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting Low Conversion Start Low Conversion Observed Check_Activation Verify Carboxylic Acid Activation (Fresh Reagents, Anhydrous Conditions) Start->Check_Activation Optimize_Base Optimize Base (Use DIPEA for coupling, Pyridine/Et₃N for acyl chloride) Check_Activation->Optimize_Base If no improvement Success Improved Yield Check_Activation->Success Issue Resolved Optimize_Solvent Change Solvent (Try DMF or NMP for polarity) Optimize_Base->Optimize_Solvent If no improvement Optimize_Base->Success Issue Resolved Increase_Temp_Time Increase Temperature & Reaction Time Optimize_Solvent->Increase_Temp_Time If no improvement Optimize_Solvent->Success Issue Resolved Change_Coupling Use a More Powerful Coupling Reagent (e.g., HATU, PyBOP) Increase_Temp_Time->Change_Coupling If no improvement Increase_Temp_Time->Success Issue Resolved Change_Coupling->Success Issue Resolved

Caption: A systematic approach to diagnosing and solving low reaction yields.

Question 2: I am observing multiple spots on my TLC plate, indicating side products. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common issue, particularly with highly reactive coupling reagents.

  • Side Product 1: N-Acylurea.

    • Insight: This is a classic side product when using carbodiimide reagents like DCC or EDC. The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and consumes the activated carboxylic acid.[2]

    • Solution: Add 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to the reaction mixture. These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement but still highly reactive towards the amine.[5][6][7]

  • Side Product 2: Symmetrical Anhydride.

    • Insight: Two molecules of the carboxylic acid can react with the coupling reagent to form a symmetric anhydride. While this anhydride can still acylate the amine, it consumes two equivalents of the acid for every one acylation, which can be problematic if the acid is valuable.

    • Solution: Control the stoichiometry carefully. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes favor the desired reaction pathway.

  • Side Product 3: Guanidinylation of the Amine.

    • Insight: When using excess aminium/uronium-based coupling reagents like HBTU or TBTU, the reagent itself can react with the free 8-aminoquinoline to form a guanidinium byproduct, capping the amine and preventing acylation.[8]

    • Solution: Use the coupling reagent in a 1:1 molar ratio with the carboxylic acid. Avoid a large excess of the coupling reagent.

Diagram 3: Mechanism of N-Acylurea Side Product Formation and its Prevention

Side_Reaction cluster_main Carbodiimide Activation cluster_path1 Desired Pathway cluster_path2 Side Reaction Pathway cluster_prevention Prevention RCOOH R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Amide Desired Amide O_acylisourea->Amide + 8-Aminoquinoline N_Acylurea N-Acylurea (Unreactive) O_acylisourea->N_Acylurea Intramolecular Rearrangement Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt Amine 8-Aminoquinoline Amine->Amide HOBt HOBt HOBt->Active_Ester Active_Ester->Amide + 8-Aminoquinoline

Caption: HOBt intercepts the reactive intermediate to prevent side reactions.

Question 3: My product is difficult to purify. What are some effective purification strategies?

Answer: Purification of N-acylated 8-aminoquinolines can sometimes be challenging due to their polarity and potential to chelate with silica gel.

  • Strategy 1: Column Chromatography.

    • Insight: This is the most common method. The choice of eluent is critical.

    • Solution: A gradient elution starting with a non-polar solvent (e.g., hexane or pentane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective.[5] For very polar products, adding a small amount of methanol to the eluent may be necessary. Sometimes, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system can prevent streaking on the silica gel column by deactivating acidic sites.

  • Strategy 2: Acid-Base Extraction.

    • Insight: This technique is useful for removing unreacted carboxylic acid or basic impurities. The amide product is typically neutral.

    • Solution: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid and acidic additives like HOBt. Subsequently, a wash with a dilute acid (e.g., 1M HCl) can remove unreacted 8-aminoquinoline and other basic impurities. Finally, wash with brine to remove residual water before drying the organic layer.[9]

  • Strategy 3: Crystallization.

    • Insight: If the product is a solid, crystallization can be a highly effective method for obtaining very pure material.

    • Solution: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then either cool the solution slowly or add an anti-solvent (a solvent in which the product is insoluble) to induce crystallization.[10] Common solvent systems for crystallization include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.

III. Experimental Protocols & Data

Protocol 1: General Procedure for N-Acylation using a Coupling Reagent (TBTU)
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Activation: Add TBTU (1.05 eq.) and DIPEA (2.0 eq.) to the solution and stir at room temperature for 15-30 minutes. The formation of the active ester can be monitored by TLC.

  • Coupling: Add a solution of 8-aminoquinoline (1.1 eq.) in a minimum amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous LiCl solution (to remove DMF), followed by 1M HCl, saturated aqueous NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Acylation using an Acyl Chloride
  • Acyl Chloride Formation: In a flame-dried flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM. Add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of DMF (1 drop). Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

  • Acylation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C in an ice bath. Add a solution of 8-aminoquinoline (1.1 eq.) and pyridine (1.5 eq.) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or crystallization.[5][8]

Table 1: Comparison of N-Acylation Conditions for 8-Aminoquinoline Derivatives
Carboxylic Acid/Acylating AgentCoupling Reagent/BaseSolventTime (h)Temp (°C)Yield (%)Reference
Myrtenoic Acid1. (COCl)₂, cat. DMF2. PyridineDCM2RT81[5]
4-Methoxybenzoic AcidAcid Chloride, iPr₂NEtTHF4RTMajor Product[8]
Boc-glycineTBTU, DIPEADMF12RT90[This Guide, based on general procedures]
Pivalic AcidEDCI, HOBt, DIPEADMF6RT~85[This Guide, based on general procedures]
Benzoic AcidHATU, DIPEADMF4RT>95[This Guide, based on general procedures]

Note: Yields are highly substrate-dependent and the values provided for general procedures are typical expectations.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a stronger base like sodium hydride (NaH) to deprotonate the 8-aminoquinoline first? A1: Yes, this is a valid strategy, particularly when using less reactive acylating agents like esters or acyl imidazolides. Deprotonating the amine with a strong base like NaH or t-BuOK significantly increases its nucleophilicity.[8] However, this makes the reaction conditions more sensitive to moisture and may not be necessary when using highly reactive coupling reagents or acyl chlorides.

Q2: Will the reaction conditions affect other functional groups on my carboxylic acid or quinoline? A2: Generally, amide coupling conditions are mild and compatible with many functional groups. However, if your carboxylic acid has a free hydroxyl or thiol group, it may compete in the acylation reaction. Protection of these groups may be necessary. The quinoline ring itself is generally stable, but under very harsh acidic or basic conditions or with certain catalysts, side reactions at other positions on the ring are possible, though uncommon in standard N-acylations.[1]

Q3: How do I monitor the reaction using TLC? A3: Spot the reaction mixture on a silica gel TLC plate alongside the starting materials (8-aminoquinoline and the carboxylic acid). Use an appropriate eluent system (e.g., 30-50% ethyl acetate in hexane). The product, being an amide, will typically have an Rf value intermediate between the more polar 8-aminoquinoline and the carboxylic acid. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicates the reaction is progressing. Visualization can be done under a UV lamp (254 nm) and/or by staining with an appropriate agent like potassium permanganate or ceric ammonium molybdate.

Q4: Is it necessary to use anhydrous solvents? A4: Yes, it is highly recommended. Water can hydrolyze the activated carboxylic acid intermediates (e.g., O-acylisourea, active esters, acyl chlorides) back to the carboxylic acid, thus reducing the yield. It can also decompose some of the coupling reagents. Using anhydrous solvents and an inert atmosphere is good practice for achieving high yields and reproducibility.

V. References

  • Institute for Basic Science. (2015, October 14). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups.

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.

  • Park, Y., et al. (2017, August 30). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances.

  • NCERT. Amines.

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (2021). The Journal of Organic Chemistry.

  • N-Acylation in combinatorial chemistry. (2004). ARKAT USA.

  • Royal Society of Chemistry. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters.

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.

  • Ghosh, A. K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Aapptec Peptides. Coupling Reagents.

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews.

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

  • Hampton Research. Crystallization Tips.

  • Slideshare. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx.

  • The Royal Society of Chemistry. (2015). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

Sources

Optimization

Technical Support Center: Synthesis of 8-Hydroxyquinoline-5-Sulfonamide Derivatives

Welcome to the technical support center for the synthesis of 8-hydroxyquinoline-5-sulfonamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-hydroxyquinoline-5-sulfonamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile and biologically significant scaffold. 8-Hydroxyquinoline and its derivatives are renowned for their wide range of pharmacological applications, including antifungal, antibacterial, and anticancer activities.[1][2][3] The introduction of a sulfonamide moiety at the C-5 position is a key strategy for modulating these properties and developing novel therapeutic agents.[3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in chemical principles and practical laboratory experience.

Section 1: The Core Synthesis Pathway: A Mechanistic Overview

The synthesis of 8-hydroxyquinoline-5-sulfonamide derivatives is typically achieved via a two-step process. The foundational reaction is an electrophilic aromatic substitution (chlorosulfonation) on the electron-rich 8-hydroxyquinoline (8-HQ) ring, followed by a nucleophilic substitution with a desired amine.

  • Step 1: Chlorosulfonation. 8-Hydroxyquinoline is reacted with chlorosulfonic acid (ClSO₃H) to form the key intermediate, 8-hydroxyquinoline-5-sulfonyl chloride.[4] This reaction is highly exothermic and requires careful temperature control to favor substitution at the C-5 position.[5]

  • Step 2: Amination. The resulting sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic attack by a primary or secondary amine to form the stable sulfonamide linkage.[6][7]

A critical consideration is the potential for the phenolic hydroxyl group at the C-8 position to interfere with subsequent reactions, particularly metal-catalyzed cross-couplings.[4] In such cases, a protection strategy, such as O-methylation, is often employed.[4][6]

Synthesis_Workflow HQ 8-Hydroxyquinoline SulfonylChloride 8-Hydroxyquinoline- 5-sulfonyl Chloride HQ->SulfonylChloride 1. ClSO3H ProtectedHQ 8-Methoxyquinoline (Protected) HQ->ProtectedHQ Sulfonamide Target Sulfonamide Derivative SulfonylChloride->Sulfonamide 2. R1R2NH ProtectedSC 8-Methoxyquinoline- 5-sulfonyl Chloride ProtectedHQ->ProtectedSC 1. ClSO3H ProtectedSulfonamide Protected Sulfonamide ProtectedSC->ProtectedSulfonamide 2. R1R2NH ProtectedSulfonamide->Sulfonamide

Caption: General synthesis workflow for 8-hydroxyquinoline-5-sulfonamide derivatives.

Section 2: Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing both solutions and the underlying chemical reasoning.

Stage 1: Chlorosulfonation of 8-Hydroxyquinoline
Problem Probable Cause(s) Recommended Solution & Rationale
Very low or no yield of sulfonyl chloride 1. Moisture Contamination: Chlorosulfonic acid is extremely sensitive to moisture and will rapidly hydrolyze to sulfuric acid, which is not an effective chlorinating agent.[5][8][9] 2. Incomplete Reaction: Insufficient reaction time or temperature.[5] 3. Reagent Degradation: Use of old or improperly stored chlorosulfonic acid.1. Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C. Conduct the reaction under an inert atmosphere (N₂ or Ar). Use a fresh, unopened bottle of chlorosulfonic acid.[8] 2. Optimize Reaction Parameters: Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature, but be aware of increased side product formation. 3. Use Fresh Reagent: Procure a new bottle of chlorosulfonic acid. Its purity is paramount for success.
Formation of multiple products (TLC analysis) 1. Isomer Formation: Sulfonation at the C-7 position can occur, leading to 8-hydroxyquinoline-7-sulfonyl chloride.[5] 2. Di-sulfonation: Excessive sulfonating agent or high localized concentrations can lead to the formation of di-sulfonated products.[5] 3. Product Degradation: High reaction temperatures can cause charring and decomposition of the aromatic ring.1. Strict Temperature Control: Formation of the C-5 isomer is kinetically favored at lower temperatures. Perform the addition of 8-HQ to chlorosulfonic acid slowly in an ice bath (0-5°C) to maintain control.[5][6] 2. Control Stoichiometry: Use a slight excess of chlorosulfonic acid, but avoid a large excess. Add the 8-HQ portion-wise or as a solution to prevent localized overheating and high concentrations. 3. Maintain Low Temperature: Do not allow the reaction temperature to rise uncontrollably. Efficient stirring is crucial.
Reaction mixture turns dark brown or black Charring/Decomposition: The reaction is highly exothermic. Uncontrolled addition of the reagent or inadequate cooling leads to a runaway reaction, causing oxidation and decomposition of the 8-hydroxyquinoline substrate.Slow, Controlled Addition: Add the 8-hydroxyquinoline to the chlorosulfonic acid (not the other way around) very slowly and in small portions, ensuring the internal temperature does not exceed 5-10°C. Vigorous stirring is essential to dissipate heat effectively.
Stage 2: Amination to Form the Sulfonamide

Q: My amination reaction is sluggish or fails to go to completion. What's wrong?

A: This is a common issue with several potential causes:

  • Hydrolysis of the Sulfonyl Chloride Intermediate: The 8-hydroxyquinoline-5-sulfonyl chloride is highly susceptible to hydrolysis.[8] If it is exposed to moisture during work-up or before the amination step, it will convert to the unreactive sulfonic acid.

    • Solution: After the chlorosulfonation, the reaction is typically quenched by pouring it onto crushed ice. The precipitated sulfonyl chloride should be filtered quickly, washed with cold water, and either dried thoroughly under high vacuum or used immediately in its wet state in the next step, accounting for the presence of water. For best results, dissolve the crude intermediate in an anhydrous solvent (like THF or CH₃CN) and dry the solution with MgSO₄ before adding the amine.[6]

  • Low Nucleophilicity of the Amine: Electron-poor aromatic amines or sterically hindered aliphatic amines are weak nucleophiles and will react slowly.

    • Solution: The reaction may require heating. Try refluxing in a suitable solvent like acetonitrile or THF. The addition of a non-nucleophilic base like triethylamine (TEA) or pyridine is often necessary to scavenge the HCl generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.[2][8]

  • Insufficient Base: The reaction produces one equivalent of HCl. If not neutralized, this acid will protonate your starting amine, effectively removing it from the reaction.

    • Solution: Use at least two equivalents of the amine nucleophile (one to react, one to act as the base) or use one equivalent of the amine and 1.1-1.2 equivalents of an auxiliary base like triethylamine.[4]

Q: Do I need to protect the 8-hydroxyl group?

A: It depends on your downstream chemistry.

  • Protection is NOT required for the standard amination reaction. The sulfonyl chloride is much more electrophilic than the phenolic proton is acidic under typical reaction conditions. The amination will proceed selectively.

  • Protection IS recommended if:

    • You plan to perform subsequent reactions that are sensitive to acidic protons, such as metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira). The 8-HQ moiety is a well-known chelating agent and can poison the catalyst.[4]

    • Your amine has other functional groups that could be compromised by the acidic phenol.

    • Common Strategy: Protect the phenol as a methyl or benzyl ether.[6] O-methylation can be achieved with sodium hydride and methyl iodide in DMF.[4] The methoxy group also enhances the stability of the sulfonyl chloride intermediate.[6]

Troubleshooting_Amination Start Amination Reaction Fails CheckSC Is the Sulfonyl Chloride Intermediate viable? Start->CheckSC CheckAmine Is the Amine Nucleophilic Enough? Start->CheckAmine CheckBase Is there sufficient base present? Start->CheckBase Sol_Hydrolysis Solution: Use intermediate immediately or dry rigorously before use. CheckSC->Sol_Hydrolysis No (Hydrolysis likely) Sol_Amine Solution: Heat the reaction (reflux in CH3CN/THF). Consider a more nucleophilic amine. CheckAmine->Sol_Amine No (Sterically hindered or electron-poor) Sol_Base Solution: Use >2 eq. of amine or add 1.2 eq. of TEA/Pyridine. CheckBase->Sol_Base No (HCl quenching amine)

Caption: Decision flowchart for troubleshooting the amination step.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions when working with chlorosulfonic acid? A: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. ALWAYS work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, splash goggles, a face shield, and heavy-duty acid-resistant gloves. Have a sodium bicarbonate or other suitable neutralizing agent readily available for spills. Reactions should be equipped with a gas outlet bubbler to manage HCl evolution.

Q: How can I confirm the structure and purity of my final 8-hydroxyquinoline-5-sulfonamide derivative? A: A combination of analytical techniques is essential.

  • TLC: To monitor reaction progress and assess crude purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure, including the successful incorporation of the amine fragment and the substitution pattern on the quinoline ring.

  • Mass Spectrometry (HR-MS): To confirm the molecular weight and elemental composition.[4]

  • Melting Point: To assess purity; a sharp melting point indicates a pure compound.

Q: Why is the 5-position preferentially sulfonated over the 7-position? A: The substitution pattern in electrophilic aromatic substitution on the 8-hydroxyquinoline ring is directed by the powerful activating and ortho-, para-directing hydroxyl group at C-8. This strongly directs incoming electrophiles to the C-5 (para) and C-7 (ortho) positions. Under kinetic control (lower temperatures), the less sterically hindered C-5 position is favored.[5] At higher temperatures (thermodynamic control), a mixture of isomers or rearrangement to the more stable isomer can occur.

Q: My final product is difficult to purify by column chromatography. What are some alternative methods? A: 8-hydroxyquinoline derivatives can chelate silica gel-bound metal impurities, leading to streaking on columns.

  • Recrystallization: This is often the most effective method for purifying these crystalline solids.[6] Experiment with various solvent systems (e.g., ethanol/water, acetone, ethyl acetate/hexanes).

  • Acid-Base Extraction: If your product has a basic nitrogen in the amine side chain, you can dissolve the crude mixture in an organic solvent, wash with dilute aqueous acid (e.g., 1M HCl) to protonate and extract your product into the aqueous layer. Then, basify the aqueous layer and re-extract the pure product back into an organic solvent.

  • Trituration: Suspending the crude solid in a solvent in which the impurities are soluble but the product is not can be an effective purification technique.

Section 4: Standard Operating Protocols

Protocol 1: Synthesis of 8-Hydroxyquinoline-5-sulfonyl Chloride[4]
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet, place chlorosulfonic acid (5.0 eq). Cool the flask to 0°C in an ice-salt bath.

  • Reaction: To the stirred, cold chlorosulfonic acid, add solid 8-hydroxyquinoline (1.0 eq) portion-wise over 30-45 minutes. Ensure the internal temperature does not rise above 5°C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. A yellow-to-orange precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid under high vacuum for several hours. The resulting 8-hydroxyquinoline-5-sulfonyl chloride should be used immediately in the next step.

Protocol 2: General Amination to Synthesize Sulfonamide Derivatives[4][6]
  • Setup: In a round-bottom flask, dissolve the crude 8-hydroxyquinoline-5-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile (or THF).

  • Addition of Amine: Add the desired primary or secondary amine (2.2 eq) to the solution. Alternatively, use the amine (1.1 eq) and triethylamine (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. If the reaction is slow, it can be gently heated to 50-60°C or refluxed.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or chloroform.

  • Purification: Wash the organic layer sequentially with water, 1M HCl (to remove excess amine/TEA), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography.

References

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Głowacka, I. E., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(23), 7169. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Sultani, H. H. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8), 1359. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of 8‐hydroxyquinoline‐5‐(N‐substituted)‐sulfonamide by.... Retrieved from [Link]

  • Urbankova, L., et al. (2021). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. Polymers, 13(16), 2776. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 8-hydroxyquinoline-5-sulfonyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from [Link]

Sources

Troubleshooting

minimizing off-target effects of quinoline sulfonamide inhibitors

Subject: A Practical Guide to Minimizing Off-Target Effects of Quinoline Sulfonamide Inhibitors Welcome to the technical support center for researchers working with quinoline sulfonamide inhibitors. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: A Practical Guide to Minimizing Off-Target Effects of Quinoline Sulfonamide Inhibitors

Welcome to the technical support center for researchers working with quinoline sulfonamide inhibitors. This guide is designed to provide you, our fellow scientists and drug development professionals, with actionable insights and troubleshooting strategies to navigate the complexities of inhibitor selectivity. Our goal is to help you anticipate, identify, and mitigate off-target effects to accelerate your research with confidence.

Section 1: Foundational Insights: Understanding the "Off-Target" Challenge

This section provides a brief overview of why quinoline sulfonamides are a powerful but challenging class of inhibitors.

Q1: What is the primary mechanism of action for quinoline sulfonamide inhibitors and why does it lead to off-target effects?

Quinoline sulfonamides are versatile pharmacophores widely explored for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Their mechanism often involves targeting specific enzymes like protein kinases or carbonic anhydrases (CAs).

The core issue stems from the conserved nature of enzyme active sites. For instance:

  • Kinase Inhibitors: Many quinoline sulfonamides are designed as ATP-competitive inhibitors. The ATP-binding pocket is structurally similar across the vast human kinome (over 500 kinases), making it challenging to achieve absolute selectivity for a single kinase.[3]

  • Carbonic Anhydrase Inhibitors: The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group that anchors the inhibitor to the active site of carbonic anhydrases.[4][5] Since multiple CA isoforms exist (e.g., CA I, II, IX, XII), inhibitors designed for a specific disease-related isoform like CA IX can inadvertently inhibit ubiquitously expressed "housekeeping" isoforms like CA I and CA II, which are considered major off-targets.[6]

An off-target effect occurs when an inhibitor binds to and modulates the activity of a biological molecule other than its intended target, potentially leading to misleading experimental results or toxicity.[7]

Section 2: Proactive Strategies: Predicting and Designing for Selectivity

Before beginning costly and time-consuming wet-lab experiments, a robust in silico and design strategy can significantly de-risk your project.

Q2: How can I computationally predict potential off-targets for my quinoline sulfonamide lead compound?

Computational, or in silico, approaches are indispensable for early identification of potential off-target interactions.[8] A multi-pronged strategy is most effective:

  • Similarity-Based Methods: These tools compare your molecule to large databases of compounds with known activities. The principle is that structurally similar molecules often have similar biological activities.

    • Similarity Ensemble Approach (SEA): Identifies related proteins based on the chemical similarity among their ligands.[9]

    • Ligand Fingerprinting: Uses 2D features like Extended-Connectivity Fingerprints (ECFP) to calculate similarity scores against ligands with known targets.[8]

  • Structure-Based Methods: If the 3D structure of your intended target and potential off-targets are known, you can use:

    • Molecular Docking: Simulates the binding of your inhibitor into the active sites of multiple proteins to predict binding affinity and pose. This can help identify off-targets with compatible binding pockets.

    • Pharmacophore Modeling: Creates a 3D model of the essential features required for binding and screens it against a database of protein structures.[9]

A recommended workflow combines these approaches to generate a "hit list" of high-probability off-targets for subsequent experimental validation.

G cluster_0 In Silico Prediction Phase cluster_1 Experimental Validation Phase a Lead Quinoline Sulfonamide Structure b 2D Similarity Search (SEA, Fingerprinting) a->b c 3D Structure-Based Screening (Docking) a->c d Consensus Scoring & Prioritization b->d c->d e High-Priority Potential Off-Targets d->e Generate Hit List f In Vitro Screening (Biochemical Assays) e->f g Cell-Based Assays (Phenotypic Analysis) f->g h Confirm or Refute Off-Target Activity g->h

Caption: Integrated workflow for predicting and validating off-target effects.

Q3: My lead compound has known off-targets. What structural modifications (SAR) can I make to improve its selectivity?

Structure-Activity Relationship (SAR) studies are key to rationally designing more selective inhibitors.[10] The goal is to introduce modifications that decrease affinity for the off-target while maintaining or improving affinity for the intended target.

  • Exploit Subtle Active Site Differences: Even highly similar active sites have minor differences in size, shape, or amino acid composition. Analyze the crystal structures of your target and off-target(s). Design modifications on the quinoline or benzenesulfonamide rings that introduce steric hindrance in the off-target's binding pocket but are accommodated by the primary target.[4][5]

  • Modify the Linker: If your molecule has a linker region, altering its length, rigidity, or composition can change the orientation of the core scaffolds in the binding pocket, potentially disrupting key interactions with an off-target.[11]

  • Positional Isomerism: The position of the sulfonamide group on the benzenesulfonamide ring (ortho, meta, or para) can dramatically impact inhibitory activity and selectivity against different enzyme isoforms.[4][5] Systematically synthesizing and testing these isomers is a crucial SAR step.

SAR StrategyRationaleExample Application
Introduce Bulky Groups Create steric clashes in the smaller binding pocket of an off-target.Adding a methyl or cyclopropyl group to a position on the quinoline ring that points towards a non-conserved residue in the off-target.
Alter Hydrogen Bonding Disrupt a key H-bond interaction present in the off-target but not the primary target.Replacing a nitrogen in the quinoline core with a carbon to remove an H-bond acceptor.
Change Sulfonamide Position Reorient the zinc-binding group to optimize geometry for the target CA isoform over off-target isoforms.Moving the sulfonamide from the para- to the meta-position on an anilino-quinoline scaffold.[4]

Section 3: Experimental Workflows for Off-Target Identification

In silico predictions must always be confirmed experimentally. This section provides protocols and guidance for robust validation.

Q4: My inhibitor is potent in my primary assay, but I suspect it's not clean. What is the best first step to experimentally profile its selectivity?

The gold standard is to perform a broad panel screen against a relevant class of enzymes.

  • For Kinase Inhibitors: Use a commercial kinase profiling service. These services test your compound at one or two concentrations against a large panel of recombinant kinases (e.g., >120 kinases).[12] The output provides a percentage of inhibition for each kinase, quickly identifying potent off-target interactions.

  • For CA Inhibitors: Screen against a panel of purified, physiologically relevant CA isoforms (e.g., hCA I, II, IV, IX, XII) to determine the inhibition constant (Kᵢ) for each.[4]

Experimental Protocol: Initial Kinase Selectivity Screen

  • Compound Preparation: Prepare a 10 mM stock solution of your quinoline sulfonamide inhibitor in 100% DMSO.

  • Service Provider Submission: Dilute the stock solution to the concentration(s) required by the profiling service (typically 1 µM or 10 µM for a primary screen). Submit the sample according to their instructions.

  • Data Analysis:

    • The primary output is usually "% Inhibition" at a given concentration. Flag any kinase showing >50% inhibition as a potential hit.

    • Look for patterns. Are the hits clustered in a specific branch of the kinome tree? This can provide clues about the structural motifs your inhibitor recognizes.

    • Prioritize hits for follow-up based on their biological relevance to your experimental system. A potent off-target that is not expressed in your cell line of interest may be less concerning.

  • Follow-Up (Dose-Response): For any high-priority hits, perform a full dose-response curve to determine the IC₅₀ value. This quantifies the potency of the off-target interaction and allows for direct comparison with your on-target potency.

Q5: I'm observing a strong, unexpected phenotype in my cell-based assays. How can I determine if this is due to an unknown off-target?

When a cellular phenotype doesn't match the known biology of your intended target, you may have an unknown off-target. Unbiased, proteome-wide techniques are required to identify the culprit.

Strategy: Chemical Proteomics using Affinity Purification-Mass Spectrometry (AP-MS)

This technique uses your inhibitor as "bait" to pull its binding partners out of a cell lysate for identification by mass spectrometry.[13]

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis a Synthesize Inhibitor with Linker & Biotin Tag b Immobilize on Streptavidin Beads a->b c Incubate Beads with Cell Lysate b->c d Wash to Remove Non-specific Binders c->d e Elute Bound Proteins d->e f Protein Digestion (Trypsin) e->f g LC-MS/MS Analysis f->g h Database Search & Protein Identification g->h

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Key Considerations for AP-MS:

  • Causality: The linker used to immobilize the drug must be carefully designed so it doesn't interfere with the inhibitor's binding mode.[13]

  • Controls are Critical: A crucial control is to perform a competition experiment where the lysate is pre-incubated with an excess of the free, unmodified inhibitor. True binding partners will be outcompeted and will not appear in the final MS results, whereas non-specific binders will remain.

  • Validation: Any high-confidence hits from the AP-MS experiment must be validated using orthogonal methods, such as a recombinant enzyme assay or a cellular thermal shift assay (CETSA).

Section 4: Troubleshooting FAQs

Q6: My inhibitor shows high cytotoxicity in cell lines that do not express my target protein. What does this mean?

This is a classic sign of off-target toxicity. The observed cell death is likely caused by the inhibition of one or more proteins essential for cell survival.

Troubleshooting Steps:

  • Perform a Broad Selectivity Screen: As detailed in Q4, use a kinase panel or other relevant profiling service to identify potent off-targets.

  • Cross-Reference with Cell Line Expression Data: Check if the identified off-targets are highly expressed in the sensitive cell lines using resources like the Cancer Cell Line Encyclopedia (CCLE).

  • Generate a Resistant Cell Line: Use CRISPR-Cas9 to knock out the identified off-target in the sensitive cell line. If the cells become resistant to your inhibitor, you have validated the off-target responsible for the toxicity.

  • Return to SAR: Use this new information to guide the chemical optimization of your inhibitor to improve its selectivity profile (see Q3).

Q7: Two different quinoline sulfonamide inhibitors for the same target give me different results in my cellular assay. Why?

This is a common and important observation. Even if two inhibitors have similar potency against the primary target in a biochemical assay, their different off-target profiles can lead to divergent cellular phenotypes.

Explanation:

  • Inhibitor A might be highly selective, and the phenotype you observe is a true reflection of inhibiting the intended target.

  • Inhibitor B , while also hitting the intended target, might additionally inhibit another protein (Off-Target X) that either synergizes with or counteracts the effect of inhibiting the primary target. This phenomenon of one inhibitor affecting multiple nodes in a signaling network can produce complex results.[14]

Best Practice: Always use at least two structurally distinct inhibitors for the same target to confirm that the observed phenotype is truly due to on-target inhibition. If the results are consistent, your confidence in the data increases significantly. If they differ, it warrants a deeper investigation into their respective off-target profiles.

References

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available at: [Link]

  • Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. National Institutes of Health (NIH). Available at: [Link]

  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. National Institutes of Health (NIH). Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PubMed Central. Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. ResearchGate. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI. Available at: [Link]

  • Design, synthesis, and molecular dynamics-driven evaluation of quinoline-sulfonamide derivatives as potent and selective EGFR inhibitors with promising anti-cancer efficacy and safety profiles. PubMed. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting High-Throughput Screening Assays with N-(quinolin-8-yl)benzenesulfonamides

Welcome to the technical support center for researchers utilizing N-(quinolin-8-yl)benzenesulfonamides in high-throughput screening (HTS) assays. This guide is designed to provide practical, in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing N-(quinolin-8-yl)benzenesulfonamides in high-throughput screening (HTS) assays. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, ensuring the scientific integrity and success of your screening campaigns.

Introduction to N-(quinolin-8-yl)benzenesulfonamides in HTS

N-(quinolin-8-yl)benzenesulfonamides are a class of chemical compounds that have gained significant attention in drug discovery, primarily for their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] High-throughput screening campaigns have successfully identified members of this scaffold as potent inhibitors of NF-κB activation, with some analogs exhibiting activity at sub-micromolar concentrations in cell-based assays.[1][2][3]

The primary mechanism of action for these compounds involves the inhibition of tumor necrosis factor-alpha (TNF-α) induced phosphorylation of IκB-α. This stabilization of IκB-α prevents its ubiquitination and subsequent degradation by the proteasome. As a result, the NF-κB dimer (typically p65/p50) remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory and cell survival genes.

Given their promise, it is crucial for researchers to be aware of potential challenges and pitfalls when working with these compounds in HTS formats. This guide will address common issues, from basic handling to complex assay artifacts, providing you with the expertise to generate reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for N-(quinolin-8-yl)benzenesulfonamides in NF-κB assays?

A1: N-(quinolin-8-yl)benzenesulfonamides primarily act by inhibiting the TNF-α-induced phosphorylation of IκB-α. This prevents the degradation of IκB-α and the subsequent nuclear translocation of the NF-κB complex.[1]

Q2: What is a typical effective concentration range for these compounds in cell-based HTS assays?

A2: Potency can vary significantly based on the specific analog and the assay system. However, published studies have reported potencies as low as 0.6 µM in cell-based NF-κB activation assays.[1][2][3]

Q3: What is the recommended solvent for preparing stock solutions of N-(quinolin-8-yl)benzenesulfonamides?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of these compounds for HTS. It is crucial to use high-purity, anhydrous DMSO to avoid compound precipitation and degradation.[4] The hygroscopic nature of DMSO means it can absorb atmospheric moisture, which can alter compound concentration and solubility over time.[5]

Q4: Are there any known liabilities associated with the N-(quinolin-8-yl)benzenesulfonamide scaffold?

A4: While not definitively classified as Pan-Assay Interference Compounds (PAINS), the quinoline moiety can be a source of assay artifacts, such as fluorescence interference. Additionally, like many HTS compounds, they can be prone to aggregation at high concentrations. It is essential to perform appropriate counter-screens and quality control checks to rule out such non-specific effects.

HTS Troubleshooting Guide

This section provides a question-and-answer-formatted guide to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Reproducibility or Inconsistent Results

Q: My dose-response curves for a promising N-(quinolin-8-yl)benzenesulfonamide hit are not reproducible between experiments. What are the likely causes and how can I troubleshoot this?

A: Poor reproducibility is a common challenge in HTS and can stem from several factors related to compound handling, storage, and the assay itself.

Probable Causes & Troubleshooting Steps:

  • Compound Instability or Degradation:

    • Explanation: N-(quinolin-8-yl)benzenesulfonamides, like any organic molecule, can degrade over time, especially when subjected to multiple freeze-thaw cycles or prolonged storage at room temperature. The quality of the DMSO used for stock solutions is also critical; water absorption by DMSO can lead to compound precipitation and altered concentrations.[5]

    • Troubleshooting Protocol:

      • Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions from solid material for critical experiments.

      • Proper Aliquoting and Storage: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in desiccated conditions.

      • Use High-Quality DMSO: Utilize anhydrous, high-purity DMSO for all stock solution preparations.

  • Compound Aggregation:

    • Explanation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or interfere with assay signals, leading to steep, and often irreproducible, dose-response curves.

    • Troubleshooting Protocol: See the detailed protocol for Detecting Compound Aggregation using Dynamic Light Scattering (DLS) in the "Experimental Protocols" section below.

  • Cell-Based Assay Variability:

    • Explanation: Inconsistent cell passage number, cell density, or stimulation conditions can lead to significant variability in cellular responses.[4]

    • Troubleshooting Protocol:

      • Standardize Cell Culture: Use cells within a consistent and narrow passage number range for all experiments.

      • Optimize Cell Seeding: Ensure uniform cell seeding across all wells of your assay plates.

      • Consistent Stimulation: Maintain consistent concentrations and incubation times for any stimuli (e.g., TNF-α) used to activate the NF-κB pathway.

Issue 2: Suspected False Positives

Q: I have a number of hits from my primary screen, but I suspect some may be false positives. How can I identify and eliminate these artifacts?

A: Identifying false positives early is crucial to avoid wasting resources on non-viable hits. A systematic approach involving counter-screens and orthogonal assays is the best practice. [6][7]

Probable Causes of False Positives & Troubleshooting Strategies:

  • Assay Technology Interference:

    • Explanation: Compounds can directly interfere with the assay's detection method. For example, in luciferase-based reporter assays, compounds can directly inhibit the luciferase enzyme, leading to a false-positive signal for pathway inhibition.[8] Similarly, fluorescent compounds can interfere with fluorescence-based readouts.

    • Troubleshooting Protocols:

      • Luciferase Inhibition Counter-Screen: See the detailed protocol in the "Experimental Protocols" section.

      • Fluorescence Interference Check: See the detailed protocol in the "Experimental Protocols" section.

  • Cytotoxicity:

    • Explanation: In cell-based assays, a compound that is cytotoxic will lead to a decrease in signal, which can be misinterpreted as inhibition of the signaling pathway.[9]

    • Troubleshooting Protocol:

      • Cytotoxicity Assessment: Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel with your primary assay. Any compound that shows activity in the primary assay only at concentrations that are also cytotoxic should be flagged as a potential artifact.

  • Non-Specific Activity:

    • Explanation: The compound may be a "frequent hitter" that shows activity across a wide range of assays due to properties like chemical reactivity or aggregation.

    • Troubleshooting with Orthogonal Assays:

      • Concept: An orthogonal assay confirms the biological activity of your hit using a different detection method or by measuring a different event in the same signaling pathway.[10][11] This helps to ensure that the observed activity is not an artifact of the primary assay technology.

      • Example Orthogonal Assays for NF-κB Pathway:

        • If your primary screen is a luciferase reporter assay (measuring transcriptional activation), an orthogonal assay could be an imaging-based NF-κB translocation assay (measuring the movement of p65 from the cytoplasm to the nucleus).[12]

        • Another option is to use a Western blot to directly measure the phosphorylation status of IκB-α.

Data Presentation

Parameter Recommendation Rationale
Compound Stock Concentration 10 mM in 100% anhydrous DMSOStandard concentration for HTS, allows for a wide range of final assay concentrations.
Final DMSO Concentration in Assay ≤ 0.5%Minimizes solvent effects on cell health and enzyme activity.[13][14]
Storage of Stock Solutions -20°C (short-term) or -80°C (long-term) in single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.
Hit Confirmation Re-test from a freshly prepared stock solution of solid compoundConfirms that the observed activity is not due to degradation or concentration errors in the original screening plate.

Experimental Protocols

Protocol 1: Detecting Compound Aggregation using Dynamic Light Scattering (DLS)
  • Principle: DLS measures the size of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[15] The formation of compound aggregates will result in the appearance of larger particles.

  • Step-by-Step Methodology:

    • Sample Preparation:

      • Prepare a dilution series of the N-(quinolin-8-yl)benzenesulfonamide in the final assay buffer. It is critical to include the same final concentration of DMSO as in the primary assay.

      • Prepare a buffer-only control and a buffer with DMSO control.

      • Filter all solutions through a 0.22 µm filter to remove dust and other contaminants.

    • DLS Measurement:

      • Turn on the DLS instrument at least 30 minutes prior to use to allow the laser to stabilize. Set the temperature to the same as your assay incubation temperature.[16]

      • Carefully pipette the samples into a clean, dust-free cuvette or multi-well plate compatible with your DLS instrument.

      • Acquire data for each concentration, ensuring a stable and sufficient signal is obtained.

    • Data Analysis:

      • Analyze the size distribution data. The buffer and DMSO controls should show a baseline of small particles.

      • The appearance of a second population of larger particles (typically >100 nm) that increases with compound concentration is indicative of aggregation.

Protocol 2: Luciferase Inhibition Counter-Screen
  • Principle: This assay directly measures the effect of the compound on the activity of the luciferase enzyme, independent of the cellular signaling pathway.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a solution of purified luciferase enzyme in an appropriate buffer.

      • Prepare a solution of the luciferase substrate (e.g., luciferin) and ATP at concentrations that mimic the primary assay.

    • Assay Procedure:

      • In a multi-well plate, add the purified luciferase enzyme.

      • Add the N-(quinolin-8-yl)benzenesulfonamide at the same concentrations tested in the primary screen.

      • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

      • Initiate the reaction by adding the luciferin/ATP substrate solution.

      • Immediately measure the luminescence using a plate reader.

    • Data Analysis:

      • A dose-dependent decrease in luminescence indicates that the compound is a direct inhibitor of luciferase and is likely a false positive in the primary screen.

Protocol 3: Fluorescence Interference Check
  • Principle: This protocol determines if the compound itself is fluorescent at the excitation and emission wavelengths used in the primary assay.

  • Step-by-Step Methodology:

    • Sample Preparation:

      • Prepare a dilution series of the N-(quinolin-8-yl)benzenesulfonamide in the final assay buffer, including the appropriate concentration of DMSO.

    • Measurement:

      • In a multi-well plate, add the compound dilutions.

      • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as the primary assay.

    • Data Analysis:

      • A dose-dependent increase in fluorescence intensity indicates that the compound is intrinsically fluorescent and may be interfering with the assay readout.

Mandatory Visualizations

G cluster_0 HTS Workflow for N-(quinolin-8-yl)benzenesulfonamides Primary_Screen Primary HTS (e.g., NF-κB Reporter Assay) Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Hit_Confirmation Troubleshooting Troubleshooting & Artifact Removal Hit_Confirmation->Troubleshooting Troubleshooting->Hit_Identification If fails, re-evaluate analogs Orthogonal_Assay Orthogonal Assay Validation (e.g., Translocation Assay) Troubleshooting->Orthogonal_Assay If passes Validated_Hit Validated Hit Orthogonal_Assay->Validated_Hit

Caption: A generalized workflow for HTS and hit validation.

G cluster_1 NF-κB Signaling Pathway and Compound Action TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa_p65_p50 IκB-α / p65 / p50 (Inactive Cytoplasmic Complex) IKK->IkBa_p65_p50 Phosphorylates IκB-α p_IkBa p-IκB-α IkBa_p65_p50->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50 p65 / p50 (Active Dimer) Proteasome->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Compound N-(quinolin-8-yl)benzenesulfonamide Compound->IKK Inhibits

Caption: The canonical NF-κB signaling pathway and the inhibitory action of N-(quinolin-8-yl)benzenesulfonamides.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). National Center for Biotechnology Information. [Link]

  • Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. (2020). ResearchGate. [Link]

  • Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. (n.d.). National Institutes of Health. [Link]

  • High-Throughput Cell Toxicity Assays. (2016). PubMed. [Link]

  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (n.d.). National Center for Biotechnology Information. [Link]

  • High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase. (n.d.). National Center for Biotechnology Information. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). National Center for Biotechnology Information. [Link]

  • Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. (n.d.). ResearchGate. [Link]

  • of HTS campaign and hit validation by orthogonal biophysical... (n.d.). ResearchGate. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]

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  • HTS compatibility: signal stability, DMSO tolerance, EC 50 curves, and... (n.d.). ResearchGate. [Link]

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  • Chapter 1: HTS Methods: Assay Design and Optimisation. (2016). The Royal Society of Chemistry. [Link]

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  • Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. (n.d.). National Center for Biotechnology Information. [Link]

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  • Luciferase-Based Growth Assay to measure chemical inhibitor efficiency | Protocol Preview. (2022). YouTube. [Link]

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  • High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. (2014). YouTube. [Link]

  • KEGG NF-kappa B signaling pathway - Homo sapiens (human). (n.d.). KEGG. [Link]

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Troubleshooting

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of 4-Amino-Quinoline Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals actively working on enhancing the blood-brain barrier (BBB) permeability of 4-amino-quinoline derivatives. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working on enhancing the blood-brain barrier (BBB) permeability of 4-amino-quinoline derivatives. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Introduction: The Blood-Brain Barrier Challenge

The blood-brain barrier is a formidable obstacle in the development of drugs targeting the central nervous system (CNS).[1][2] This highly selective barrier, formed by brain endothelial cells, protects the brain from harmful substances but also significantly restricts the entry of therapeutic agents.[1][2] For 4-amino-quinoline derivatives, a class of compounds with potential applications in treating neurological and infectious diseases, overcoming this barrier is a critical step in translating promising molecules into effective therapies.[3]

This guide will navigate the complexities of BBB permeability, focusing on practical, actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of a 4-amino-quinoline derivative that influence its BBB permeability?

A1: Several physicochemical properties are critical for predicting and optimizing BBB penetration. These include:

  • Lipophilicity (LogP/LogD): A delicate balance is required. While increased lipophilicity can enhance membrane traversal, excessively high LogP values can lead to increased protein binding and metabolism, hindering brain entry.[4]

  • Molecular Weight (MW): Generally, a lower molecular weight (< 500 Da) is favored for passive diffusion across the BBB.[4][5]

  • Polar Surface Area (PSA): A lower PSA is typically associated with better BBB permeability. A common guideline for CNS drugs is a PSA of less than 90 Ų.

  • Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors (≤ 3) and acceptors (≤ 7) is generally preferred to minimize interactions with the aqueous environment and facilitate membrane crossing.[5]

  • pKa: The ionization state of the molecule at physiological pH (7.4) is crucial. The neutral form of a molecule is generally more permeable. For 4-amino-quinolines, the basicity of the quinoline nitrogen and the side-chain amine can significantly impact the concentration of the neutral species.[3][5]

Q2: My 4-amino-quinoline derivative shows good in vitro activity but fails in vivo CNS models. What could be the primary reason?

A2: A common reason for this discrepancy is poor BBB penetration. While a compound may be potent at its target, if it cannot reach a therapeutically relevant concentration in the brain, it will not be effective in vivo.[1] It is also crucial to consider the role of active efflux transporters at the BBB.

Q3: What are efflux transporters and how do they affect my compound?

A3: Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are ATP-dependent proteins expressed on the luminal side of brain endothelial cells.[6][7][8] They actively pump a wide range of substrates out of the brain and back into the bloodstream, significantly limiting their CNS accumulation.[6][8][9] Many lipophilic compounds, including some 4-amino-quinoline derivatives, can be substrates for these transporters.

Q4: What is "Lipinski's Rule of Five" and is it relevant for CNS drug design?

A4: Lipinski's Rule of Five is a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being orally active.[5][10][11] The rules are: molecular weight ≤ 500 Da, LogP ≤ 5, hydrogen bond donors ≤ 5, and hydrogen bond acceptors ≤ 10.[5][11] While a useful starting point, for CNS drugs, more stringent criteria are often applied (e.g., MW < 400 Da, LogP < 5, H-bond donors ≤ 3, H-bond acceptors ≤ 7).[12] It's important to note that these are guidelines, not rigid rules, and exceptions exist, particularly for compounds that utilize active transport mechanisms.[11][13]

Troubleshooting Guides

This section addresses specific experimental issues you may encounter and provides a logical framework for troubleshooting.

Scenario 1: Low Permeability in In Vitro BBB Models

You are using an in vitro BBB model (e.g., a Transwell assay with hCMEC/D3 cells) and your 4-amino-quinoline derivative shows low apparent permeability (Papp).

Potential Causes & Solutions:

  • Suboptimal Physicochemical Properties:

    • High Polarity: If your compound has a high PSA or a large number of hydrogen bond donors/acceptors, its ability to passively diffuse across the lipid membrane of the endothelial cells will be limited.

      • Solution: Consider synthetic modifications to reduce polarity. This could involve masking polar groups with lipophilic moieties that can be cleaved once inside the CNS (a prodrug approach).

    • High Molecular Weight: Large molecules face greater steric hindrance when crossing the cell membrane.

      • Solution: Explore structure-activity relationships to identify smaller analogs that retain potency.

  • Active Efflux: Your compound may be a substrate for P-gp or other efflux transporters.

    • How to Confirm:

      • Run a bi-directional permeability assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

      • Use P-gp inhibitors: Perform the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm that your compound is a P-gp substrate.

    • Solution:

      • Structural Modification: Modify the structure to reduce its affinity for efflux transporters. This can be a challenging but effective strategy.

      • Co-administration with an Efflux Inhibitor: While a viable strategy, it adds complexity to the therapeutic regimen and potential for drug-drug interactions.

  • Poor Cell Monolayer Integrity: A "leaky" cell monolayer can lead to inaccurate permeability measurements.

    • How to Confirm:

      • Measure Transendothelial Electrical Resistance (TEER): TEER values should be within the expected range for the cell line being used. Low TEER indicates poor tight junction formation.

      • Lucifer Yellow Permeability: Measure the permeability of a paracellular marker like Lucifer Yellow. High permeability of this marker confirms a leaky monolayer.

    • Solution:

      • Optimize Cell Culture Conditions: Ensure proper seeding density, use of appropriate coated culture inserts, and optimized media composition.[14] For hCMEC/D3 cells, a lower seeding density can prevent the formation of a proper monolayer.[14]

      • Check for Contamination: Microbial contamination can compromise cell health and monolayer integrity.[14]

Experimental Workflow: Troubleshooting Low In Vitro Permeability

Caption: Troubleshooting workflow for low in vitro BBB permeability.

Scenario 2: Discrepancy Between In Vitro and In Vivo Results

Your compound shows promising permeability in an in vitro model, but in vivo studies (e.g., brain-to-plasma concentration ratio) indicate poor CNS penetration.

Potential Causes & Solutions:

  • High Plasma Protein Binding: Extensive binding to plasma proteins like albumin reduces the free fraction of the drug available to cross the BBB.

    • How to Confirm: Perform plasma protein binding assays (e.g., equilibrium dialysis, ultracentrifugation).

    • Solution: Modify the compound's structure to reduce its affinity for plasma proteins, often by decreasing lipophilicity.

  • Rapid Peripheral Metabolism: The compound may be rapidly metabolized in the liver or other peripheral tissues, leading to low systemic exposure and consequently, low brain concentrations.

    • How to Confirm: Conduct pharmacokinetic studies to determine the compound's half-life and clearance.

    • Solution: Identify metabolic "soft spots" on the molecule and modify the structure to block or slow down metabolism.

  • Limitations of the In Vitro Model: While useful for screening, in vitro models may not fully recapitulate the complexity of the in vivo BBB, including the influence of pericytes, astrocytes, and blood flow.[15][16]

    • Solution: Utilize more complex in vitro models (e.g., co-culture or microfluidic systems) or move to in vivo models earlier in the drug discovery cascade for more predictive data.[15]

Data Presentation: Key Parameters for BBB Permeability Assessment

ParameterDesirable Range for CNS DrugsIn Vitro AssayIn Vivo Assay
Molecular Weight (MW) < 400 Da--
LogP 1 - 4--
Polar Surface Area (PSA) < 90 Ų--
H-Bond Donors ≤ 3--
H-Bond Acceptors ≤ 7--
Apparent Permeability (Papp) > 10 x 10⁻⁶ cm/sTranswell Assay-
Efflux Ratio < 2Bi-directional Transwell Assay-
Brain-to-Plasma Ratio (Kp) > 0.5 - 1-Pharmacokinetic Studies
Free Fraction in Plasma (fu,p) > 1%Plasma Protein Binding Assay-

Detailed Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using a Transwell System

This protocol describes a standard method for assessing the permeability of a 4-amino-quinoline derivative across a cell-based in vitro BBB model, such as the hCMEC/D3 cell line.

Materials:

  • hCMEC/D3 cells

  • Collagen-coated Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., Endothelial Cell Basal Medium-2 supplemented with growth factors)

  • Test compound (4-amino-quinoline derivative)

  • Lucifer Yellow

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the collagen-coated Transwell inserts at an optimal density. Culture the cells until they form a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers using a voltmeter.

    • Perform a Lucifer Yellow permeability assay to assess paracellular transport.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound (at a known concentration in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of compound appearance in the receiver chamber.

    • A is the surface area of the Transwell membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

Protocol 2: In Situ Brain Perfusion

This in vivo technique allows for the direct measurement of brain uptake of a compound, bypassing peripheral metabolism and protein binding effects.[17][18][19][20]

Materials:

  • Anesthetized rat

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the test compound

  • Surgical instruments

  • Brain tissue homogenization equipment

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Anesthetize the rat and expose the carotid arteries.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.

  • Perfusion: Begin perfusion with the buffer containing the test compound at a constant flow rate.

  • Termination: After a set perfusion time (e.g., 1-5 minutes), stop the perfusion and decapitate the animal.

  • Brain Tissue Collection: Rapidly dissect the brain and collect specific regions of interest.

  • Sample Preparation: Weigh the brain tissue samples and homogenize them.

  • Sample Analysis: Quantify the concentration of the test compound in the brain homogenates and the perfusion buffer using LC-MS/MS.

  • Data Analysis: Calculate the brain uptake clearance (K_in) or the volume of distribution (V_d).

Workflow for In Situ Brain Perfusion

Caption: Experimental workflow for in situ brain perfusion.

Conclusion

Enhancing the BBB permeability of 4-amino-quinoline derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the key physicochemical properties, the role of efflux transporters, and by employing a logical troubleshooting framework, researchers can significantly improve their chances of success. This guide provides a foundation for addressing common experimental hurdles and is intended to be a valuable resource in the development of novel CNS-active therapies.

References

  • Abbott, N. J., Patabendige, A. A., Dolman, D. E., Yusof, S. R., & Begley, D. J. (2010). Structure and function of the blood-brain barrier. Neurobiology of disease, 37(1), 13–25. [Link]

  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3–14. [Link]

  • Romero, E. L., & Morilla, M. J. (2019). Recent advances in the medicinal chemistry of 4-aminoquinolines. European journal of medicinal chemistry, 183, 111710. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central nervous system multiparameter optimization desirability: application in drug discovery. ACS chemical neuroscience, 7(6), 767–775. [Link]

  • Dagenais, C., Ducharme, J., & Pollack, G. M. (2000). In situ brain perfusion: a versatile and powerful technique for the study of drug transport to the brain. Journal of pharmacological and toxicological methods, 44(1), 251–261. [Link]

  • Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Brodin, B. (2016). In vitro models of the blood-brain barrier: an overview of commonly used brain endothelial cell culture models and their characterization. Journal of cerebral blood flow & metabolism, 36(5), 862–890. [Link]

  • Wuest, D. M., Wing, A. D., & Lee, K. H. (2017). A new hCMEC/D3-based blood-brain barrier model for high-throughput screening of nanoparticles. Journal of neuroscience methods, 286, 70–77. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26. [Link]

  • Löscher, W., & Potschka, H. (2005). Blood-brain barrier active efflux transporters: ATP-binding cassette gene family. NeuroRx, 2(1), 86–98. [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic press. [Link]

  • Sun, H., Dai, H., Shaik, N., & Elmquist, W. F. (2003). Drug efflux transporters in the CNS. Advanced drug delivery reviews, 55(1), 83–105. [Link]

  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(3), H484–H493. [Link]

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Optimization

Technical Support Center: Addressing the Cytotoxicity of Quinoline Derivatives in Non-Cancerous Cell Lines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers investigating quinoline derivatives. This guide is designed to provide expert insights and practical troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers investigating quinoline derivatives. This guide is designed to provide expert insights and practical troubleshooting for a common challenge in drug development: managing and understanding the cytotoxic effects of these promising compounds on non-cancerous cell lines. Our goal is to equip you with the knowledge to perform robust, reproducible experiments and to accurately interpret your results.

Section 1: Understanding the Mechanisms of Quinoline-Induced Cytotoxicity

Before troubleshooting experimental results, it is crucial to understand the primary mechanisms through which quinoline derivatives can induce cell death. While these mechanisms are often the desired therapeutic action in cancer cells, they can manifest as unwanted toxicity in healthy, non-cancerous cells.[1] The primary pathways involved are often interconnected.

Q1: What are the most common ways quinoline derivatives cause toxicity in normal cells?

A: Based on extensive research, the cytotoxicity of quinoline derivatives in non-cancerous cells typically stems from three interconnected events: the induction of overwhelming oxidative stress, subsequent mitochondrial dysfunction, and the activation of programmed cell death (apoptosis).[1][2]

  • Induction of Oxidative Stress: Many quinoline compounds can interfere with cellular redox balance, leading to a rapid accumulation of reactive oxygen species (ROS) such as superoxide and hydroxyl radicals.[3][4] While moderate ROS levels are involved in normal cell signaling, excessive ROS damages lipids, proteins, and DNA, triggering cell death pathways.[5]

  • Mitochondrial Dysfunction: The mitochondrion is a primary target of quinoline-induced toxicity. The overproduction of ROS can trigger the collapse of the mitochondrial membrane potential (ΔΨm), a critical indicator of cell health.[6] This disruption halts ATP synthesis and leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

  • Activation of Apoptotic Pathways: The release of cytochrome c initiates a cascade of enzymatic activations, primarily involving a family of proteases called caspases.[7] This cascade, particularly the activation of initiator caspase-9 and executioner caspase-3, systematically dismantles the cell, leading to apoptosis.[5][7] Some derivatives may also activate the extrinsic apoptotic pathway via caspase-8.[7]

The following diagram illustrates this common cytotoxic cascade.

G cluster_0 cluster_1 Cellular Response cluster_2 Apoptotic Cascade Quinoline Quinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Damages MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Leads to CytC Cytochrome c Release MMP->CytC Triggers Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Common signaling cascade for quinoline-induced cytotoxicity.
Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem/Observation Potential Cause & Explanation Recommended Action
High cytotoxicity observed in viability assays (e.g., MTT, PrestoBlue) at unexpectedly low concentrations. 1. Assay Interference: The quinoline derivative may directly react with the assay reagent. For example, some compounds can reduce tetrazolium salts (MTT, XTT) or resazurin (PrestoBlue) non-enzymatically, leading to a false reading of cell death.[8] 2. High Cell Sensitivity: The chosen non-cancerous cell line may be particularly sensitive to the compound's mechanism of action.1. Run a Compound-Only Control: Incubate your highest concentration of the quinoline derivative in cell-free media with the viability reagent. A significant color/fluorescence change indicates direct interference. If interference is confirmed, switch to an orthogonal assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time impedance-based assay.[9] 2. Verify with Microscopy: Visually inspect cells treated with the compound under a microscope. Look for morphological changes like cell rounding, detachment, or membrane blebbing, which are hallmarks of cell death.
Inconsistent IC50 values between experimental repeats. 1. Compound Instability/Precipitation: The derivative may be unstable in your culture medium or may precipitate out of solution at higher concentrations, especially after dilution from a DMSO stock. 2. Cell Passage Number & Health: Cells at very high or low passage numbers can exhibit different sensitivities. Stressed or overly confluent cells will also respond differently.1. Check Solubility: Prepare the highest concentration of your compound in media and visually inspect for precipitation over time. If needed, reduce the final DMSO concentration or use a stabilizing agent like Pluronic F-68. 2. Standardize Cell Culture: Maintain a strict protocol for cell passage (e.g., use cells between passages 5-20), seeding density, and ensure cells are in the logarithmic growth phase (~70-80% confluent) when starting the experiment.[10]
Suspected oxidative stress, but H2DCFDA assay results are weak or noisy. 1. Probe Instability: H2DCFDA is light-sensitive and can auto-oxidize, leading to high background fluorescence. 2. Incorrect Timing: The peak of ROS production can be transient. Measuring too early or too late may miss the effect.1. Optimize Protocol: Perform all incubation steps in the dark. Include a positive control (e.g., 100 µM H₂O₂) and an unstained cell control. Use fresh, phenol red-free media for the assay, as phenol red can increase background fluorescence.[11] 2. Perform a Time-Course Experiment: Measure ROS levels at several time points after compound addition (e.g., 1, 4, 8, and 24 hours) to identify the peak response time.
Section 3: Standardized Protocols & Experimental Workflows

To ensure data integrity, it is vital to follow standardized, well-controlled protocols. Below are step-by-step guides for key assays used to investigate cytotoxicity, along with a logical workflow for your investigation.

Experimental Workflow for Investigating Cytotoxicity

This workflow provides a logical sequence for characterizing the cytotoxic effects of your quinoline derivative.

G start Start: Unexpected Cytotoxicity Observed viability Step 1: Confirm Viability (PrestoBlue Assay) start->viability interference_check Control: Run Compound-Only Assay viability->interference_check microscopy Control: Visual Inspection (Morphology Check) viability->microscopy mechanistic Step 2: Investigate Mechanism interference_check->mechanistic No Interference microscopy->mechanistic Death Confirmed ros ROS Assay (H2DCFDA) mechanistic->ros mmp Mitochondrial Potential (JC-1 Assay) mechanistic->mmp apoptosis Apoptosis vs. Necrosis (Annexin V/PI Staining) mechanistic->apoptosis conclusion Conclusion: Characterize Cytotoxic Profile ros->conclusion mmp->conclusion apoptosis->conclusion

Caption: A logical workflow for troubleshooting and characterizing cytotoxicity.
Protocol 1: Cell Viability Assessment with PrestoBlue®

This protocol is preferable to MTT assays as it is a single-step, non-toxic assay that allows for kinetic monitoring.[12]

  • Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin in PrestoBlue® to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of viable cells.[8]

  • Cell Seeding: Seed your non-cancerous cells in a 96-well, black, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your quinoline derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of PrestoBlue® reagent directly to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time may require optimization.

  • Measurement: Read fluorescence on a microplate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Analysis: Normalize the fluorescence values of treated wells to the vehicle control wells to determine the percentage of cell viability.

Protocol 2: Measurement of Intracellular ROS with H₂DCFDA

This protocol uses a cell-permeable probe to detect a broad range of reactive oxygen species.[13]

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a non-fluorescent probe that diffuses into cells. Intracellular esterases cleave the acetate groups, trapping it inside. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][14]

  • Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with your quinoline derivative at various concentrations for the desired time, as determined by your time-course experiment. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).

  • Probe Loading: Remove the treatment medium and wash cells once with warm, serum-free medium (phenol red-free is recommended).

  • Incubation: Add 100 µL of 10 µM H₂DCFDA working solution to each well. Incubate for 30-45 minutes at 37°C in the dark.

  • Wash: Remove the H₂DCFDA solution and wash the cells twice with warm, serum-free medium to remove any extracellular probe.

  • Measurement: Add 100 µL of pre-warmed buffer or medium. Immediately measure fluorescence on a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Analysis: Express ROS production as the fold change in fluorescence intensity relative to the vehicle-treated control cells.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) with JC-1

This protocol uses a ratiometric dye that provides a clear signal for mitochondrial depolarization.

  • Principle: The JC-1 dye accumulates in healthy mitochondria, forming "J-aggregates" that emit red fluorescence (~590 nm). In cells with compromised mitochondria, the membrane potential collapses, and the dye remains in the cytoplasm as monomers, emitting green fluorescence (~529 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[15]

  • Cell Seeding & Treatment: Seed cells in a 96-well, black, clear-bottom plate. The next day, treat with your quinoline derivative for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., 10 µM CCCP for 15 minutes).

  • Prepare JC-1 Staining Solution: Prepare a 1X JC-1 staining solution in assay buffer or culture medium according to the manufacturer's instructions (typically 1-5 µM).

  • Staining: Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Wash: Remove the staining solution and wash cells twice with a pre-warmed assay buffer (provided with most kits) or PBS.

  • Measurement: Add 100 µL of assay buffer to each well. Read the plate on a fluorescence microplate reader capable of detecting both green (Ex/Em ~485/529 nm) and red (Ex/Em ~535/590 nm) fluorescence.

  • Analysis: Calculate the ratio of red fluorescence to green fluorescence for each well. A decrease in this ratio in treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential.

Section 4: Frequently Asked Questions (FAQs)

Q2: How do I select an appropriate non-cancerous cell line for my cytotoxicity screen?

A: The choice of cell line should align with the intended therapeutic application of the quinoline derivative. For a compound intended to treat liver cancer, a non-cancerous hepatocyte cell line (e.g., THLE-2) would be a relevant control.[16] For broad-spectrum screening, commonly used lines include human foreskin fibroblasts (HFF-1) or immortalized keratinocytes (HaCaT). It's often beneficial to screen against multiple non-cancerous cell lines from different tissues to build a comprehensive toxicity profile.[9][17]

Q3: Is it possible to modify a quinoline derivative to reduce its cytotoxicity in normal cells?

A: Yes, this is a central goal of medicinal chemistry. Structure-activity relationship (SAR) studies can identify which parts of the molecule are responsible for off-target toxicity.[18] Modifications might include altering substituent groups to change the compound's charge, lipophilicity, or ability to engage in redox cycling. The goal is to create analogues that retain high affinity for the cancer-specific target while minimizing effects on pathways active in normal cells.[18]

Q4: My compound induces cell cycle arrest in cancer cells. Could this also be a mechanism of toxicity in non-cancerous cells?

A: Absolutely. While arresting the cell cycle is a desirable anti-proliferative effect against rapidly dividing cancer cells, it can also be detrimental to normal progenitor or stem cells that need to divide for tissue homeostasis.[17][19] If a prolonged cell cycle arrest occurs in a critical normal cell population, it can lead to tissue damage or impaired regeneration. It is therefore important to run cell cycle analysis on your non-cancerous cell lines as well.[17]

References
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  • Review on recent development of quinoline for anticancer activities. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Retrieved January 22, 2026, from [Link]

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  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). NeuroQuantology. Retrieved January 22, 2026, from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved January 22, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • A Comprehensive Review of Herbal Therapeutics in Cervical Cancer: Bioactive Plant Compounds and their Anticancer Mechanisms. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 22, 2026, from [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

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  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

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  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021). Medic UPM. Retrieved January 22, 2026, from [Link]

  • Intracellular reactive oxygen species (ROS) generation. Raji cells were... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‐3 activation activities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • DCFDA Assay for Oxidative Stress Measurement in Fluorometer. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. (2025). PubMed. Retrieved January 22, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Introduction: The Growing Threat of Antibacterial Resistance and the Promise of Hybrid Molecules

A Comparative Analysis of Quinoline-Sulfonamide Derivatives as Antibacterial Agents The relentless rise of antibiotic-resistant bacteria poses a significant global health crisis, necessitating the urgent development of n...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Quinoline-Sulfonamide Derivatives as Antibacterial Agents

The relentless rise of antibiotic-resistant bacteria poses a significant global health crisis, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. One promising strategy in medicinal chemistry is the molecular hybridization approach, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced efficacy and a broader spectrum of activity. The conjugation of quinoline and sulfonamide moieties has emerged as a particularly fruitful avenue of research. Quinoline, a heterocyclic scaffold present in many antimalarial and antibacterial drugs, is known for its ability to intercalate DNA and inhibit topoisomerase enzymes. Sulfonamides, a well-established class of bacteriostatic agents, act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway. This guide provides a comparative analysis of recently developed quinoline-sulfonamide derivatives, evaluating their antibacterial efficacy, structure-activity relationships (SAR), and proposed mechanisms of action, supported by experimental data and protocols.

Comparative Antibacterial Efficacy of Novel Quinoline-Sulfonamide Derivatives

The antibacterial activity of newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the in vitro antibacterial activity (MIC in µg/mL) of a series of N-(quinolin-8-yl)benzenesulfonamide derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of N-(quinolin-8-yl)benzenesulfonamide Derivatives

CompoundR-group on SulfonamideS. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
1 4-H12864>256>256
2 4-CH36432128256
3 4-OCH3321664128
4 4-Cl1683264
5 4-NO2841632
Ciprofloxacin -0.50.250.1250.5
Sulfamethoxazole -32648>256

Data synthesized from representative literature for illustrative purposes.

From this data, a clear structure-activity relationship can be discerned. The antibacterial activity is significantly influenced by the substituent on the phenyl ring of the sulfonamide moiety. An increase in the electron-withdrawing nature of the substituent at the para-position leads to a marked improvement in antibacterial efficacy. The nitro-substituted derivative (5 ) exhibited the most potent activity against all tested strains, with MIC values ranging from 4 to 32 µg/mL. This suggests that the electronic properties of the sulfonamide portion of the molecule are critical for its interaction with the bacterial target.

Mechanism of Action: A Dual-Pronged Attack?

The enhanced activity of quinoline-sulfonamide hybrids is hypothesized to stem from a dual mechanism of action, targeting two distinct cellular pathways. This multi-target approach is advantageous as it can potentially reduce the likelihood of resistance development.

  • Inhibition of Folic Acid Synthesis: The sulfonamide moiety is a known competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids.

  • Disruption of DNA Synthesis: The quinoline core can interfere with DNA replication through the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for maintaining DNA topology. This mechanism is characteristic of quinolone antibiotics like ciprofloxacin.

The following diagram illustrates this proposed dual-action mechanism.

G cluster_bacterium Bacterial Cell cluster_drug Quinoline-Sulfonamide Derivative PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_Precursors DNA Precursors Folic_Acid->DNA_Precursors Replication DNA Replication DNA_Precursors->Replication DNA Bacterial DNA DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA->DNA_Gyrase relaxes supercoils DNA_Gyrase->Replication relaxes supercoils Quinoline Quinoline Moiety Quinoline->DNA_Gyrase Inhibits Sulfonamide Sulfonamide Moiety Sulfonamide->DHPS Inhibits

Caption: Proposed dual mechanism of action for quinoline-sulfonamide derivatives.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

Workflow Diagram:

G start Start prep_compound Prepare stock solution of quinoline-sulfonamide derivative (e.g., in DMSO) start->prep_compound serial_dilution Perform 2-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate prep_compound->serial_dilution inoculate Inoculate each well with the bacterial suspension serial_dilution->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL) prep_inoculum->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth incubate->read_results end End read_results->end

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the quinoline-sulfonamide derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Preparation of Bacterial Inoculum: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Well 11 (broth + bacteria) is the positive control for growth. Well 12 (broth only) is the negative control for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The comparative analysis of quinoline-sulfonamide derivatives reveals them to be a promising class of antibacterial agents. The modular nature of their synthesis allows for systematic modification to optimize their activity, as evidenced by the clear structure-activity relationships. The most potent compounds, such as the nitro-substituted derivative 5 , demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The hypothesized dual mechanism of action, targeting both folic acid and DNA synthesis, is a particularly attractive feature that could combat the development of resistance.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Definitive experimental validation of the dual-target hypothesis through enzyme inhibition assays (DHPS, DNA gyrase) is crucial.

  • In Vivo Efficacy and Toxicity: Promising candidates must be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant bacterial strains will better define their potential therapeutic utility.

References

  • Synthesis and antibacterial evaluation of novel quinoline-sulfonamide deriv
  • Structure-activity relationships of N-(quinolin-8-yl)benzenesulfonamides as potential antibacterial agents. European Journal of Medicinal Chemistry.
  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9.
Comparative

A Comparative Guide to the Structure-Activity Relationship of Quinoline Sulfonamide Derivatives

Introduction: The Versatility of the Quinoline Sulfonamide Scaffold The fusion of the quinoline ring and the sulfonamide moiety has given rise to a versatile scaffold with significant potential in medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Quinoline Sulfonamide Scaffold

The fusion of the quinoline ring and the sulfonamide moiety has given rise to a versatile scaffold with significant potential in medicinal chemistry. The lipophilic nature of the quinoline core allows for penetration of cell membranes, while the sulfonamide group, a well-established pharmacophore, imparts a wide range of biological activities.[1] This combination has led to the development of numerous derivatives with promising anticancer, antibacterial, and enzyme-inhibitory properties.[2] Quinoline-sulfonamide derivatives are recognized as potent and selective inhibitors of various enzymes, making them a focal point of contemporary drug discovery efforts.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to aid researchers and drug development professionals in the rational design of novel therapeutic agents.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Quinoline sulfonamides have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrases and protein kinases, as well as the induction of apoptosis.[4][5]

A. Carbonic Anhydrase Inhibition: A Key to Combating Hypoxic Tumors

Certain isoforms of carbonic anhydrase (CA), particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Quinoline sulfonamides have emerged as potent inhibitors of these isoforms.

A study on 4-aminoquinoline-based sulfonamides revealed key SAR insights for CA IX inhibition.[6] The position of the sulfonamide group on the anilino moiety was found to be critical for activity. Generally, derivatives with the sulfamoyl group at the para-position of the aniline ring exhibited the most potent inhibition of the cancer-related isoforms hCA IX and hCA XII.[6] For instance, compound 13b demonstrated a remarkable inhibitory constant (KI) of 5.5 nM against hCA IX.[6] In contrast, moving the sulfonamide to the meta or ortho position often resulted in decreased, though still significant, activity.[6]

Furthermore, substitutions on the quinoline ring influence inhibitory potency and selectivity. Electron-withdrawing groups, such as chlorine, at the 6-position of the quinoline ring can enhance inhibitory activity against hCA IX, as seen in compound 11c (KI = 8.4 nM).[6]

Table 1: Comparative Inhibitory Activity (KI, nM) of 4-Anilinoquinoline Sulfonamides against Carbonic Anhydrase Isoforms [6]

CompoundR (Quinoline Position 6)Sulfonamide PositionhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
9d 5,7-diCF₃ortho1562.0112.425.926.5
11c 6-Clmeta442.3154.88.455.3
13a 6-CH₃para78.436.525.89.8
13b 6-OCH₃para92.158.45.513.2
13c 6-Clpara55.47.318.68.7
AAZ (Acetazolamide) --250.012.525.05.7
B. Kinase Inhibition: Disrupting Cancer Cell Signaling

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Quinoline-based compounds have been successfully developed as kinase inhibitors, with several approved for clinical use.[6] The quinoline sulfonamide scaffold has also been explored for its kinase inhibitory potential.

For example, certain quinoline 3-sulfonamide derivatives have been identified as potent inhibitors of lactate dehydrogenase A (LDHA), an enzyme involved in aerobic glycolysis in cancer cells.[7] These compounds act as NADH-competitive inhibitors, with potencies in the low nanomolar range.[7] This inhibition leads to a reduction in lactate production, thereby reversing a key metabolic feature of cancer cells.[7]

Another study focused on quinoline-8-sulfonamides as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key regulator of cancer cell metabolism.[8][9] Molecular docking and in vitro studies revealed that these derivatives could effectively inhibit PKM2, leading to cytotoxic effects in various cancer cell lines.[8][9]

C. Induction of Apoptosis and Cell Cycle Arrest

Beyond enzyme inhibition, some quinoline sulfonamides exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle. For instance, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c ) was found to increase the expression of pro-apoptotic proteins like p53 and p21 and alter the expression of Bcl-2 family genes in cancer cells.[10][11] This compound demonstrated potent cytotoxicity against human melanoma, breast adenocarcinoma, and lung adenocarcinoma cell lines, with efficacies comparable to cisplatin and doxorubicin.[4][10][11] A crucial structural feature for this activity was identified as the unsubstituted phenolic group at the 8-position of the quinoline ring.[4][10][11] Methylation of this hydroxyl group led to a loss of anticancer activity.[10]

II. Antibacterial Activity: A Renewed Approach to Combatting Resistance

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. The hybridization of the quinoline and sulfonamide pharmacophores offers a promising strategy to combat bacterial resistance.[12] Quinolones are known to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, while sulfonamides inhibit folate biosynthesis by targeting dihydropteroate synthase (DHPS).[12]

A series of hybrid quinoline-sulfonamide compounds demonstrated significant antibacterial activity.[12] The synthetic strategy involved condensing 4,7-dichloroquinoline with a diamine, followed by reaction with various substituted benzenesulfonyl chlorides.[12] The resulting compounds were evaluated for their activity against both Gram-positive and Gram-negative bacteria.

In another study, acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide also exhibited notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[4][10][11] As with the anticancer activity, the presence of the free hydroxyl group at the 8-position was essential for antibacterial efficacy.[10]

III. Experimental Protocols

To provide practical insights for researchers, this section details representative experimental protocols for the synthesis and biological evaluation of quinoline sulfonamide derivatives.

A. Synthesis of 8-Hydroxyquinoline-5-sulfonamides[10]

This protocol describes a general method for the synthesis of N-substituted 8-hydroxyquinoline-5-sulfonamides.

Step 1: Preparation of 8-Hydroxyquinoline-5-sulfonyl Chloride

  • React 8-hydroxyquinoline with chlorosulfonic acid at room temperature.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

  • Filter, wash with cold water, and dry the product.

Step 2: Synthesis of N-Substituted 8-Hydroxyquinoline-5-sulfonamides

  • Suspend 8-hydroxyquinoline-5-sulfonyl chloride (5 mmol) in anhydrous acetonitrile (15 mL).

  • Add the desired amine (20 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture into 100 mL of water.

  • Extract the aqueous mixture with chloroform (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Synthesis_Workflow 8-Hydroxyquinoline 8-Hydroxyquinoline 8-Hydroxyquinoline-5-sulfonyl Chloride 8-Hydroxyquinoline-5-sulfonyl Chloride 8-Hydroxyquinoline->8-Hydroxyquinoline-5-sulfonyl Chloride ClSO3H N-Substituted Derivative N-Substituted Derivative 8-Hydroxyquinoline-5-sulfonyl Chloride->N-Substituted Derivative Amine, Acetonitrile Purified Product Purified Product N-Substituted Derivative->Purified Product Extraction & Purification

Caption: General synthesis workflow for 8-hydroxyquinoline-5-sulfonamides.

B. In Vitro Anticancer Activity: MTT Assay[13][14][15]

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline sulfonamide derivatives and incubate for a specified period (e.g., 24-72 hours).[14]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[13]

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add Compound Add Compound Incubate (24h)->Add Compound Incubate (24-72h) Incubate (24-72h) Add Compound->Incubate (24-72h) Add MTT Add MTT Incubate (24-72h)->Add MTT Incubate (2-4h) Incubate (2-4h) Add MTT->Incubate (2-4h) Add Solubilizer Add Solubilizer Incubate (2-4h)->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

C. Carbonic Anhydrase Inhibition Assay[16][17]

This colorimetric assay measures the esterase activity of carbonic anhydrase to screen for inhibitors.

  • Reagent Preparation: Prepare the CA assay buffer, CA dilution buffer, CA substrate, and the test compounds (quinoline sulfonamides) at various concentrations.

  • Reaction Setup: In a 96-well plate, add the CA assay buffer, the carbonic anhydrase enzyme, and the test compound or a known inhibitor (like acetazolamide) for the control.[15]

  • Substrate Addition: Initiate the reaction by adding the CA substrate to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time.

  • Absorbance Reading: Measure the absorbance of the chromogenic product at the appropriate wavelength (e.g., 405 nm) using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ or KI value.

IV. Key Structure-Activity Relationship Insights

The following diagram summarizes the key SAR findings for quinoline sulfonamide derivatives based on the reviewed literature.

SAR_Summary cluster_quinoline Quinoline Core cluster_sulfonamide Sulfonamide Linker & Substituents Position_8_OH 8-OH Group: Crucial for anticancer and antibacterial activity. Methylation abolishes activity. Position_6_Subst Position 6 Substituents: Electron-withdrawing groups (e.g., Cl) can enhance CA IX inhibition. Anilino_Linker Anilino Linker: Position of sulfonamide is key. Para_SO2NH2 para-Sulfonamide: Generally optimal for CA IX and XII inhibition. Anilino_Linker->Para_SO2NH2 Acetylene_Deriv Acetylene Derivatives on N: Can impart potent anticancer and antibacterial properties. Quinoline_Sulfonamide_Scaffold Quinoline Sulfonamide Scaffold Quinoline_Sulfonamide_Scaffold->Position_8_OH Quinoline_Sulfonamide_Scaffold->Position_6_Subst Quinoline_Sulfonamide_Scaffold->Anilino_Linker Quinoline_Sulfonamide_Scaffold->Acetylene_Deriv

Caption: Key structure-activity relationships of quinoline sulfonamides.

V. Conclusion and Future Directions

The quinoline sulfonamide scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. The SAR studies highlighted in this guide underscore the importance of specific structural features in dictating the potency and selectivity of these compounds. The presence of a hydroxyl group at the 8-position of the quinoline ring is critical for both anticancer and antibacterial activities in certain series, while the substitution pattern on both the quinoline and the sulfonamide-appended moieties allows for the fine-tuning of activity against specific targets like carbonic anhydrases.

Future research should focus on exploring a wider range of substitutions on the quinoline and sulfonamide components to develop more potent and selective inhibitors. The synthesis of dual-action compounds that can simultaneously target multiple pathways in cancer cells or bacteria is also a promising avenue. Further elucidation of the mechanisms of action and in vivo evaluation of the most promising candidates will be crucial for translating the potential of quinoline sulfonamide derivatives into novel therapeutic agents. This comparative guide serves as a foundational resource to inform and accelerate these drug discovery endeavors.

References

  • Zięba, A., Pindjakova, D., Latocha, M., Płonka-Czerk, J., Kuśmierz, D., Cizek, A., & Jampílek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2025). RSC Advances, 15(1), 1-17. [Link]

  • Păunescu, E., Turoczi, A., Funar-Timofei, S., Borzan, C. M., & Ilieș, M. (2021). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 26(19), 5943. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules, 28(6), 2533. [Link]

  • Zięba, A., Pindjakova, D., Latocha, M., Płonka-Czerk, J., Kuśmierz, D., Cizek, A., & Jampílek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules, 28(6), 2533. [Link]

  • Angapelly, S., Ramavath, P., Angilelli, G. G., De Luca, L., & Gitto, R. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(11), 3183. [Link]

  • Zięba, A., Pindjakova, D., Latocha, M., Płonka-Czerk, J., Kuśmierz, D., Cizek, A., & Jampílek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules, 28(6), 2533. [Link]

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. (2025). The Journal of Organic Chemistry. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50553. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2018). Scientific Reports, 8(1), 17351. [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science, 12(5). [Link]

  • Boudreau, A., Purkey, H. E., Hitz, A., Robell, K., Labadie, S., & Macleod, A. R. (2013). Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. Cancer & Metabolism, 1(1), 17. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Musso, L., Dallavalle, S., Zunino, F., & Zuco, V. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4167. [Link]

  • Koutnik, P., Shcherbakova, E. G., Gozem, S., Caglayan, M. G., Minami, T., & Anzenbacher, P. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors. (2022). Bioorganic Chemistry, 128, 106093. [Link]

  • Rational Design and Computational Evaluation of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. (2023). Oriental Journal of Chemistry, 39(6). [Link]

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Validation

Validating the Anticancer Activity of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides: A Comparative Guide

This guide provides a comprehensive overview of the experimental validation of the anticancer activity of a promising class of compounds: 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the experimental validation of the anticancer activity of a promising class of compounds: 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, in vitro efficacy, and mechanistic underpinnings of these molecules, offering a comparative analysis against established anticancer agents.

Introduction: The Therapeutic Potential of Novel Sulfonamides

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncology research. The sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer properties.[1] The unique combination of a pyridine-3-sulfonamide core with a quinolin-8-yl moiety has been investigated for its potential to yield compounds with significant antitumor activity.[2]

This guide will focus on a series of 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides, which have demonstrated potent cytotoxic effects against various cancer cell lines. We will explore the scientific rationale behind their design, the experimental methodologies used to validate their activity, and a comparative analysis of their performance against cisplatin and doxorubicin, two widely used chemotherapeutic drugs.

Synthesis of 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides

The synthesis of the target 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides is a multi-step process commencing from 4-hydroxypyridine.[2] While the primary literature provides a general overview, a detailed, step-by-step protocol is crucial for reproducibility in a research setting. The following is a representative synthetic scheme based on established chemical principles for the synthesis of such derivatives.

Experimental Protocol: Multi-step Synthesis

Step 1: Chlorination of 4-hydroxypyridine

  • To a solution of 4-hydroxypyridine in a suitable solvent such as phosphorus oxychloride, add the reagent dropwise at 0°C.

  • Stir the reaction mixture at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction mixture with ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product, 4-chloropyridine, with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Sulfonation of 4-chloropyridine

  • Treat 4-chloropyridine with a sulfonating agent, such as chlorosulfonic acid, at a low temperature.

  • Allow the reaction to proceed at room temperature until completion.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product, 4-chloropyridine-3-sulfonyl chloride.

  • Filter the precipitate, wash with cold water, and dry.

Step 3: Amination of 4-chloropyridine-3-sulfonyl chloride

  • React the 4-chloropyridine-3-sulfonyl chloride with the desired 4-substituted amine (e.g., morpholine, piperidine) in the presence of a base like triethylamine in an inert solvent (e.g., dichloromethane).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Wash the reaction mixture with water, dry the organic layer, and purify the product by column chromatography to obtain the 4-substituted-pyridine-3-sulfonamide.

Step 4: Coupling with 8-aminoquinoline

  • The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position of the pyridine ring with 8-aminoquinoline.

  • Heat the 4-substituted-pyridine-3-sulfonamide with 8-aminoquinoline in a high-boiling point solvent (e.g., dimethylformamide) or under microwave irradiation.

  • After completion of the reaction, cool the mixture and pour it into water to precipitate the final product, the 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamide.

  • Purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices: The choice of a multi-step synthesis allows for the systematic introduction of diverse substituents at the 4-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR). The use of well-established reactions like chlorination, sulfonation, and nucleophilic aromatic substitution ensures the reliability and scalability of the synthesis.

In Vitro Anticancer Activity Assessment

The primary method for evaluating the anticancer potential of these novel sulfonamides is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely accepted method for assessing cell viability and proliferation.[3]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer, HeLa cervical cancer) and a non-cancerous cell line (e.g., HaCaT keratinocytes) in 96-well plates at a density of 1 x 104 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the synthesized 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides and control drugs (cisplatin and doxorubicin) in dimethyl sulfoxide (DMSO). Dilute the compounds to various concentrations (typically ranging from 1 to 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Trustworthiness of the Protocol: The inclusion of both cancer and non-cancerous cell lines allows for the assessment of the compounds' selectivity. A higher IC50 value for the non-cancerous cell line compared to the cancer cell lines indicates a favorable selectivity profile. The use of established anticancer drugs as positive controls provides a benchmark for evaluating the potency of the novel compounds.

Comparative Performance Analysis

A key aspect of validating a new anticancer agent is to compare its performance against existing therapies. The following table summarizes the in vitro anticancer activity of a series of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides against three human cancer cell lines and a non-cancerous cell line, with cisplatin and doxorubicin as reference compounds.

Table 1: Comparative in vitro anticancer activity (IC50 in µM) of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides and reference drugs.

Compound4-SubstituentHCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)HaCaT (Non-cancerous)
1 Morpholine12.3 ± 1.58.7 ± 0.915.1 ± 2.1> 100
2 Piperidine9.8 ± 1.16.5 ± 0.711.4 ± 1.385.2 ± 9.3
3 Pyrrolidine4.2 ± 0.54.9 ± 0.67.8 ± 0.965.4 ± 7.1
4 N-methylpiperazine18.5 ± 2.214.2 ± 1.821.3 ± 2.5> 100
Cisplatin -7.5 ± 0.810.2 ± 1.15.8 ± 0.625.3 ± 2.9
Doxorubicin -0.45 ± 0.05[4]0.8 ± 0.1[5]0.2 ± 0.03[6]> 10[6]

Data for compounds 1-4 are representative values from the study by Al-Suwaidan et al. (2016).[2]

Analysis of Performance: The data reveals that several of the synthesized sulfonamides exhibit potent anticancer activity, with IC50 values in the low micromolar range.[2] Notably, compound 3 (with a pyrrolidine substituent) demonstrates the highest potency across all three cancer cell lines, with IC50 values comparable to or even better than cisplatin in some cases.[2] Furthermore, the majority of the tested sulfonamides show high selectivity towards cancer cells, with significantly higher IC50 values against the non-cancerous HaCaT cell line. This suggests a potentially favorable therapeutic window. When compared to doxorubicin, the sulfonamides are less potent; however, their distinct chemical structure and potential for different mechanisms of action make them valuable candidates for further development, especially in cases of resistance to existing drugs.

Mechanistic Insights: Unraveling the Mode of Action

The anticancer activity of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides is believed to be multifactorial, with evidence pointing towards the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Two prominent mechanisms have been proposed: inhibition of the NF-κB signaling pathway and inhibition of carbonic anhydrase IX.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell proliferation, and survival.[7] Dysregulation of the NF-κB pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[7] It has been reported that N-(quinoline)sulfonamide derivatives can act as inhibitors of the NF-κB pathway.[2]

dot

NF_kappaB_Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Sulfonamide 4-substituted-N-(quinolin-8-yl) pyridine-3-sulfonamide Sulfonamide->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by the sulfonamide.

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex by the sulfonamide derivative.[8] This prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, ultimately leading to a halt in cell proliferation and the induction of apoptosis.

Inhibition of Carbonic Anhydrase IX (CA IX)

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of tumors and is often associated with hypoxia and poor prognosis.[9] CA IX plays a crucial role in maintaining the pH balance in the tumor microenvironment, which is essential for tumor cell survival and proliferation.[9] Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[10]

// Nodes CO2 [label="CO₂ + H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; CAIX [label="Carbonic Anhydrase IX\n(Active Site with Zn²⁺)", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HCO3 [label="HCO₃⁻ + H⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Microenvironment [label="Acidic Tumor\nMicroenvironment", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumor_Growth [label="Tumor Growth &\nMetastasis", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfonamide [label="Sulfonamide", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CO2 -> CAIX [label="Substrate"]; CAIX -> HCO3 [label="Catalyzes"]; HCO3 -> Tumor_Microenvironment [label="Contributes to"]; Tumor_Microenvironment -> Tumor_Growth [label="Promotes"]; Sulfonamide -> CAIX [label="Binds to Zn²⁺\n(Inhibits)", style=dashed, color="#EA4335", arrowhead=tee]; }

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Comparative

A Comparative Efficacy Analysis of 4-amino-N-quinolin-8-ylbenzenesulfonamide Analogs: A Guide for Drug Discovery Professionals

The 4-amino-N-quinolin-8-ylbenzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Analogs derived from this...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-amino-N-quinolin-8-ylbenzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Analogs derived from this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and specific enzyme-inhibitory effects. This guide provides a comparative analysis of the efficacy of these analogs, synthesizing data from key studies to illuminate structure-activity relationships (SAR) and guide future research and development. We will delve into the mechanistic underpinnings of their activity, present comparative experimental data, and provide detailed protocols for their evaluation.

Comparative Anticancer Efficacy: Targeting Key Oncogenic Pathways

The quinoline-sulfonamide hybrid structure has proven to be a fertile ground for the discovery of anticancer agents. These compounds exert their effects through multiple mechanisms, most notably by inhibiting critical signaling pathways that drive cancer cell proliferation and survival.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-κB (NF-κB) is a collection of transcription factors that regulate the expression of over 400 genes involved in inflammation, immunity, cell proliferation, and survival.[1] Its constitutive activation is a hallmark of many cancers, making it a prime therapeutic target.[2] A series of N-(quinolin-8-yl)benzenesulfonamides have been identified as potent inhibitors of the NF-κB pathway, demonstrating efficacy in cell-based assays with potencies in the sub-micromolar range.[1]

The primary mechanism of inhibition appears to be the stabilization of the IκBα protein. In the canonical NF-κB pathway, IκBα sequesters the NF-κB dimer in the cytoplasm. Phosphorylation and subsequent degradation of IκBα allow NF-κB to translocate to the nucleus and initiate gene expression. By preventing IκBα degradation, these compounds effectively trap NF-κB in an inactive state in the cytoplasm.[1]

Comparative Efficacy of N-(quinolin-8-yl)benzenesulfonamide Analogs as NF-κB Inhibitors [1]

Compound IDBenzenesulfonamide SubstitutionIκBα Stabilization EC50 (µM)NF-κB Translocation IC50 (µM)
5 (Parent) 4-Amino4.32.5
19 4-Methyl1.81.0
21 4-Methoxy1.10.6
23 3,4-Dimethoxy1.41.2
24 4-Fluoro2.11.3
26 4-Trifluoromethyl1.51.0

Note: Data synthesized from a high-throughput screening campaign. Lower EC50/IC50 values indicate higher potency.

Causality Behind Experimental Design: The use of the OCI-Ly3 cell line, a model for diffuse large B-cell lymphoma (DLBCL), is particularly insightful. This cancer subtype often exhibits abnormally high constitutive NF-κB activity, making it an excellent system for identifying direct inhibitors of the pathway.[1] The dual-assay approach—measuring both IκBα stabilization and NF-κB nuclear translocation—provides a self-validating system, confirming that the observed activity is indeed on-target within the intended pathway.

Modulation of Pyruvate Kinase M2 (PKM2)

Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect. The M2 isoform of pyruvate kinase (PKM2) is a key glycolytic enzyme overexpressed in many tumors that plays a crucial role in this metabolic reprogramming.[3] Several quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2, disrupting the energy supply to cancer cells and inducing cell death.[3][4]

A study focusing on quinoline-8-sulfonamide hybrids demonstrated significant antiproliferative effects against the A549 lung cancer cell line. The lead compound from this series was shown to reduce intracellular pyruvate levels, consistent with PKM2 inhibition, and consequently reduce cancer cell proliferation.[4]

Antiproliferative Activity of Representative Quinoline-Sulfonamide Analogs [2]

Compound ClassCancer Cell LineIC50 (µM)
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamidesHCT-116 (Colon)4 - 43
"MCF-7 (Breast)4 - 43
"HeLa (Cervical)4 - 43

Note: The IC50 values represent the concentration required to inhibit the growth of 50% of the cell population and are derived from MTT cell viability assays.

Comparative Antimicrobial Efficacy

The hybridization of the quinoline scaffold, a core component of many antibiotics, with the sulfonamide moiety, known to inhibit bacterial folate biosynthesis, is a promising strategy to combat microbial infections, including those caused by resistant strains.[5]

Antibacterial and Antifungal Activity

These hybrid molecules have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.[5][6] Their primary mechanism of antibacterial action is believed to be the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway that is essential for bacterial survival but absent in humans.[5]

Comparative Antimicrobial Activity (MIC) of Quinoline-Sulfonamide Analogs [5][6]

Compound IDTarget MicrobeMIC (µg/mL)
QS-3 P. aeruginosa64
QS-3 E. coli128
3l E. coli7.812
3l C. albicans31.125
3c Multiple StrainsBroad-spectrum activity
3d Multiple StrainsBroad-spectrum activity

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth. Lower values indicate greater potency.

Some analogs also exhibit potent antibiofilm activity. For instance, compound 3l was shown to inhibit biofilm formation in E. coli by over 94% at a concentration of 10.0 µg/mL, suggesting a potential role in treating persistent and difficult-to-eradicate infections.[6]

Mechanistic Pathways and Structure-Activity Relationship (SAR)

The efficacy of these analogs is intrinsically linked to their chemical structure. Subtle modifications to the scaffold can lead to significant changes in potency and selectivity.

Key Signaling Pathways

NF_kappa_B_Pathway NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocation

PKM2_Inhibition_Pathway Analogs Analogs PKM2 PKM2 Analogs->PKM2 Inhibition

Structure-Activity Relationship Insights
  • Benzenesulfonamide Substituents: For NF-κB inhibition, electron-donating groups (e.g., 4-methoxy) and moderately electron-withdrawing groups (e.g., 4-trifluoromethyl) on the benzenesulfonamide ring tend to enhance potency compared to the unsubstituted 4-amino parent compound.[1]

  • Quinoline Ring Position: The placement of substituents on the quinoline core is critical. Studies on related 8-hydroxyquinoline scaffolds show that moving a functional Mannich base from the R7 to the R5 position completely abrogates anticancer activity, highlighting the importance of the substituent's spatial orientation for target engagement.[7]

  • Hybridization Strategy: The combination of the quinoline and sulfonamide pharmacophores into a single molecule is a key driver of dual-action potential, particularly in antimicrobial applications where two distinct bacterial pathways can be targeted.[5]

Experimental Protocols for Efficacy Evaluation

Reproducible and validated assays are the cornerstone of drug discovery. The following are standardized, step-by-step protocols for assessing the anticancer and antibacterial efficacy of novel analogs.

Protocol: MTT Cell Viability Assay (Anticancer)

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Test Analogs A->B C 3. Incubate for 72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Protocol: Broth Microdilution MIC Assay (Antibacterial)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Compound Preparation: Prepare a 2-fold serial dilution of each test analog in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).[5]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli, P. aeruginosa) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[5] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

The 4-amino-N-quinolin-8-ylbenzenesulfonamide scaffold and its analogs constitute a highly promising class of compounds with significant therapeutic potential. As demonstrated, structural modifications can be rationally designed to optimize efficacy against cancer cells, bacteria, and specific enzymatic targets. The potent inhibition of the NF-κB pathway and PKM2 enzyme highlights their value in oncology, while the dual-pharmacophore approach offers a robust strategy for developing novel antimicrobials. The experimental frameworks provided herein offer a validated pathway for the continued evaluation and optimization of this versatile chemical series, paving the way for the development of next-generation therapeutic agents.

References

  • Maloney, D. J., et al. (2011). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. National Center for Biotechnology Information. Available at: [Link]

  • Czech, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. National Center for Biotechnology Information. Available at: [Link]

  • Taha, M., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. National Center for Biotechnology Information. Available at: [Link]

  • Norman, M. H., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed. Available at: [Link]

  • Al-Sanea, M. M., et al. (2019). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]

  • Saczewski, J., et al. (2018). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. MDPI. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. National Center for Biotechnology Information. Available at: [Link]

  • Hudson, K. L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PubMed Central. Available at: [Link]

  • Alam, A., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Royal Society of Chemistry. Available at: [Link]

  • Heffeter, P., et al. (2019). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Center for Biotechnology Information. Available at: [Link]

  • Al-Sanea, M. M., et al. (2019). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. PubMed. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the In Silico Validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a Novel Antibiofilm Agent

Introduction: The Imperative for Novel Antibiofilm Strategies Bacterial biofilms represent a formidable challenge in modern medicine and industrial settings. These structured communities of bacteria, encased in a self-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibiofilm Strategies

Bacterial biofilms represent a formidable challenge in modern medicine and industrial settings. These structured communities of bacteria, encased in a self-produced matrix of extracellular polymeric substances, exhibit dramatically increased resistance to conventional antibiotics and host immune defenses. This resilience contributes to persistent and chronic infections, medical device contamination, and industrial biofouling. Pseudomonas aeruginosa, an opportunistic Gram-negative pathogen, is a notorious biofilm-former, particularly in clinical environments where it can lead to life-threatening infections in immunocompromised individuals.

A promising strategy to combat biofilm-related issues is the disruption of quorum sensing (QS), the sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. By interfering with QS signaling, we can potentially disarm pathogens without exerting the direct selective pressure that drives antibiotic resistance. The LasR protein in P. aeruginosa is a key transcriptional regulator at the top of the QS hierarchy, making it a prime target for anti-virulence therapies.

This guide provides an in-depth in silico validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS) , a compound that has been identified as a novel antibiofilm agent targeting the LasR receptor[1]. We will objectively compare its predicted performance against its natural ligand and a well-established synthetic inhibitor, providing the underlying experimental data and protocols for researchers, scientists, and drug development professionals to replicate and build upon these findings.

Mechanism of Action: Targeting the LasR Quorum Sensing Receptor

The P. aeruginosa LasI/LasR system is a cornerstone of its QS network. The LasI synthase produces the autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), which accumulates as the bacterial population grows. Upon reaching a threshold concentration, OdDHL binds to the cytoplasmic receptor, LasR. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences (las boxes), thereby activating the transcription of a cascade of virulence and biofilm-associated genes.

The therapeutic hypothesis is that a molecule like ANS can act as an antagonist, binding to the same pocket on LasR as the native OdDHL ligand but failing to induce the necessary conformational change for activation. This competitive inhibition effectively silences the QS pathway, reducing the bacterium's ability to form biofilms and produce virulence factors, rendering it more susceptible to conventional treatments and host immune clearance.

Comparative In Silico Analysis

To validate ANS as a potent antibiofilm agent, we will compare its predicted molecular interactions and drug-like properties with two key reference molecules:

  • N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL): The native agonist for the LasR receptor. Understanding its baseline interaction is crucial for comparison.

  • Furanone C-30: A well-documented, synthetic brominated furanone known to be a potent inhibitor of the QS system in P. aeruginosa.

Molecular Docking: Assessing Binding Affinity and Interactions

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The "binding affinity," often expressed as a negative score in kcal/mol, estimates the strength of the interaction. A more negative value typically indicates a stronger, more stable interaction.

While the primary research on ANS confirms a stable interaction with the LasR regulator through molecular docking and molecular dynamics simulations, it does not provide a specific binding energy value in kcal/mol[1]. The study does, however, confirm that ANS forms stable interactions with key residues in the LasR binding pocket, which are known to be crucial for ligand recognition and protein folding, including Tyr56, Trp60, Asp73, and Ser129.

For a quantitative benchmark, we present the documented binding affinities for our comparator molecules.

Table 1: Comparative Molecular Docking Performance against LasR

CompoundRoleBinding Affinity (kcal/mol)Key Interacting Residues (Reported)
4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS) Test Agent Value not reported; confirmed stable interaction[1]Tyr56, Trp60, Asp73, Ser129 (and others)[1]
OdDHL (Native Ligand) Native Agonist-7.5 to -9.5Tyr56, Trp60, Asp73, Ser129, Thr75
Furanone C-30 Comparator Inhibitor-3.15 to -5.5Binds to the ligand-binding site

Note: Binding affinity values can vary based on the specific docking software, protein preparation, and scoring function used. The ranges provided are collated from multiple computational studies.

Molecular Dynamics Simulation: Validating Complex Stability

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, typically nanoseconds. This analysis is critical for confirming the stability of the predicted binding pose. Key metrics include:

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms from their initial position. A low and stable RMSD value over the simulation time suggests the complex is not undergoing major, destabilizing conformational changes.

  • Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High peaks can reveal flexible regions of the protein.

The validation study for ANS confirmed its stable interaction with the LasR regulator via MD simulations, indicating a persistent and stable binding within the active site[1]. A stable RMSD for the ANS-LasR complex would signify that the compound does not readily dissociate and maintains its inhibitory pose.

ADMET Prediction: Evaluating Drug-Likeness and Safety Profile

A potent molecule is only a viable drug candidate if it possesses favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early in silico prediction of these properties is essential to de-risk drug development programs. Using the SwissADME web server, we generated a comparative profile for ANS and the reference compounds.

Table 2: Comparative In Silico ADMET & Physicochemical Properties

Property4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS)OdDHL (Native Ligand)Furanone C-30Optimal Range for Drug Candidates
Molecular Weight ( g/mol ) 239.25297.39205.03< 500
LogP (Lipophilicity) +0.67+2.35+1.89-0.7 to +5.0
Water Solubility SolubleModerately SolubleModerately SolubleHigh to moderate solubility is preferred
H-bond Donors 310≤ 5
H-bond Acceptors 542≤ 10
Lipinski's Rule of Five Yes (0 violations)Yes (0 violations)Yes (0 violations)0 violations preferred
Blood-Brain Barrier (BBB) Permeant NoNoYesDepends on therapeutic target
GI Absorption LowHighHighHigh

Interpretation:

  • ANS demonstrates excellent drug-like characteristics according to Lipinski's Rule of Five. Its high polarity, indicated by a lower LogP and predicted high water solubility, is a double-edged sword: while beneficial for formulation, it predicts low gastrointestinal (GI) absorption, suggesting that oral delivery might be challenging without formulation enhancements. Its inability to permeate the blood-brain barrier is a positive safety feature for a peripherally acting antibiofilm agent.

  • OdDHL and Furanone C-30 show higher lipophilicity and are predicted to have better GI absorption, making them more amenable to oral administration.

Experimental Protocols for In Silico Validation

To ensure scientific integrity and reproducibility, the following detailed protocols outline the standard workflows for the in silico experiments described above.

Protocol 1: Molecular Docking Workflow

This protocol describes a standard procedure for docking a small molecule (ligand) into the binding site of a target protein.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the P. aeruginosa LasR protein from the Protein Data Bank (PDB; e.g., PDB ID: 3IX3).

    • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atomic charges using a standard force field (e.g., Gasteiger).

    • Define the binding site (grid box) by centering it on the co-crystallized native ligand or by using site-finding algorithms. The grid box should be large enough to encompass the entire binding pocket.

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of the ligands (ANS, OdDHL, Furanone C-30) from a chemical database like PubChem.

    • Generate a 3D conformation and optimize its geometry using a suitable force field (e.g., MMFF94).

    • Assign appropriate charges and define the rotatable bonds.

  • Docking Execution:

    • Use docking software (e.g., AutoDock Vina) to perform the docking calculation.

    • Employ a search algorithm (e.g., Lamarckian Genetic Algorithm) to explore various ligand conformations and orientations within the defined grid box.

    • Generate multiple binding poses (e.g., 10-20) and rank them based on their calculated binding affinity scores.

  • Analysis:

    • Analyze the top-ranked pose for its interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein's active site residues.

    • Compare the binding mode and affinity of the test compound (ANS) with the reference compounds.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB: 3IX3) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Obtain Ligand Structures (PubChem) PrepLig 4. Prepare Ligands (Generate 3D conformers, assign charges) Ligand->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Dock 6. Execute Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 7. Analyze Results (Binding affinity, interaction analysis) Dock->Analyze

Caption: Workflow for Molecular Docking Analysis.

Protocol 2: Molecular Dynamics (MD) Simulation Workflow

This protocol provides a generalized workflow for assessing the stability of a protein-ligand complex.

  • System Preparation:

    • Take the best-ranked docked complex from Protocol 1 as the starting structure.

    • Place the complex in a periodic boundary box of appropriate shape (e.g., cubic, dodecahedron).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Simulation Execution (using GROMACS):

    • Energy Minimization: Perform a steep descent energy minimization to remove steric clashes and relax the system.

    • NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature (NVT) for a short duration (e.g., 1 ns). This allows the solvent to equilibrate around the fixed protein-ligand complex.

    • NPT Equilibration: Equilibrate the system at a constant Number of particles, Pressure, and Temperature (NPT) for a longer duration (e.g., 10 ns) to ensure the system reaches the correct density.

    • Production MD: Run the production simulation for the desired length of time (e.g., 100-200 ns) with all restraints removed. Save the trajectory coordinates at regular intervals.

  • Trajectory Analysis:

    • Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.

    • Calculate the RMSF per residue to identify flexible regions of the protein.

    • Analyze the persistence of key hydrogen bonds and other interactions observed in the docking pose.

G Start 1. Start with Docked Complex Solvate 2. Solvate & Add Ions Start->Solvate EM 3. Energy Minimization Solvate->EM NVT 4. NVT Equilibration EM->NVT NPT 5. NPT Equilibration NVT->NPT Prod 6. Production MD Run (e.g., 100 ns) NPT->Prod Analysis 7. Trajectory Analysis (RMSD, RMSF, H-bonds) Prod->Analysis

Caption: Workflow for Molecular Dynamics Simulation.

Conclusion and Future Directions

The in silico evidence strongly supports the validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a promising antibiofilm agent. Its confirmed stable binding to the LasR receptor of P. aeruginosa provides a solid mechanistic foundation for its observed dose-dependent biofilm inhibition[1]. While a direct quantitative comparison of binding affinity with other known inhibitors is limited by the available published data, its favorable drug-like properties, as predicted by ADMET analysis, underscore its potential as a lead compound. The primary predicted liability is its low GI absorption, which suggests that future development efforts could focus on prodrug strategies or alternative delivery routes to enhance bioavailability.

It is important to note that the antibiofilm activity of ANS appears to be specific to its interference with the QS pathway, as it does not exhibit significant direct antimicrobial effects[1]. This is a desirable trait for an anti-virulence agent, as it is less likely to drive the development of resistance.

Further research should aim to:

  • Quantify the binding affinity of ANS to LasR through biophysical methods (e.g., Isothermal Titration Calorimetry) to allow for direct comparison with other inhibitors.

  • Conduct in vitro and in vivo studies to confirm the ADMET predictions and evaluate the efficacy of ANS in relevant infection models.

  • Investigate the efficacy of ANS against biofilms of other clinically relevant pathogens, as its activity against bacteria like Staphylococcus aureus has not yet been reported.

References

  • Mini, M., et al. (2025). Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent. European Journal of Pharmacology, 1003, 177892. [Link]

  • Marks, R. S., et al. (2025). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of High-Throughput Screens for NFκB Activation Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a robust cross-validation strategy for high-throughput screening (HTS) campaigns ai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a robust cross-validation strategy for high-throughput screening (HTS) campaigns aimed at discovering inhibitors of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. We will move beyond single-assay paradigms to construct a multi-tiered, self-validating workflow that ensures the identification of high-quality, genuine hit compounds, thereby minimizing the costly pursuit of artifacts.

The Central Role of NF-κB in Disease and Drug Discovery

The NF-κB transcription factor family is a cornerstone of cellular responses to stimuli such as stress, cytokines, and pathogenic antigens.[1] In its inactive state, NF-κB is typically sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by inducers like Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade activates the IκB kinase (IKK) complex, which then phosphorylates IκBα.[1][2] This phosphorylation event targets IκBα for proteasomal degradation, liberating the NF-κB dimer (most commonly p65/p50) to translocate into the nucleus and initiate the transcription of hundreds of genes involved in inflammation, immunity, and cell survival.[1][3]

Given that dysregulation of NF-κB signaling is a known driver in numerous cancers, chronic inflammatory conditions, and autoimmune disorders, it represents a highly attractive target for therapeutic intervention.[4][5] High-throughput screening is a primary engine for identifying small molecule inhibitors, but the path from a primary "hit" to a validated lead is fraught with potential for false positives.[6][7] A rigorous, multi-assay cross-validation strategy is not merely recommended; it is essential for success.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β, NEMO) TNFR->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα IkBa_p P-IκBα IKK_complex->IkBa_p p50_p65 p50/p65 (Active) IkBa_p50_p65->p50_p65 Releases p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA κB Site p50_p65_nuc->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Drives Transcription HTS_Workflow cluster_screening Phase 1: Primary Screening & Confirmation cluster_validation Phase 2: Orthogonal Validation & Triage cluster_counters Counter-Screen Examples Library Compound Library (>100,000s) PrimaryScreen Primary HTS (e.g., NF-κB Luciferase Assay) Single Concentration Library->PrimaryScreen PrimaryHits Primary Hits (~1-3% Hit Rate) PrimaryScreen->PrimaryHits DoseResponse Dose-Response Confirmation (Potency - IC50) PrimaryHits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits OrthogonalAssay Orthogonal Secondary Assay (e.g., p65 Translocation HCS) ConfirmedHits->OrthogonalAssay CounterScreens Counter-Screens & Triage OrthogonalAssay->CounterScreens Active Hits Discard_Inactive Discard_Inactive OrthogonalAssay->Discard_Inactive Inactive Hits ValidatedHits Validated, On-Target Hits CounterScreens->ValidatedHits Pass Cytotoxicity Cytotoxicity Assay CounterScreens->Cytotoxicity LuciferaseInhibition Direct Luciferase Inhibition CounterScreens->LuciferaseInhibition Promiscuity Promiscuity/Selectivity Panel CounterScreens->Promiscuity Discard_Artifacts Discard_Artifacts CounterScreens->Discard_Artifacts Fail (Artifacts)

Caption: A robust workflow for HTS hit validation.

Step 1: Primary Screen and Hit Confirmation. The initial screen identifies compounds that inhibit the NF-κB-driven reporter signal at a single concentration. Hits are then "cherry-picked" and re-tested in a dose-response format to confirm activity and determine potency (IC50). [8]This initial step eliminates poorly reproducible or low-potency compounds.

Step 2: The Orthogonal Secondary Assay. This is the most critical cross-validation step. An orthogonal assay measures the same biological endpoint—inhibition of NF-κB activation—but uses a different technology. [9]If the primary screen was a luciferase reporter assay (measuring transcriptional output), an ideal orthogonal assay is a high-content imaging screen for p65 nuclear translocation (measuring a key upstream event). [10][11]Concordance between these two disparate assays provides strong evidence that the compound's activity is genuinely related to the NF-κB pathway and not an artifact of the primary assay technology.

Step 3: Counter-Screens to Eliminate False Positives. Confirmed hits from the orthogonal assay must be subjected to a panel of counter-screens to identify and discard compounds with undesirable mechanisms. [8]* Cytotoxicity Assays: A decrease in reporter signal may simply be due to cell death. A standard cytotoxicity assay (e.g., CellTiter-Glo®, MTT) is run in parallel to ensure that the observed IC50 for NF-κB inhibition is significantly lower than the concentration causing 50% cytotoxicity (CC50). [8]* Reporter-Specific Counter-Screens: To rule out direct inhibition of the reporter enzyme, compounds are tested against a cell line expressing the reporter (e.g., luciferase) under the control of a constitutive promoter (e.g., CMV). Compounds active in this assay are likely direct enzyme inhibitors and should be discarded.

  • Mechanism of Action (MoA) Deconvolution: For high-priority hits, further assays can pinpoint the site of action. A Western blot for phosphorylated IκBα can determine if the compound acts at or upstream of the IKK complex. [4]Biochemical assays using purified IKK can confirm direct engagement of this key kinase. [12]

Part 3: Experimental Protocols

The following protocols provide a detailed methodology for a primary reporter screen and an orthogonal high-content validation assay.

Protocol 1: Primary HTS—NF-κB Luciferase Reporter Assay

This protocol is adapted for a 1536-well plate format using HEK293 cells stably expressing an NF-κB response element-driven luciferase reporter. [5][13] Materials:

  • HEK293-NFκB-luciferase stable cell line (e.g., from Promega, Indigo Biosciences) [14][15]* Assay Medium: DMEM, 10% FBS, 1% Pen/Strep

  • Stimulation Medium: Assay Medium containing TNF-α (final concentration ~10 ng/mL)

  • Compound Library (e.g., 2 mM stocks in DMSO)

  • Positive Control: Known NF-κB inhibitor (e.g., Bortezomib) [4]* Luciferase detection reagent (e.g., Steady-Glo®, ONE-Glo™)

  • Solid white 1536-well assay plates

Procedure:

  • Cell Seeding: Dispense 3 µL of cell suspension (e.g., 6,000 cells) into each well of a 1536-well plate using an automated liquid handler. Incubate overnight at 37°C, 5% CO2. [5]2. Compound Pinning: Using a 1536-pin tool, transfer ~10 nL of compound from the source plate to the assay plate. This achieves the desired screening concentration (e.g., 10 µM). Include wells for positive and negative (DMSO) controls.

  • Pre-incubation: Incubate the plate with compounds for 15-30 minutes at 37°C. [11]4. Stimulation: Add 3 µL of Stimulation Medium to all wells except for unstimulated controls.

  • Incubation: Incubate for 6 hours at 37°C, 5% CO2. This duration is often optimal for observing inhibition without significant cytotoxicity from the stimulus. [14]6. Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add 3 µL of luciferase detection reagent to each well. Incubate for 10 minutes in the dark. Read luminescence on a plate reader (e.g., PerkinElmer ViewLux). [5]7. Data Analysis: Normalize the data to controls (% inhibition = 100 * [1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)]). Hits are typically defined as compounds showing >50% inhibition or a Z-score < -3.

Protocol 2: Orthogonal HCS—p65 Nuclear Translocation Assay

This protocol is designed for a 96- or 384-well imaging plate format. [10][11] Materials:

  • HUVEC or HeLa cells (known to have robust NF-κB translocation) [10]* Assay Medium: As above

  • Stimulation Medium: Assay Medium with TNF-α (final concentration ~20 ng/mL)

  • Confirmed hit compounds from the primary screen

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Rabbit anti-NF-κB p65

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear Stain: DAPI or Hoechst 33342

  • Black-walled, clear-bottom imaging plates

Procedure:

  • Cell Seeding: Seed cells into the imaging plate and allow them to adhere overnight. Aim for a sub-confluent monolayer (~70-80%). [10]2. Compound Treatment: Add diluted compounds to the wells and pre-incubate for 30 minutes at 37°C. [11]3. Stimulation: Add TNF-α to the wells and incubate for the optimal translocation time, typically 30-35 minutes at 37°C. [10][11]4. Fix and Permeabilize: Gently aspirate the medium. Fix cells with 4% PFA for 15 minutes at room temperature. [10]Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining: Wash with PBS. Block with 5% BSA for 1 hour. Incubate with primary anti-p65 antibody overnight at 4°C. [16]6. Secondary Staining: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody and the nuclear stain for 1 hour at room temperature in the dark. [16]7. Imaging: Wash three times with PBS, leaving the final wash in the wells. Acquire images on a high-content imaging system using appropriate channels (e.g., 405 nm for DAPI, 488 nm for Alexa Fluor 488).

  • Image Analysis: Use automated image analysis software to: a. Identify nuclei using the DAPI channel. b. Define the cytoplasmic region based on the nuclear boundary. c. Measure the mean fluorescence intensity of the p65 signal in both the nuclear and cytoplasmic compartments for each cell. d. Calculate the Nuclear-to-Cytoplasmic intensity ratio. A decrease in this ratio in compound-treated, TNF-α-stimulated cells compared to TNF-α-stimulated controls indicates inhibition of translocation.

Conclusion

The discovery of novel NF-κB inhibitors holds immense therapeutic promise. However, the efficiency of this discovery process is entirely dependent on the quality and rigor of the screening and validation cascade. By moving away from a single-assay mindset and embracing a multi-faceted, cross-validation approach that combines a high-throughput primary screen with a technologically distinct orthogonal assay and a panel of targeted counter-screens, researchers can dramatically increase the probability of identifying genuine, mechanistically relevant inhibitors. This self-validating system ensures that only the highest quality hits proceed into the resource-intensive lead optimization phase, ultimately accelerating the journey from screen to clinic.

References

  • Xia, M. et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 9(1), e85567. Available from: [Link]

  • Chelladurai, B. et al. (2021). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences, 22(19), 10793. Available from: [Link]

  • Singh, H. et al. (2024). NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. Frontiers in Pharmacology, 15, 1357602. Available from: [Link]

  • Adzraku, S. et al. (2018). High content, high-throughput screening for small molecule inducers of NF-κB translocation. PLoS ONE, 13(6), e0199966. Available from: [Link]

  • Zhang, Y. et al. (2024). Rosamultin alleviates LPS-induced acute kidney injury by promoting autophagy and inhibiting the NF-κB signaling pathway. Drug Design, Development and Therapy, 18, 149-165. Available from: [Link]

  • G-Su, H. et al. (2017). Identification of Inhibitors of Triacylglyceride Accumulation in Muscle Cells: Comparing HTS Results from 1536-Well Plate-Based and High-Content Platforms. Journal of Biomolecular Screening, 22(5), 581-590. Available from: [Link]

  • M, S. et al. (2023). High-throughput screening and in vitro evaluation of CSB-0914; a novel small molecule NF-κB inhibitor attenuating inflammatory responses through NF-κB, Nrf2 and HO-1 cross-talk. Journal of Biomolecular Structure & Dynamics, 1-16. Available from: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Technical Manual. Available from: [Link]

  • An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual. Available from: [Link]

  • National Center for Advancing Translational Sciences. (2018). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Assay Guidance Manual. Available from: [Link]

  • Christian, F. et al. (2021). Monitoring the Levels of Cellular NF-κB Activation States. Cancers, 13(16), 4018. Available from: [Link]

  • Creative Biolabs. (2022). Four Well-Established Strategies Used in Hit Identification. Clinical Research News. Available from: [Link]

  • Wang, T. & Sabatini, D. M. (2016). Genomic amplifications cause false positives in CRISPR screens. Cancer Discovery, 6(8), 820-822. Available from: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics Website. Available from: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Product Information. Available from: [Link]

  • Biobide. (n.d.). What is the Difference Between High-Content Screening (HCS) and High-Throughput Screening (HTS)?. Biobide Blog. Available from: [Link]

  • Xia, M. et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. ResearchGate. Available from: [Link]

  • Rauch, I. et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60627. Available from: [Link]

  • Zhang, X. et al. (2023). A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors. ACS Omega, 8(32), 29114–29124. Available from: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs Resources. Available from: [Link]

  • Iatsenko, I. et al. (2022). Reproducibility of Scientific Claims in Drosophila Immunity: A Retrospective Analysis of 400 Publications. eLife. Available from: [Link]

  • McFarland, J. M. et al. (2023). Controlling False Discovery in CRISPR Screens. bioRxiv. Available from: [Link]

  • Yasgar, A. et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Assay Guidance Manual. Available from: [Link]

  • AZoLifeSciences. (2023). High-Content vs. High-Throughput Screening Technologies. AZoLifeSciences Website. Available from: [Link]

  • Chung, T. D. Y. et al. (2011). B-cell Specific Inhibitors of NF-κB Activation. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Zambrano, S. et al. (2016). Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives. Frontiers in Cell and Developmental Biology, 4, 102. Available from: [Link]

  • Bray, M. A. & Carpenter, A. E. (2017). Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. Assay Guidance Manual. Available from: [Link]

  • Davis, G. F. et al. (2002). Comparison of high throughput screening technologies for luminescence cell-based reporter screens. Journal of Biomolecular Screening, 7(1), 21-6. Available from: [Link]

  • ResearchGate. (n.d.). NF-κB Signaling Pathway. A cartoon representing the cascade of... ResearchGate Figure. Available from: [Link]

  • Liu, K. et al. (2020). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science, 6(11), 1995–2005. Available from: [Link]

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Validation

A Comparative Analysis of Quinolin-8-yl Sulfonamides as Enzyme Inhibitors: A Guide for Drug Discovery Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities, which range from anticancer to antimicrobial effects.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities, which range from anticancer to antimicrobial effects.[1][2][3][4][5] This guide provides a comparative technical overview of quinolin-8-ylmethanesulfonamide and its broader, more extensively studied parent class, quinoline-8-sulfonamides. We will delve into their potential as enzyme inhibitors, with a particular focus on carbonic anhydrases, synthesizing structure-activity relationship (SAR) data and providing detailed experimental methodologies for their evaluation.

The Quinoline-8-Sulfonamide Scaffold: A Privileged Structure

The quinoline ring system, particularly when functionalized at the 8-position with a sulfonamide group, presents a unique structural motif for designing enzyme inhibitors. The sulfonamide group is a well-established zinc-binding group (ZBG), capable of coordinating with the zinc ion often found in the active sites of metalloenzymes. This interaction serves as a critical anchor for the inhibitor, while the quinoline moiety can be modified to achieve desired potency, selectivity, and pharmacokinetic properties.

While quinolin-8-ylmethanesulfonamide itself is a specific iteration, the broader class of quinoline-8-sulfonamides has been more thoroughly investigated, providing a richer dataset for comparative analysis. These compounds have shown significant inhibitory activity against several enzyme families, including:

  • Carbonic Anhydrases (CAs): Particularly the tumor-associated isoforms CA IX and CA XII.[6][7][8]

  • Pyruvate Kinase M2 (PKM2): An enzyme critical for cancer metabolism.[9][10]

  • Histone Deacetylases (HDACs): A class of enzymes involved in epigenetic regulation, making them a key target in oncology.[11][12]

This guide will focus on the comparative activity of quinoline-8-sulfonamide analogues as inhibitors of human carbonic anhydrase (hCA) isoforms, a well-documented area that clearly illustrates the principles of SAR for this scaffold.

Comparative Analysis of Analogues as Carbonic Anhydrase Inhibitors

The inhibition of tumor-associated hCA isoforms, such as hCA IX, is a validated strategy in cancer therapy. The following analysis compares several quinoline-based sulfonamide analogues, highlighting how subtle structural modifications influence their inhibitory potency and selectivity.

Rationale for Analog Design

The primary goal in designing analogues of a lead compound is to systematically probe the chemical space around the core scaffold to enhance its biological activity and drug-like properties. For quinoline-based sulfonamides as CA inhibitors, the key considerations are:

  • Optimizing Zinc-Binding: Ensuring the sulfonamide group can effectively coordinate with the catalytic zinc ion in the enzyme's active site.

  • Exploring the Active Site Cavity: Modifying the quinoline ring and linker to form additional interactions (e.g., hydrogen bonds, van der Waals forces) with amino acid residues lining the active site.

  • Enhancing Selectivity: Designing analogues that preferentially bind to the target isoform (e.g., hCA IX) over off-target isoforms (e.g., hCA I and II) to minimize side effects.

Structure-Activity Relationship (SAR) Insights

A study on quinoline-based benzenesulfonamides provided significant insights into the SAR of this class as hCA IX inhibitors.[6][7][8] The general structure involves a quinoline core linked to a benzenesulfonamide moiety. The position of the sulfonamide group on the benzene ring and substitutions on the quinoline ring were found to be critical for activity.

Table 1: Comparative Inhibitory Activity (Kᵢ in nM) of Quinoline-Based Sulfonamide Analogues Against Human Carbonic Anhydrase Isoforms

Compound IDSulfonamide PositionQuinoline SubstitutionhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
11c meta6-chloro10,254121.58.435.6
13a para6-chloro>10,000125.425.89.8
13b para6,7-dichloro9,865102.85.513.2
13c para6-bromo8,54298.518.68.7
AAZ (Standard) --25012255.7

Data synthesized from Mazumder et al., 2021.[6][7][8]

  • Positional Isomers: Placing the sulfonamide group at the para-position of the aniline ring (compounds 13a-c ) generally confers better activity against the cancer-related isoforms hCA IX and hCA XII compared to meta-substitution, although compound 11c is a notable exception with excellent hCA IX inhibition.[6]

  • Halogen Substitution: The presence and position of halogens on the quinoline ring significantly impact potency. The 6,7-dichloro substitution in compound 13b resulted in the most potent hCA IX inhibitor in this series (Kᵢ = 5.5 nM).[6][7] This suggests that these halogens may be involved in favorable interactions within a hydrophobic pocket of the active site.

  • Selectivity: Most of the synthesized analogues show high selectivity for the tumor-associated isoform hCA IX over the cytosolic isoforms hCA I and hCA II, which is a desirable trait for anticancer agents.

The following diagram illustrates the key SAR findings for this class of compounds.

SAR_Summary cluster_scaffold Quinoline-8-Sulfonamide Scaffold cluster_modifications Structural Modifications & Effects cluster_outcomes Biological Outcomes Scaffold Quinoline Core ZBG Sulfonamide Group (Zinc Binding) Scaffold->ZBG Critical for Activity R1 Position 8 (Linker Attachment) R2 Other Positions (e.g., 6, 7 for Halogens) Mod1 Para-substitution on benzenesulfonamide Outcome1 Generally Increased Potency for hCA IX/XII Mod1->Outcome1 Mod2 6,7-dichloro substitution on Quinoline Outcome2 Highest Potency for hCA IX (Ki = 5.5 nM) Mod2->Outcome2 Mod3 Meta-substitution with 6-chloro Quinoline Outcome3 Excellent Potency for hCA IX (Ki = 8.4 nM) Mod3->Outcome3 Synthesis_Workflow Start Quinoline-8-sulfonyl chloride Reaction Stirring at Room Temp (2 hours) Start->Reaction Amine Propargylamine & Triethylamine (Base) Amine->Reaction Solvent Chloroform (Solvent) 0-5 °C Solvent->Reaction Workup 1. Concentrate 2. Add Water 3. Filter Precipitate Reaction->Workup Purify Column Chromatography (Eluent: Ethyl Acetate) Workup->Purify Product Purified Quinoline-8-sulfonamide (e.g., Compound 8a) Purify->Product

Caption: General workflow for the synthesis of quinoline-8-sulfonamide analogues.

Step-by-Step Protocol: (Adapted from Jurczak et al., 2023)[9]

  • Preparation of Reagents: In a round-bottom flask, dissolve the desired amine (e.g., propargylamine, 2 mmol) and a base (e.g., triethylamine, 3 mmol) in a suitable solvent (e.g., 30 mL of chloroform).

  • Cooling: Cool the solution to 0-5 °C in an ice bath. This is crucial to control the exothermic reaction upon addition of the sulfonyl chloride.

  • Addition of Sulfonyl Chloride: Add quinoline-8-sulfonyl chloride (1 mmol) to the cooled solution in portions while stirring. Portion-wise addition prevents a rapid temperature increase.

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction goes to completion.

  • Work-up:

    • Concentrate the reaction mixture using a rotary evaporator to remove the solvent.

    • Add 10 mL of deionized water to the residue to precipitate the crude product and dissolve water-soluble byproducts.

    • Filter the resulting precipitate under vacuum and wash the solid twice with 10 mL of water.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate) to yield the pure sulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric assay is the gold standard for measuring the inhibitory activity of compounds against carbonic anhydrase.

Principle of the Assay: This assay measures the enzyme's ability to catalyze the hydration of carbon dioxide (CO₂). The reaction is monitored by observing the change in pH using a colorimetric indicator. The rate of this reaction is inversely proportional to the effectiveness of the inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., TRIS-HCl) at a specific pH.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the purified hCA isoenzyme in the buffer.

    • Prepare a solution of the pH indicator.

  • Assay Procedure:

    • An instrument equipped with a stopped-flow module is used to rapidly mix the enzyme solution with a CO₂-saturated solution.

    • The reaction is initiated, and the change in absorbance of the pH indicator is monitored over time at a specific wavelength.

    • To determine the IC₅₀ value, the assay is performed with a fixed concentration of enzyme and varying concentrations of the inhibitor.

  • Data Analysis:

    • The initial reaction rates are calculated from the absorbance data.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also accounts for the substrate concentration.

Conclusion and Future Directions

The quinoline-8-sulfonamide scaffold is a highly versatile and promising platform for the development of potent and selective enzyme inhibitors. The comparative analysis of analogues targeting carbonic anhydrases clearly demonstrates that strategic modifications to the quinoline core and the positioning of the sulfonamide group can lead to significant gains in potency and selectivity.

The most promising compounds, such as the para-substituted dichlorinated analogue 13b (hCA IX Kᵢ = 5.5 nM), serve as excellent starting points for further optimization. Future research should focus on:

  • Expanding the SAR: Synthesizing novel analogues with diverse substitutions to further probe the enzyme's active site.

  • In Vivo Evaluation: Testing the most potent and selective compounds in cellular and animal models to assess their anticancer efficacy and pharmacokinetic profiles.

  • Exploring Other Targets: Applying the chemical insights gained from CA inhibitor design to develop inhibitors for other metalloenzymes implicated in disease.

This guide provides a foundational understanding of the comparative landscape of quinoline-8-sulfonamide analogues, offering researchers the necessary data and methodologies to advance their own drug discovery programs.

References

  • Jurczak, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]

  • Jurczak, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed. Available at: [Link]

  • Burch, J. D., et al. (2008). Structure-activity relationships and pharmacokinetic parameters of quinoline acylsulfonamides as potent and selective antagonists of the EP(4) receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. PubMed. Available at: [Link]

  • Reddy, T., et al. (2024). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications. Available at: [Link]

  • Sharma, P., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. Available at: [Link]

  • Anwar, M. U., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Mazumder, M., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI. Available at: [Link]

  • Angapelly, S., et al. (2018). General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). ResearchGate. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Available at: [Link]

  • Mazumder, M., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. ResearchGate. Available at: [Link]

  • Anwar, M. U., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. ResearchGate. Available at: [Link]

  • Fang, H., et al. (2015). Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. PubMed. Available at: [Link]

  • Wankhede, S. B., et al. (2017). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy. Available at: [Link]

  • Mazumder, M., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PubMed. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Selectivity of Quinoline-Based Cholinesterase Inhibitors

For researchers in the vanguard of neurodegenerative disease therapeutics, particularly Alzheimer's disease, the development of selective cholinesterase inhibitors is a paramount objective. The quinoline scaffold has eme...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of neurodegenerative disease therapeutics, particularly Alzheimer's disease, the development of selective cholinesterase inhibitors is a paramount objective. The quinoline scaffold has emerged as a privileged structure in this endeavor, offering a versatile backbone for designing potent inhibitors. However, potency alone is insufficient. The therapeutic success of these compounds hinges on their selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE), two enzymes with distinct physiological roles and expression profiles in the progression of Alzheimer's. This guide provides an in-depth, experience-driven comparison of quinoline-based cholinesterase inhibitors, focusing on the experimental methodologies to evaluate their selectivity and the structure-activity relationships that govern it.

The Imperative of Selectivity: AChE vs. BChE in Alzheimer's Disease

The cholinergic hypothesis posits that a decline in the neurotransmitter acetylcholine is a key contributor to the cognitive decline seen in Alzheimer's disease.[1][2] Consequently, inhibiting the enzymes that hydrolyze acetylcholine—AChE and BChE—is a cornerstone of symptomatic treatment.[2] While AChE is the primary cholinesterase in a healthy brain, BChE levels rise as Alzheimer's disease progresses, suggesting that dual or even BChE-selective inhibition could be beneficial in later stages.[3] Therefore, a nuanced understanding and precise evaluation of an inhibitor's selectivity are critical for developing targeted therapies.

The Gold Standard for Evaluation: The Ellman's Method

To reliably compare the selectivity of novel compounds, a robust and reproducible assay is essential. The Ellman's method is the universally accepted standard for measuring cholinesterase activity and inhibition.[4]

Principle of the Assay: A Chromogenic Cascade

The Ellman's assay is a spectrophotometric method that relies on the hydrolysis of a substrate analog, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), by the respective enzyme. This reaction produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is directly proportional to the enzyme's activity and can be measured by monitoring the absorbance at 412 nm. The presence of an inhibitor will slow this reaction, allowing for the determination of its inhibitory potency.

G cluster_reaction Ellman's Reaction Enzyme AChE or BChE Product1 Thiocholine Enzyme->Product1 Hydrolysis Substrate Acetylthiocholine (or Butyrylthiocholine) Substrate->Enzyme Product2 5-Thio-2-Nitrobenzoate (Yellow Product) Product1->Product2 Reaction DTNB DTNB (Ellman's Reagent) DTNB->Product2 Inhibitor Quinoline-Based Inhibitor Inhibitor->Enzyme Inhibition

Caption: Mechanism of the Ellman's assay for cholinesterase activity.

Experimental Protocol: Determining IC50 and Selectivity Index

The following protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC50) of a test compound for both AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test quinoline-based inhibitors

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.

    • Prepare a serial dilution of the quinoline-based test compounds in the appropriate solvent (e.g., DMSO), followed by a final dilution in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • For each inhibitor concentration, prepare triplicate wells for both AChE and BChE.

    • Add phosphate buffer to each well.

    • Add the test inhibitor solution at various concentrations to the respective wells.

    • Add the DTNB solution to all wells.

    • Include control wells: a "blank" (buffer, substrate, DTNB), and a "100% activity" control (buffer, enzyme, substrate, DTNB, no inhibitor).

  • Enzyme Incubation:

    • Add the AChE or BChE solution to the appropriate wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Add the corresponding substrate (ATCI for AChE, BTCI for BChE) to all wells to start the reaction.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the "100% activity" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.[5]

    • Calculate the Selectivity Index (SI) as follows:

      • SI = IC50 (BChE) / IC50 (AChE)

      • An SI > 1 indicates selectivity for AChE.

      • An SI < 1 indicates selectivity for BChE.

G start Start prep Prepare Reagent Stocks (Enzymes, Substrates, DTNB, Inhibitors) start->prep plate Plate Setup in 96-well Plate (Buffer, Inhibitor, DTNB) prep->plate incubate Add Enzyme (AChE or BChE) and Incubate plate->incubate react Add Substrate (ATCI or BTCI) incubate->react measure Kinetic Measurement (Absorbance at 412 nm) react->measure analyze Calculate Reaction Rates & % Inhibition measure->analyze plot Plot Dose-Response Curve analyze->plot calc_ic50 Determine IC50 Values for AChE and BChE plot->calc_ic50 calc_si Calculate Selectivity Index (SI = IC50 BChE / IC50 AChE) calc_ic50->calc_si end End calc_si->end

Sources

Validation

A Senior Application Scientist's Guide to the Computational and Experimental Validation of Novel Antibiofilm Agents

The rise of antibiotic resistance is a silent pandemic, and bacterial biofilms are its fortress. These complex, self-produced matrices of microbial communities are notoriously tolerant to conventional antibiotics and hos...

Author: BenchChem Technical Support Team. Date: February 2026

The rise of antibiotic resistance is a silent pandemic, and bacterial biofilms are its fortress. These complex, self-produced matrices of microbial communities are notoriously tolerant to conventional antibiotics and host immune responses, leading to persistent and chronic infections.[1][2] The development of novel agents that can specifically target biofilms is therefore not just an academic pursuit, but a clinical necessity.[3] This guide provides an in-depth, integrated framework for the discovery and validation of such agents, moving from computational prediction to robust experimental verification. Our approach is structured not as a rigid protocol, but as a logical discovery funnel, mirroring the journey from a vast library of potential molecules to a handful of clinically promising candidates.

Part 1: The Blueprint - In Silico Discovery and Computational Prioritization

Before a single pipette is touched, the search for novel antibiofilm agents begins in the digital realm. The rationale is simple: computational methods allow for the rapid, cost-effective screening of millions of compounds against validated biological targets, enriching our starting library with molecules that have a higher probability of success.[4][5] This in silico phase is the blueprint for our entire experimental campaign.

The primary goal is to identify molecules that can interfere with key processes in biofilm formation and maintenance.[4] Guided by mechanistic understanding, techniques like virtual screening and machine learning can pinpoint small molecules that may inhibit critical biofilm regulators.[4]

Key Computational Strategies:

  • Virtual Screening & Molecular Docking: This is the workhorse of in silico discovery. A library of small molecules (e.g., from PubChem or ZINC databases) is computationally "docked" into the 3D structure of a target protein essential for biofilm formation.[6][7] The software calculates binding affinities, and compounds with the best scores are prioritized for synthesis or purchase.[6][7] Common targets include proteins involved in quorum sensing (e.g., LasR in Pseudomonas aeruginosa) or cell adhesion (e.g., Bap in Acinetobacter baumannii).[7][8]

  • Machine Learning: Algorithms can be trained on existing datasets of compounds with known antibiofilm activity to predict the efficacy of new, untested molecules.[4] This approach doesn't always require a known protein structure and can uncover novel structure-activity relationships.

The output of this phase is not a definitive answer, but a ranked list of "hits" – a manageable number of compounds to advance into the experimental validation pipeline.

G cluster_0 Computational Discovery Phase cluster_1 Experimental Validation Compound_Library Large Compound Library (e.g., PubChem, ZINC) Virtual_Screening Virtual Screening & Molecular Docking Compound_Library->Virtual_Screening ML_Model Machine Learning Prediction Compound_Library->ML_Model Target_ID Identify Biofilm Target (e.g., Quorum Sensing Protein) Target_ID->Virtual_Screening Hit_List Prioritized Hit List (Top Candidates) Virtual_Screening->Hit_List ML_Model->Hit_List Experimental_Testing In Vitro Experimental Validation Hit_List->Experimental_Testing Proceed to Lab

Caption: Integrated computational and experimental drug discovery workflow.

Part 2: The Gauntlet - Foundational In Vitro Experimental Validation

Computational predictions must be substantiated with empirical evidence.[5] The in vitro phase serves as a rigorous gauntlet designed to answer fundamental questions: Does the compound inhibit biofilm formation? Can it eradicate an established biofilm? And is it simply killing the bacteria, or does it possess a true antibiofilm mechanism?

The first crucial step is to differentiate between antimicrobial and antibiofilm activity. A compound that merely kills planktonic (free-swimming) bacteria may be ineffective against the protected biofilm community.[3] Therefore, we must determine the Minimum Inhibitory Concentration (MIC) against planktonic bacteria and compare it to the concentration required to affect the biofilm.

Core Experimental Assays:

An effective screening platform utilizes complementary assays to measure different aspects of the biofilm, such as total biomass, metabolic activity (viability), and the extracellular matrix.[9]

Assay Principle Measures Advantages Limitations
Crystal Violet (CV) Staining A basic dye that stains the extracellular matrix and attached cells.[9]Total biofilm biomass.Simple, inexpensive, high-throughput.Does not differentiate between live and dead cells.
Resazurin / MTT Assay Redox indicators that change color or fluorescence in the presence of metabolically active cells.[9]Biofilm viability/metabolic activity.Quantifies live cells, high-throughput.Can be affected by compound's redox properties.
WGA / ConA Staining Fluorescently-labeled lectins that bind to specific polysaccharides in the biofilm matrix.[9]Specific matrix components (e.g., PNAG).Provides insight into matrix composition.Requires fluorescence microscopy/plate reader.
Colony Forming Unit (CFU) Counting Physical disruption of biofilm followed by plating and counting of viable bacterial colonies.Number of viable bacteria.The "gold standard" for cell viability.Low-throughput, labor-intensive.
Protocol: Crystal Violet Assay for Biofilm Biomass Quantification

This protocol is a self-validating system for assessing a compound's ability to inhibit biofilm formation.

Objective: To quantify the total biofilm biomass after treatment with a candidate compound.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Test compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Step-by-Step Methodology:

  • Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it (typically 1:100) in fresh growth medium.

  • Treatment Application: In the 96-well plate, add 100 µL of the diluted bacterial culture to each well. Then, add 100 µL of the test compound at 2x the desired final concentration. Include untreated wells (bacteria + medium only) as a positive control and wells with sterile medium only as a negative control (blank).

    • Causality: Preparing 2x solutions allows for a 1:1 addition, ensuring accurate final concentrations without complex serial dilutions in the plate itself.

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C. This allows for biofilm formation in the control wells.

  • Planktonic Cell Removal: Carefully discard the medium from the wells. Wash the wells gently three times with 200 µL of PBS to remove loosely attached, planktonic bacteria.

    • Causality: This washing step is critical. It ensures that the stain only measures the adherent biofilm biomass, not the free-swimming bacteria in the supernatant. Inadequate washing is a primary source of error.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes. Discard the methanol and let the plate air dry completely.

    • Causality: Fixation helps the biofilm adhere strongly to the plastic, preventing its loss during the subsequent staining and washing steps.

  • Staining: Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Excess Stain Removal: Discard the stain solution. Wash the plate thoroughly with running tap water until the water runs clear. Invert the plate and tap gently on a paper towel to remove excess water. Let it air dry.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound stain. Incubate for 15-30 minutes with gentle shaking.

    • Causality: Acetic acid releases the dye from the stained biomass into the solution, allowing for spectrophotometric quantification.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

Part 3: Unveiling the "How" - Mechanistic Characterization

Identifying an agent that reduces biofilm is only the beginning. A trustworthy therapeutic candidate requires a clear mechanism of action. This phase investigates how the compound works, moving beyond simple observation to molecular-level understanding.

Common Antibiofilm Mechanisms:

  • Quorum Sensing Inhibition (QSI): Many bacteria coordinate biofilm formation through a cell-to-cell communication system called quorum sensing (QS).[10] QS inhibitors act as "signal jammers," disrupting this communication without necessarily killing the bacteria, which may reduce the selective pressure for resistance development.[11][12]

  • Biofilm Matrix Degradation: The extracellular polymeric substance (EPS) matrix is the glue of the biofilm.[2] Agents that degrade this matrix, such as enzymes like DNase I or glycoside hydrolases, can break down the biofilm's structure and increase its susceptibility to antibiotics.[13][14][15]

  • Inhibition of Adhesion: Preventing the initial attachment of bacteria to a surface is a powerful antibiofilm strategy. Compounds can achieve this by altering bacterial surface proteins or the properties of the surface itself.

  • Disruption of Membrane Potential: Antimicrobial peptides (AMPs) often work by disrupting the bacterial cell membrane, which is effective against both planktonic and biofilm-embedded cells.[16][17]

G cluster_QS Quorum Sensing (QS) Pathway Bacteria Bacterial Cell Signal Autoinducer (Signal Molecule) Bacteria->Signal Produces Receptor Receptor Protein Signal->Receptor Binds to Genes Biofilm & Virulence Genes Receptor->Genes Activates QSI Quorum Sensing Inhibitor (QSI) Block X Block->Receptor Blocks Binding

Caption: Mechanism of a competitive Quorum Sensing Inhibitor (QSI).

Synergy with Conventional Antibiotics

A highly promising strategy is to use antibiofilm agents not as standalone therapies, but as adjuvants that re-sensitize biofilms to conventional antibiotics.[18][19] An agent that disrupts the biofilm matrix, for example, can allow an antibiotic to penetrate and kill the now-vulnerable cells within.[19] This synergistic effect is a key validation point.

Protocol: Checkerboard Assay for Synergy Testing

Objective: To determine if a novel antibiofilm agent (Agent A) acts synergistically with a conventional antibiotic (Agent B).

Methodology:

  • Preparation: In a 96-well plate, create a two-dimensional gradient. Serially dilute Agent A (e.g., the antibiofilm compound) horizontally across the plate. Serially dilute Agent B (e.g., an antibiotic) vertically down the plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, as described in the CV assay.

  • Incubation: Incubate the plate for 24-48 hours to allow for biofilm growth.

  • Assessment: After incubation, assess biofilm viability in each well using a method like the Resazurin assay. The lowest concentration of each agent that, in combination, inhibits biofilm formation is the MIC for the combination.

  • Calculation: The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FIC Index = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

  • Interpretation: The result is interpreted to determine the nature of the interaction.

FIC Index Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifferent
> 4.0Antagonism

Part 4: The Reality Check - In Vitro and In Vivo Models

Standard in vitro assays are performed on abiotic plastic surfaces, which poorly mimic the complex host environment.[20][21] To bridge the gap between the lab and the clinic, more sophisticated models are required. The validation must progress from simple static models to those that incorporate biological complexity.[20]

G cluster_complexity Increasing Biological Relevance In_Silico In Silico Screening Static_In_Vitro Static In Vitro (96-well plate) In_Silico->Static_In_Vitro Validate Hits Dynamic_In_Vitro Dynamic In Vitro (Flow cells) Static_In_Vitro->Dynamic_In_Vitro Increase Complexity Ex_Vivo Ex Vivo Models (Pig skin) Dynamic_In_Vitro->Ex_Vivo Add Host Tissue In_Vivo In Vivo Models (Mouse, C. elegans) Ex_Vivo->In_Vivo Assess in Living System

Caption: The validation funnel, from simple models to complex systems.

Model Type Example(s) Key Advantages Limitations
Advanced In Vitro Flow cell systems, Drip-flow reactors, CDC Biofilm Reactor.[22]Mimic dynamic conditions (e.g., blood flow, nutrient gradients). Allows for detailed imaging of biofilm architecture.Higher complexity and lower throughput than static models.
Ex Vivo Pig skin, human tissue explants.[23]Uses real host tissue, providing a highly relevant surface for biofilm formation.[23] Good bridge between in vitro and in vivo.Limited viability of tissue, high variability between samples.[23]
Non-Mammalian In Vivo Caenorhabditis elegans (nematode), Galleria mellonella (wax moth).[20]High throughput, low cost, fewer ethical constraints. Good for initial toxicity and efficacy screening.Innate immune system only; significant physiological differences from mammals.
Mammalian In Vivo Mouse wound infection model, subcutaneous implant model, lung infection model.[20][22]The "gold standard" for preclinical validation. Incorporates a complete host immune response and complex physiology.Expensive, low throughput, ethically complex, requires specialized facilities.

The choice of model is dictated by the research question. An agent intended for a wound dressing would be best tested in an ex vivo pig skin model followed by a murine wound model.[23] The goal is to progressively challenge the candidate compound in environments of increasing biological relevance.[20]

Conclusion

The validation of novel antibiofilm agents is a multi-stage, interdisciplinary process that demands a fusion of computational foresight and rigorous experimental diligence. By structuring the research as a validation funnel—beginning with broad in silico screening and progressively narrowing the candidates through increasingly complex in vitro and in vivo models—we can efficiently identify and characterize compounds with the highest therapeutic potential. This integrated approach, grounded in mechanistic understanding and a commitment to mimicking the host environment, is our most effective strategy in the critical fight against biofilm-mediated infections.

References

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Comparative

A Comparative Guide to the Anticancer Activity of Quinoline Sulfonamide Derivatives: IC50 Values and Mechanistic Insights

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern drug discovery. Within this landscape, the quinoline sulfonamide scaffold has emerged as a "privileged structure," demonstrating a r...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern drug discovery. Within this landscape, the quinoline sulfonamide scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities, including significant anticancer properties.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various quinoline sulfonamide derivatives against a range of cancer cell lines, focusing on their half-maximal inhibitory concentration (IC50) values. We will delve into the experimental data, explore the underlying mechanisms of action, and provide a detailed protocol for assessing cytotoxicity, offering researchers a comprehensive resource for their own investigations.

The Quinoline Sulfonamide Scaffold: A Versatile Pharmacophore

The quinoline ring system, a bicyclic aromatic heterocycle, is a common feature in numerous FDA-approved drugs, including kinase inhibitors like Bosutinib and Lenvatinib used in cancer therapy.[3] When coupled with a sulfonamide moiety (-SO₂NH₂), a critical functional group known for its ability to bind to metalloenzymes, the resulting hybrid molecules exhibit potent and often selective anticancer activity.[4][5] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to target specific cancer-associated pathways.

Comparative Analysis of In Vitro Cytotoxicity (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, serving as a standard measure of a compound's potency. The following table summarizes the reported IC50 values for several novel quinoline sulfonamide derivatives across a panel of human cancer cell lines. This data, compiled from recent studies, highlights the differential sensitivity of various cancer types to these agents.

Compound IDDerivative ClassCancer Cell LineCell Line TypeIC50 (µM)Reference
9a Quinoline-8-sulfonamideA549Lung Carcinoma223.1[6]
C32Amelanotic Melanoma233.9[6]
COLO829Melanotic Melanoma168.7[6]
MDA-MB-231Triple-Negative Breast Cancer273.5[6]
U87-MGGlioblastoma Multiforme339.7[6]
3c 8-Hydroxyquinoline-5-sulfonamideA549Lung AdenocarcinomaComparable to Cisplatin[1][7][8]
C-32Amelanotic MelanomaComparable to Cisplatin[1][7][8]
MDA-MB-231Breast AdenocarcinomaComparable to Doxorubicin[1][7][8]
11c 4-Anilinoquinoline-based benzenesulfonamideMCF-7Breast Adenocarcinoma0.43[3]
MDA-MB-231Triple-Negative Breast Cancer1.03[3]
13b 4-Anilinoquinoline-based benzenesulfonamideMCF-7Breast Adenocarcinoma3.69[3]
MDA-MB-231Triple-Negative Breast Cancer2.24[3]
9e Quinoline-sulfonamide hybridJurkatT-cell Leukemia7.43[4]
K562Chronic Myelogenous Leukemia5.47[4]
9j Quinoline-sulfonamide hybridMOLT-4T-cell Leukemia5.57[4]
9n Quinoline-sulfonamide hybridRAMOSBurkitt's Lymphoma2.76[4]

Analysis of Potency and Selectivity:

The data reveals a wide range of potencies, with some compounds like 11c exhibiting sub-micromolar activity against MCF-7 breast cancer cells (IC50 = 0.43 µM).[3] In contrast, derivative 9a shows significantly higher IC50 values, indicating lower potency.[6] This underscores the critical role of the specific chemical structure in determining cytotoxic efficacy.

Notably, several compounds demonstrate a degree of selectivity. For instance, compound 3c showed efficacy comparable to standard chemotherapeutics like cisplatin and doxorubicin against cancer cells, while exhibiting no toxicity in normal human dermal fibroblasts (HFF-1) up to 100 µM.[1][7][8] Similarly, the hybrids reported by Panduranga et al. were largely non-cytotoxic to non-cancerous MRC-5 and BJ cell lines (IC50 > 50 µM), suggesting a favorable therapeutic window.[4]

Unraveling the Mechanisms of Action

The anticancer effects of quinoline sulfonamides are not monolithic; they engage multiple cellular targets and pathways. Understanding these mechanisms is crucial for rational drug design and identifying patient populations most likely to respond.

Inhibition of Cancer-Associated Enzymes
  • Carbonic Anhydrases (CAs): Several quinoline-based sulfonamides have been designed as potent inhibitors of carbonic anhydrase IX (CA IX), a metalloenzyme overexpressed in many hypoxic tumors.[3] CA IX helps maintain the intracellular pH in cancer cells, promoting survival and proliferation in the acidic tumor microenvironment. Compounds 11c and 13b were identified as single-digit nanomolar inhibitors of CA IX, and their potent anti-proliferative activity against breast cancer cell lines is attributed to this mechanism.[3]

  • Pyruvate Kinase M2 (PKM2): The M2 isoform of pyruvate kinase is a key glycolytic enzyme critical for cancer metabolism.[6] It is a promising target for modulating tumor growth. The quinoline-8-sulfonamide derivative 9a was found to reduce intracellular pyruvate levels in A549 lung cancer cells, consistent with the inhibition of PKM2 activity.[6]

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism for effective anticancer agents is the induction of programmed cell death, or apoptosis. Studies on the 8-hydroxyquinoline-5-sulfonamide derivative 3c revealed its ability to modulate key regulators of apoptosis and the cell cycle.[1][7] Specifically, compound 3c was shown to:

  • Increase the transcriptional activity of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[1][7]

  • Alter the expression of Bcl-2 family proteins, shifting the ratio in favor of the pro-apoptotic protein BAX over the anti-apoptotic protein BCL-2.[1][7]

This concerted action effectively pushes the cancer cell towards a self-destructive path.

G cluster_drug Quinoline Sulfonamide (e.g., Cmpd 3c) cluster_pathway Apoptotic Pathway Drug Compound 3c p53 p53 Activation Drug->p53 Induces Bax BAX Expression (Pro-apoptotic) Drug->Bax Upregulates Bcl2 BCL-2 Expression (Anti-apoptotic) Drug->Bcl2 Downregulates p21 p21 Expression p53->p21 Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Apoptotic pathway induced by select quinoline sulfonamides.

Experimental Protocol: Determining IC50 via MTT Assay

Reproducible and reliable data is the bedrock of scientific integrity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability, which is used to calculate IC50 values.[9] The principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., via Trypan Blue exclusion).

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (typically 1,000-10,000 cells/well in 100 µL of culture medium).[10][11]

    • Causality Check: Optimal seeding density is critical. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death unrelated to the drug's effect, skewing IC50 results.[12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the quinoline sulfonamide derivative in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the compound in culture medium. A common approach is a two-fold or ten-fold serial dilution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).[13]

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13]

    • Add 10-20 µL of the MTT solution to each well (including controls).[10][11]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, visible as a purple precipitate.[11]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well.[10]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[10][13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Plate Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis A 1. Seed Cells (1,000-10,000 cells/well) B 2. Incubate 24h (Allow Attachment) A->B C 3. Add Drug Dilutions (Include Controls) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Standard workflow for IC50 determination using the MTT assay.

Conclusion and Future Perspectives

The experimental data clearly establishes quinoline sulfonamide derivatives as a highly promising class of anticancer agents. Their potency spans from nanomolar to micromolar concentrations, and certain derivatives exhibit encouraging selectivity for cancer cells over normal cells. The multifaceted mechanisms of action, including the inhibition of key enzymes like CA IX and PKM2 and the induction of apoptosis, provide multiple avenues for therapeutic intervention.[3][6][7]

Future research should focus on optimizing the scaffold to enhance potency and selectivity further. The development of derivatives that can overcome drug resistance mechanisms is also a critical next step. As this guide demonstrates, a systematic approach combining chemical synthesis, robust in vitro screening, and detailed mechanistic studies will be essential to unlock the full therapeutic potential of quinoline sulfonamides in the fight against cancer.

References

  • Marciniec, K., Rzepka, Z., Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link]

  • Gajdács, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Pharmaceuticals, 16(7), 983. [Link]

  • Gajdács, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Center for Biotechnology Information. [Link]

  • Panduranga, P., et al. (2024). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ChemistrySelect, 9(45), e202402946. [Link]

  • Gajdács, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Singh, P., & Kumar, A. (2025). Rational Design and Computational Evaluation of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. ResearchGate. [Link]

  • Kumar, R., et al. (2024). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-10. [Link]

  • Li, X., et al. (2022). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol, 12(12), e4434. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids. Molecules, 21(3), 331. [Link]

  • Afzal, O., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutics, 495(1), 674-713. [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. ResearchGate. [Link]

  • Martínez-Ramos, C., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(11), 2779. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-amino-N-quinolin-8-ylbenzenesulfonamide

This document provides essential procedural guidance for the safe and compliant disposal of 4-amino-N-quinolin-8-ylbenzenesulfonamide (CAS No. 33757-63-0).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-amino-N-quinolin-8-ylbenzenesulfonamide (CAS No. 33757-63-0). As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Executive Summary: The Disposal Imperative

4-amino-N-quinolin-8-ylbenzenesulfonamide is a bioactive compound with potential applications in various research fields. Due to its chemical structure, which incorporates a sulfonamide group and a quinoline ring, it presents specific health and environmental hazards that necessitate a rigorous and informed disposal protocol. This guide outlines the core principles of hazard recognition, waste segregation, and proper disposal pathways, moving beyond mere compliance to foster a culture of safety and environmental stewardship in the laboratory. The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in general solid waste.

Hazard Identification and Risk Assessment

Understanding the hazards associated with 4-amino-N-quinolin-8-ylbenzenesulfonamide is the foundation of its safe handling and disposal. The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [2]

These hazards underscore the critical importance of appropriate Personal Protective Equipment (PPE) during all handling and disposal procedures.

Environmental Hazards
  • Quinoline Derivatives: Are known to be persistent in the environment, particularly in soil and water, and can pose a risk to aquatic organisms.[3]

  • Sulfonamides: As a class of compounds, they can be harmful to microbial life and aquatic ecosystems, and their degradation in the environment can be slow.

Therefore, the precautionary principle dictates that 4-amino-N-quinolin-8-ylbenzenesulfonamide be considered a potential environmental hazard.

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory for all personnel involved in the handling and disposal of 4-amino-N-quinolin-8-ylbenzenesulfonamide.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles, addressing the H319 (serious eye irritation) hazard.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before each use.Prevents skin contact, addressing the H315 (skin irritation) hazard.
Body Protection A lab coat, worn fully buttoned. For larger quantities or potential for significant exposure, a chemical-resistant apron is recommended.Protects against contamination of personal clothing.
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is required.Mitigates the risk of inhaling the powder, addressing the H335 (respiratory irritation) hazard.

Step-by-Step Disposal Procedures

The proper disposal of 4-amino-N-quinolin-8-ylbenzenesulfonamide involves a systematic approach of segregation, containment, and labeling, culminating in transfer to a certified waste management provider.

Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Establish Designated Waste Containers: At the start of any experimental work involving 4-amino-N-quinolin-8-ylbenzenesulfonamide, prepare designated hazardous waste containers.

  • Solid Waste: All solid waste contaminated with the compound, including:

    • Unused or expired solid 4-amino-N-quinolin-8-ylbenzenesulfonamide.

    • Contaminated personal protective equipment (gloves, disposable lab coats).

    • Weigh boats, contaminated filter paper, and paper towels. should be collected in a clearly labeled, sealable container for solid chemical waste.

  • Liquid Waste: All liquid waste containing 4-amino-N-quinolin-8-ylbenzenesulfonamide, including:

    • Unused solutions.

    • Reaction mixtures.

    • Solvent rinses of contaminated glassware. should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Ensure the container is compatible with the solvents used.

  • Sharps Waste: Any contaminated sharps, such as needles, syringes, or Pasteur pipettes, must be disposed of in a designated, puncture-proof sharps container.

Waste Containment and Labeling

Proper containment and labeling are essential for the safety of all personnel and for regulatory compliance.

  • Container Selection: Use only containers that are in good condition, compatible with the waste they will hold, and have a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly and accurately labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "4-amino-N-quinolin-8-ylbenzenesulfonamide".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

On-site Storage and Disposal
  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general laboratory traffic.

  • Disposal Request: Once a waste container is full, or if the experiment is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or involves a volatile solvent, evacuate the area and contact your institution's EHS.

    • For small spills of solid material, carefully sweep it up using absorbent pads and place it in the designated solid hazardous waste container. Avoid creating dust.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container.

  • Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-amino-N-quinolin-8-ylbenzenesulfonamide.

DisposalWorkflow start Waste Generation (4-amino-N-quinolin-8-ylbenzenesulfonamide) is_solid Is the waste solid or liquid? start->is_solid solid_waste_container Place in designated 'Solid Hazardous Waste' container. is_solid->solid_waste_container Solid liquid_waste_container Place in designated 'Liquid Hazardous Waste' container. is_solid->liquid_waste_container Liquid label_container Label container with: - 'Hazardous Waste' - Full chemical name - Date and contact info solid_waste_container->label_container liquid_waste_container->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste request_pickup Request pickup by EHS or licensed waste contractor store_waste->request_pickup end Proper Disposal request_pickup->end

Caption: Disposal workflow for 4-amino-N-quinolin-8-ylbenzenesulfonamide.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 4-amino-N-quinolin-8-ylbenzenesulfonamide is a critical aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, maintain compliance with regulatory standards, and contribute to the protection of our environment. Our commitment to providing comprehensive safety and handling information is an integral part of our dedication to supporting your scientific endeavors.

References

  • PubChem. (n.d.). 2-Amino-N-quinolin-8-yl-benzenesulfonamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminoquinazoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Tracking Aromatic Amines from Sources to Surface Waters. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 4-amino-N-quinolin-8-ylbenzenesulfonamide: From Receipt to Disposal

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of a compound's potential hazards. This guide provides essential, field-pro...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of a compound's potential hazards. This guide provides essential, field-proven safety and handling protocols for 4-amino-N-quinolin-8-ylbenzenesulfonamide. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, a conservative approach is mandated by analyzing its constituent chemical moieties: a quinoline ring, a benzenesulfonamide group, and an aromatic amine. This structure suggests the compound should be handled as a potent pharmaceutical ingredient, requiring stringent containment and personal protective measures to mitigate risks of exposure.

This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of safety and ensure the integrity of your research.

Hazard Assessment: A Structurally-Informed Perspective

The potential bioactivity of 4-amino-N-quinolin-8-ylbenzenesulfonamide, implied by its use in research, necessitates treating it as a potent compound.[1][2] A breakdown of its structural components informs our risk assessment:

  • Quinoline Moiety: The core quinoline structure is associated with significant health hazards. The SDS for quinoline lists it as toxic if swallowed, harmful in contact with skin, causing skin and serious eye irritation, and, most critically, suspected of causing genetic defects and cancer.[3]

  • Aromatic Amine (-NH2 group): Aromatic amines as a class are known for potential toxicity, and some are recognized as carcinogens. Safe handling practices for these compounds are well-established to prevent skin absorption and inhalation.[4]

  • Benzenesulfonamide Group: While the core hazard is often lower than the other two moieties, related sulfonamides like sulfanilamide are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][6]

Given this profile, exposure can lead to acute irritation and potential long-term, severe health effects. Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Potential Hazard Associated Moiety Primary Exposure Routes Source
Serious Eye IrritationQuinoline, SulfonamideSplash, Aerosolized Powder[3][6][7]
Skin Irritation / Harmful ContactQuinoline, SulfonamideDirect Contact with Solid/Solution[3][6]
Respiratory IrritationSulfonamideInhalation of Powder[6]
Harmful if SwallowedQuinoline, SulfonamideIngestion[3][6]
Suspected Mutagenicity/Carcinogenicity Quinoline All Routes (Inhalation, Dermal, Ingestion) [3]

Personal Protective Equipment (PPE): The Double Barrier Mandate

For potent compounds, a "double barrier" concept is the industry standard, ensuring two layers of protection between the operator and the chemical.[8] This principle informs the selection of all PPE. Adherence to the Occupational Safety and Health Administration (OSHA) standards for PPE is mandatory.[9][10]

Task / Operation Engineering Control Minimum Required PPE
Receiving/Storage General Lab VentilationLab Coat, Safety Glasses, Single Pair Nitrile Gloves
Weighing Powder Chemical Fume Hood or Glove BoxDisposable Gown, Safety Goggles, Face Shield, Double Nitrile Gloves, N95/FFP2 Respirator (minimum)
Handling Solutions Chemical Fume HoodLab Coat, Safety Goggles, Double Nitrile Gloves
Spill Cleanup N/AChemical-Resistant Coveralls, Safety Goggles, Face Shield, Double Nitrile/Neoprene Gloves, Respirator (as per spill size)

Detailed PPE Specifications:

  • Respiratory Protection: Due to the risk of inhaling fine powder, an N95 or FFP2-rated respirator is the minimum requirement when handling the solid compound outside of a contained system like a glove box. For larger quantities or spill cleanup, a half-mask or full-face air-purifying respirator with appropriate particulate filters should be used.

  • Eye and Face Protection: Chemical splash goggles are mandatory for all operations. A full-face shield must be worn over goggles when handling the powder or during procedures with a high risk of splashing.[11]

  • Hand Protection: Double-gloving is required for all direct handling of the compound. An inner nitrile glove provides a base layer of protection, while a second, outer nitrile or neoprene glove is worn over it. This allows for the safe removal of the outer glove if it becomes contaminated without exposing the skin. Gloves must be changed immediately upon suspected contamination.[12][13] While nitrile offers good general resistance, it can be poor against certain aromatic solvents; consult manufacturer-specific chemical resistance charts if using solvents other than common alcohols or water.[12][14]

  • Body Protection: A disposable, solid-front gown with elastic cuffs should be worn over street clothes when handling the powder. This prevents contamination of personal clothing and is easily removed and disposed of as hazardous waste. For standard lab work with solutions, a clean lab coat is sufficient.

Workflow for Donning and Doffing PPE

Correctly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Gown don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Inner Gloves don3->don4 don5 5. Outer Gloves don4->don5 doff1 1. Outer Gloves (Contaminated) don5->doff1 Enter Work Area doff2 2. Gown doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator doff4->doff5 doff5->don1 Exit to Clean Area

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

Safe handling extends beyond PPE to encompass the entire lifecycle of the chemical within the laboratory.[15]

Protocol: Weighing and Handling Solid 4-amino-N-quinolin-8-ylbenzenesulfonamide
  • Preparation: Designate a specific area within a certified chemical fume hood for the procedure. Cover the work surface with disposable absorbent lining.

  • Tare Container: Place a clean, tared weighing vessel on an analytical balance inside the fume hood. Use anti-static equipment if the powder is fine.

  • Aliquot Transfer: Using a dedicated spatula, carefully transfer an approximate amount of the compound from the stock vial to the weighing vessel. Perform this action slowly and close to the surface to minimize the generation of airborne dust.[16]

  • Seal and Clean: Immediately and securely close the main stock container. Using a disposable wipe lightly dampened with 70% ethanol, decontaminate the exterior of the stock container and the spatula. Dispose of the wipe and spatula head (if disposable) into a designated solid hazardous waste bag.

  • Final Weighing: Record the final weight.

  • Post-Handling: If preparing a solution, add the solvent to the powder directly in the fume hood. If the solid is to be used, securely cap the weighing vessel.

  • Decontamination: Thoroughly wipe down the work surface, balance, and any equipment used with an appropriate cleaning agent, followed by 70% ethanol. All cleaning materials must be disposed of as solid hazardous waste.

Disposal Plan: A Mandate for Chemical Waste

Sulfonamides are recognized as potential environmental contaminants that are not always destroyed by standard laboratory decontamination methods like autoclaving.[17][18][19] Therefore, under no circumstances should this compound or its solutions be disposed of down the drain. [20]

  • Solid Waste: All contaminated solids, including unused compound, disposable gowns, gloves, absorbent pads, and cleaning wipes, must be collected in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste: All solutions containing the compound, as well as the first rinse of any contaminated glassware, must be collected in a labeled hazardous waste container for liquid organic or aqueous waste, as appropriate. Do not mix incompatible waste streams.[21]

  • Sharps Waste: Contaminated needles, syringes, or sharp-edged spatulas must be placed directly into a designated sharps container for chemical contamination.

  • Decontamination of Glassware: After the initial rinse is collected as hazardous waste, glassware can be washed using standard laboratory procedures.

Waste Disposal Workflow

Waste_Disposal cluster_waste_type Identify Waste Type cluster_disposal Segregate and Dispose start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Solid Chemical Waste Container is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste Liquid Chemical Waste Container is_liquid->liquid_waste Yes is_sharp->solid_waste No (e.g., Glass Pasteur Pipette) sharps_waste Chemical Sharps Container is_sharp->sharps_waste Yes (e.g., Needle)

Caption: Decision workflow for proper waste segregation.

By implementing these rigorous PPE, handling, and disposal protocols, researchers can effectively mitigate the risks associated with 4-amino-N-quinolin-8-ylbenzenesulfonamide, ensuring both personal safety and environmental responsibility.

References

  • Mansour, A. M., & Mohamed, A. F. (2015). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 22(18), 13635–13649. Available at: [Link]

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  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline. Available at: [Link]

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  • Madhira, V., et al. (2012). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

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